cis-3-Hexenyl phenylacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
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Structure
3D Structure
Properties
IUPAC Name |
hex-3-enyl 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKFIIYSBXHBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866096 | |
| Record name | Hex-3-en-1-yl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
cis-3-Hexenyl phenylacetate chemical properties and structure
An In-depth Technical Guide to cis-3-Hexenyl phenylacetate
Introduction: The Essence of Green Freshness
This compound is an organic ester that holds a significant position in the palette of flavorists and perfumers. Chemically, it is the ester of cis-3-hexenol (a "leaf alcohol") and phenylacetic acid. Its olfactory profile is predominantly characterized by powerful and natural green notes, often described as having floral (rose), honey, and waxy undertones.[1][2] This unique combination allows it to impart a fresh, vibrant, and natural "cut-grass" or leafy character to a wide array of products.[3] In the fragrance industry, it serves as a key component for building realistic floral and green accords, while in the flavor sector, it enhances fruit profiles, particularly in apple, pear, and tropical blends, adding a layer of freshness that prevents flavors from seeming overly synthetic.[3][4] This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, analysis, and applications for researchers and development professionals.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are critical for its application, storage, and handling. These properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈O₂ | [1][5] |
| Molecular Weight | 218.29 g/mol | [5][6] |
| CAS Number | 42436-07-7 | [5][6] |
| Appearance | Colorless, slightly viscous liquid | [1][7] |
| Odor Profile | Green, floral, honey, waxy, sweet, rosy-mossy | [1][2][7] |
| Boiling Point | 292-299 °C at 760 mmHg | [1][6][7] |
| Density | ~0.992 - 1.004 g/mL at 25 °C | [1][7] |
| Refractive Index | ~1.497 - 1.504 at 20 °C | [1][7] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [7] |
| Flash Point | ~104.44 °C (220 °F) | [1] |
| FEMA Number | 3633 | [6] |
Molecular Structure and Identification
This compound is classified as a benzene and substituted derivative, containing a monocyclic benzene ring system.[5] The "cis" (or "Z") configuration of the double bond in the hexenyl moiety is crucial for its characteristic odor profile.
-
IUPAC Name: (3Z)-hex-3-en-1-yl 2-phenylacetate[5]
-
Linear Formula: C₆H₅CH₂CO₂CH₂CH₂CH=CHC₂H₅[6]
-
SMILES: CC\C=C/CCOC(=O)CC1=CC=CC=C1[5]
-
InChI: 1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3/b4-3-[6]
The structure consists of a phenylacetyl group attached via an ester linkage to a cis-3-hexenol backbone. This combination of an aromatic ring and an aliphatic chain with a cis-double bond defines its unique sensory and chemical properties.
Synthesis and Purification
The most common and direct method for synthesizing this compound is through the esterification of phenylacetic acid or its derivatives with cis-3-hexenol. A standard laboratory procedure involves the reaction of phenylacetyl chloride with cis-3-hexenol.
Causality in Synthesis Design
The choice of reagents and conditions is dictated by chemical principles aimed at maximizing yield and purity.
-
Phenylacetyl Chloride: As an acid chloride, it is much more reactive than phenylacetic acid itself, allowing the reaction to proceed under milder conditions and without the need for strong acid catalysts that could potentially cause isomerization of the delicate cis-double bond.
-
Pyridine: This base serves a dual purpose. It acts as a catalyst and, more importantly, as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Removing HCl is critical as it shifts the equilibrium towards the product side and prevents potential acid-catalyzed side reactions.[7]
-
Inert Diluent (e.g., Toluene or Diethyl Ether): The use of a solvent helps to control the reaction temperature, ensures proper mixing of the reactants, and can facilitate easier workup.
Experimental Workflow: Synthesis of this compound
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath.
-
Charging Reactants: To the flask, add cis-3-hexenol (1.0 eq), pyridine (1.1 eq), and an inert solvent such as diethyl ether.
-
Addition: While stirring and maintaining the temperature at 0-5 °C, add phenylacetyl chloride (1.05 eq) dropwise from the dropping funnel. A precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC or GC).
-
Quenching & Workup: Carefully pour the reaction mixture into a separatory funnel containing cold water. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.[7]
Analytical Methodologies for Quality Control
Ensuring the purity and identity of this compound is paramount, especially for its use in consumer products. The primary analytical method is Gas Chromatography-Mass Spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideally suited for this compound due to its volatility and thermal stability. GC separates the components of a sample, while MS provides structural information for identification.
-
Rationale: This technique can effectively separate the cis-isomer from its trans-isomer and other potential impurities, such as unreacted starting materials or byproducts. The mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the molecule. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound.[8]
GC-MS Analysis Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable solvent like hexane or dichloromethane.
-
Instrumentation: Use a GC system equipped with a mass selective detector (MSD).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used. Column dimensions might be 30 m x 0.25 mm x 0.25 µm.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen[9]
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: 230 °C
-
-
Data Analysis: Identify the this compound peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[8] Quantify purity by peak area percentage.
Other Spectroscopic Data
-
Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups: a strong C=O stretching band for the ester (~1735 cm⁻¹), C-O stretching bands, and peaks corresponding to the aromatic C=C bonds of the phenyl group and the aliphatic C-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation, confirming the cis-geometry of the double bond through characteristic coupling constants and chemical shifts of the vinylic protons.
Industrial Applications
The unique sensory profile of this compound makes it a valuable ingredient in both the fragrance and flavor industries.
-
Fragrance Industry: It is used to impart a natural, leafy freshness to perfumes, cosmetics, lotions, and hair care products.[1][3] It excels in creating delicate floral scents like lily of the valley and lilac, and for providing authentic green top notes.[10][11] Its substantivity is moderate, lasting approximately 171 hours on a smelling strip.[1]
-
Flavor Industry: In flavors, it adds fruity-green nuances.[3] It is particularly effective in honey, pear, cabbage, and onion flavors.[1] At concentrations around 15 ppm, it imparts waxy, green, and floral notes with hints of vegetable and melon.[1][7]
Safety and Handling
While not considered highly hazardous, proper industrial hygiene and safety practices are essential when handling this compound.[3]
-
Toxicity: The compound has a low acute toxicity, with an oral LD50 in rats and a dermal LD50 in rabbits both reported as >5000 mg/kg.[1]
-
Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing to prevent direct contact.[3][12]
-
Irritation: It may cause skin and serious eye irritation.[12] In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from heat, light, and ignition sources.[3]
Conclusion
This compound is a well-characterized specialty chemical with significant value in the formulation of consumer products. Its distinct green and floral-honey aroma, underpinned by its specific molecular structure, provides a natural freshness that is difficult to replicate. A thorough understanding of its chemical properties, synthesis via esterification, and proper analytical verification by methods like GC-MS ensures its effective and safe application. For researchers and developers, it remains a key ingredient for creating authentic and vibrant sensory experiences in fragrances and foods.
References
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FooDB. (2018). Showing Compound this compound (FDB017579). Retrieved from FooDB database. [Link]
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl phenyl acetate. Retrieved from The Good Scents Company Information System. [Link]
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ADVANCEAROMATIC. (2026). The Role of Cis-3-Hexenyl Acetate in Captivating Fragrances and Flavors. Retrieved from ADVANCEAROMATIC. [Link]
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Perfumer & Flavorist+. (2020). Flavor Bites: cis-3-Hexenyl acetate. Retrieved from Perfumer & Flavorist+. [Link]
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PubChem. (n.d.). cis-3-HEXENYL ACETATE | C8H14O2 | CID 5363388. Retrieved from PubChem. [Link]
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Olfactorian. (n.d.). cis-3-Hexenyl Acetate | Perfume Material. Retrieved from Olfactorian. [Link]
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Cheméo. (n.d.). Chemical Properties of cis-3-Hexenyl phenyl acetate (CAS 42436-07-7). Retrieved from Cheméo. [Link]
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Harrison Joseph. (n.d.). This compound. Retrieved from Harrison Joseph. [Link]
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NIST. (n.d.). cis-3-Hexenyl phenyl acetate. Retrieved from NIST WebBook. [Link]
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Angene Chemical. (2025). Safety Data Sheet - this compound. Retrieved from Angene Chemical. [Link]
-
Agilent. (2020). Optimized PAH Analysis Using Triple Quadrupole GC/MS with Hydrogen Carrier. Retrieved from Agilent Technologies. [Link]
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An In-Depth Technical Guide to the Biosynthesis of cis-3-Hexenyl Phenylacetate
Abstract: cis-3-Hexenyl phenylacetate is a significant volatile organic compound (VOC) found in various plants, contributing a unique aroma profile described as a blend of "green" and "honey-like" notes.[1] Its presence is crucial for plant defense signaling, pollinator attraction, and the characteristic flavors and fragrances of many fruits and flowers. This guide provides a comprehensive technical overview of the biosynthetic pathway of this compound, designed for researchers in biochemistry, drug development, and plant science. We will dissect the convergent pathways responsible for its synthesis: the lipoxygenase (LOX) pathway generating the alcohol moiety, cis-3-Hexenol, and the shikimate pathway producing the acyl donor, phenylacetic acid. The final esterification step, catalyzed by alcohol acyltransferases (AATs), will be examined in detail. This document emphasizes the causality behind experimental choices and provides validated protocols for pathway investigation.
Introduction
The biosynthesis of volatile esters in plants is a complex process that relies on the availability of precursors from primary metabolic routes. This compound is an archetypal example of this metabolic convergence, requiring the coordinated synthesis of an alcohol from fatty acid metabolism and an aromatic acid from amino acid metabolism. Understanding this intricate network is paramount for applications ranging from the metabolic engineering of flavor profiles in crops to the synthesis of novel bioactive compounds. This guide will explore the molecular journey from primary metabolites to the final fragrant ester.
Section 1: The Lipoxygenase (LOX) Pathway and the Genesis of cis-3-Hexenol (The "Green" Note)
The characteristic "green," grassy aroma of this compound is imparted by its alcohol component, cis-3-Hexenol.[1][2] This C6 volatile, often referred to as a green leaf volatile (GLV), is produced via the lipoxygenase (LOX) pathway, which is rapidly initiated in response to tissue damage.[3]
Precursor: α-Linolenic Acid
The primary substrate for C6 GLV synthesis is α-linolenic acid (ALA), an 18-carbon polyunsaturated fatty acid released from plant cell membranes by lipases upon wounding.[2]
Key Enzymatic Steps
-
Lipoxygenase (LOX): The first committed step involves the dioxygenation of α-linolenic acid by 13-lipoxygenase. This enzyme introduces a hydroperoxy group at the 13th carbon, forming 13-hydroperoxylinolenic acid.
-
Hydroperoxide Lyase (HPL): The unstable 13-hydroperoxylinolenic acid is then cleaved by hydroperoxide lyase (HPL).[4] This reaction yields a 12-carbon traumatic acid and the first C6 volatile, (Z)-3-hexenal.
-
Alcohol Dehydrogenase (ADH): Finally, (Z)-3-hexenal is reduced to cis-3-Hexenol by the action of an alcohol dehydrogenase (ADH), utilizing NADH as a cofactor.[4][5]
Visualization of the LOX Pathway
Caption: The LOX pathway for cis-3-Hexenol biosynthesis.
Experimental Protocol: Quantification of Green Leaf Volatiles (GLVs)
This protocol outlines a standard method for the extraction and analysis of GLVs from plant tissue using gas chromatography-mass spectrometry (GC-MS).
Rationale: This method uses a solid-phase microextraction (SPME) fiber to capture volatiles from the headspace of wounded tissue, providing a solvent-free and sensitive technique for analysis.
Methodology:
-
Sample Preparation:
-
Excise 1.0 g of fresh plant tissue (e.g., leaves) and place it into a 20 mL glass vial.
-
Mechanically wound the tissue with a sterile glass rod for 30 seconds to initiate the LOX pathway.
-
Immediately seal the vial with a screw cap containing a PTFE/silicone septum.
-
-
Headspace SPME:
-
Incubate the vial at 40°C for 10 minutes to allow volatiles to accumulate in the headspace.
-
Expose a pre-conditioned SPME fiber (e.g., 50/30 μm DVB/CAR/PDMS) to the vial's headspace for 20 minutes at 40°C.
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes (splitless mode).
-
Column: Use a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C (hold 2 min), ramp to 150°C at 5°C/min, then to 250°C at 20°C/min (hold 5 min).
-
Mass Spectrometer: Scan from m/z 35 to 350.
-
Identification: Identify cis-3-Hexenol by comparing its mass spectrum and retention time with an authentic standard.
-
-
Controls:
-
Unwounded Control: Analyze an unwounded tissue sample to measure basal emission levels.
-
Blank Control: Run an empty vial with the SPME fiber to check for system contaminants.
-
Section 2: The Shikimate Pathway and the Formation of Phenylacetic Acid (The "Honey" Note)
Phenylacetic acid (PAA) is a naturally occurring auxin that provides the sweet, honey-like fragrance to the final ester.[1] Its biosynthesis originates from the shikimate pathway, a central route in plants for producing aromatic amino acids.[6][7]
Overview of the Shikimate Pathway
The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), into the aromatic amino acid L-phenylalanine.[7] This multi-step process is a cornerstone of primary metabolism in plants.[6][7]
Conversion of Phenylalanine to Phenylacetic Acid
While multiple routes may exist, the primary pathway for PAA biosynthesis from phenylalanine is thought to proceed via phenylpyruvate.[8][9][10][11]
-
Transamination: L-phenylalanine is converted to phenylpyruvate. This reaction is likely catalyzed by a transaminase, such as a TAA1-family enzyme, which has shown activity with phenylalanine in vitro.[11]
-
Decarboxylation/Oxidation: Phenylpyruvate is then converted to PAA. This step is less clearly defined but may involve enzymes from the YUCCA family of flavin-dependent monooxygenases, which are known to catalyze a similar step in the biosynthesis of indole-3-acetic acid (IAA).[11]
Visualization of the PAA Pathway
Caption: Phenylacetic Acid (PAA) biosynthesis from L-Phenylalanine.
Section 3: The Final Esterification: Catalysis by Alcohol Acyltransferases (AATs)
The final, and often rate-limiting, step in the biosynthesis of this compound is the esterification reaction. This is catalyzed by members of the alcohol acyltransferase (AAT) family of enzymes.[12][13][14][15]
The Role and Mechanism of AATs
AATs are responsible for the formation of a wide variety of volatile esters that contribute to the flavor and aroma of fruits and flowers.[12][14][15] They catalyze the transfer of an acyl group from an activated acyl-coenzyme A (CoA) molecule to an alcohol substrate.[12][15][16]
The reaction is as follows: cis-3-Hexenol + Phenylacetyl-CoA --[AAT]--> this compound + CoA-SH
The acyl donor, phenylacetic acid, must first be activated to its CoA thioester, a reaction typically catalyzed by a CoA ligase.
Substrate Specificity
The diversity of esters in a given plant tissue is determined by two main factors: the available pool of alcohol and acyl-CoA precursors and the substrate specificity of the expressed AAT enzymes.[14] An AAT capable of producing this compound must exhibit affinity for both cis-3-Hexenol and phenylacetyl-CoA.
Experimental Protocol: In Vitro AAT Enzyme Assay
This protocol describes a method to determine the activity of a candidate AAT enzyme with the specific substrates.
Rationale: This assay quantifies the production of the target ester by a recombinant AAT enzyme in a controlled in vitro environment. GC-MS is used for sensitive and specific detection of the product.
Methodology:
-
Enzyme Preparation:
-
Express the candidate AAT gene (e.g., in E. coli) and purify the recombinant protein.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Reaction Mixture: Prepare the following in a 2 mL GC vial (total volume 500 µL):
-
Buffer: 100 mM Tris-HCl, pH 7.5.
-
Substrate 1 (Alcohol): 10 mM cis-3-Hexenol.
-
Substrate 2 (Acyl-CoA): 1 mM Phenylacetyl-CoA.
-
Enzyme: 5-10 µg of purified AAT protein.
-
-
Reaction and Extraction:
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 500 µL of hexane containing an internal standard (e.g., 10 µg/mL of octyl acetate).
-
Vortex vigorously for 1 minute to extract the ester into the organic phase.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
-
GC-MS Analysis:
-
Analyze 1 µL of the upper hexane layer using the GC-MS program described in Section 1.4.
-
Quantify the this compound peak area relative to the internal standard.
-
-
Controls:
-
No Enzyme Control: A reaction mixture without the AAT protein to check for non-enzymatic ester formation.
-
Boiled Enzyme Control: A reaction with heat-denatured AAT to confirm that the activity is enzymatic.
-
No Substrate Controls: Reactions omitting either the alcohol or the acyl-CoA to ensure product formation is dependent on both precursors.
-
Data Presentation: AAT Substrate Preference
The results from multiple AAT assays can be summarized to compare substrate preferences.
| Substrate Combination | Relative Activity (%) |
| cis-3-Hexenol + Acetyl-CoA | 85 |
| Hexanol + Phenylacetyl-CoA | 60 |
| cis-3-Hexenol + Phenylacetyl-CoA | 100 |
| Benzyl alcohol + Phenylacetyl-CoA | 45 |
| (Note: Data are hypothetical for illustrative purposes.) |
Section 4: Integrated Pathway and Regulation
The biosynthesis of this compound is a testament to the metabolic plasticity of plants, drawing upon distinct pathways to generate a single, high-value compound.
Visualization of the Convergent Biosynthesis
Caption: Convergent biosynthesis of this compound.
Regulation and Subcellular Localization
The synthesis of GLVs via the LOX pathway is typically cytosolic and/or chloroplastic and is strongly upregulated by biotic and abiotic stresses, such as herbivory or mechanical damage.[3] The shikimate pathway is also localized to the plastids. The final esterification step is believed to occur in the cytosol, where AAT enzymes are localized. The overall rate of synthesis is therefore dependent on the flux of precursors from their respective compartments and the transcriptional regulation of the key enzymes (LOX, HPL, AATs) in response to developmental and environmental cues.
Conclusion
The biosynthesis of this compound is a sophisticated process involving the convergence of fatty acid and aromatic amino acid metabolism. The key enzymatic players are lipoxygenase, hydroperoxide lyase, alcohol dehydrogenase from the GLV pathway; enzymes of the shikimate and subsequent PAA synthesis pathway; and finally, alcohol acyltransferases that catalyze the terminal esterification step. By understanding these pathways and employing the robust analytical protocols detailed herein, researchers can effectively investigate and potentially engineer the production of this and other valuable volatile esters in biological systems.
References
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Aoi, Y., et al. (2020). Arogenate dehydratase regulates phenylacetic acid biosynthesis in Arabidopsis. bioRxiv. [Link]
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Cook, S. D., et al. (2016). Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? Plant Physiology, 171(3), 1231–1233. [Link]
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D’auria, J. C., et al. (2007). Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana. Plant Physiology, 144(4), 1997-2010. [Link]
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Ibdah, M., et al. (2010). Green routes to green notes. Chemical Engineering Transactions, 20, 241-246. [Link]
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Liu, Y., et al. (2022). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 13. [Link]
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N.-C. Sugawara, S., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. International Journal of Molecular Sciences, 24(2), 1184. [Link]
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Tzin, V., & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book, 8, e0132. [Link]
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Zhang, Y., et al. (2023). Alcohol acyltransferases for the biosynthesis of esters. World Journal of Microbiology and Biotechnology, 39(8), 209. [Link]
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The Dual Nature of a Floral Scent: A Technical Guide to cis-3-Hexenyl Phenylacetate
For distribution to: Researchers, scientists, and drug development professionals
Abstract
cis-3-Hexenyl phenylacetate is a volatile organic compound that contributes to the complex fragrance of many flowers. Exhibiting a characteristic fresh, green, and rosy aroma, this ester plays a significant, albeit complex, role in the chemical ecology of plants. This technical guide provides an in-depth exploration of the biosynthesis, natural occurrence, and multifaceted ecological functions of this compound, with a particular focus on its role in floral scents. We will delve into its dual role in plant defense and pollinator interactions, providing a comprehensive overview for researchers in chemical ecology, plant science, and related fields. Furthermore, this guide will detail established analytical methodologies for the study of this compound and discuss the current understanding of its perception by insects.
Introduction: The Chemistry of a Floral Note
This compound is an ester with the molecular formula C₁₄H₁₈O₂.[1] Its aroma is described as green, floral, honey-like, and slightly fruity, often reminiscent of fresh-cut grass with a rosy undertone.[2][3][4] This unique olfactory profile makes it a valuable component in the fragrance and flavor industry.[2][3] Beyond its commercial applications, this compound is a naturally occurring plant volatile, categorized as a "green leaf volatile" (GLV), a class of compounds typically released upon tissue damage. Its presence in floral bouquets suggests a more nuanced role than simply a marker of herbivory, hinting at its involvement in the intricate communication between plants and their environment.
This guide will systematically dissect the scientific understanding of this compound, from its molecular origins within the plant to its functional impact on the surrounding ecosystem.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₂ | [1] |
| Molecular Weight | 218.29 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Odor Profile | Green, floral, honey, rosy, sweet pea, waxy | [2][3] |
| Boiling Point | 292-297 °C | [1] |
| Density | 0.992 g/mL at 25 °C | [1] |
| CAS Number | 42436-07-7 | [1] |
Biosynthesis: A Tale of Two Pathways
The molecular structure of this compound reveals its chimeric origin, arising from two distinct and fundamental biosynthetic pathways in plants: the lipoxygenase (LOX) pathway, which generates the "green" alcohol moiety, and the shikimate pathway, which produces the aromatic acid component. The final step is a crucial esterification reaction catalyzed by an acyltransferase.
The "Green" Moiety: The Lipoxygenase (LOX) Pathway
The cis-3-hexenol portion of the molecule is a classic green leaf volatile (GLV). GLVs are C6 compounds rapidly synthesized by plants in response to mechanical damage or herbivore attack. The biosynthesis is initiated by the release of fatty acids, primarily linolenic acid, from plant cell membranes.
The key steps are:
-
Lipoxygenase (LOX) activity: Linolenic acid is oxygenated by the enzyme 13-lipoxygenase to form 13-hydroperoxylinolenic acid.
-
Hydroperoxide lyase (HPL) cleavage: This intermediate is then cleaved by hydroperoxide lyase into two fragments: the 12-carbon compound traumatin and the unstable 6-carbon aldehyde, cis-3-hexenal.
-
Alcohol dehydrogenase (ADH) reduction: cis-3-Hexenal is subsequently reduced by alcohol dehydrogenase to cis-3-hexenol.
The Aromatic Moiety: The Shikimate Pathway
The phenylacetate portion of this compound originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of secondary metabolites.
The generalized pathway to phenylacetic acid involves:
-
Chorismate synthesis: The shikimate pathway culminates in the production of chorismate.
-
Phenylalanine synthesis: Chorismate is converted to phenylalanine through a series of enzymatic steps.
-
Conversion to phenylacetic acid: Phenylalanine can be converted to phenylacetic acid through several proposed routes, including the phenylpyruvate pathway.
The Final Assembly: Esterification by Acyltransferases
The final step in the biosynthesis of this compound is the esterification of cis-3-hexenol with an activated form of phenylacetic acid, typically phenylacetyl-CoA. This reaction is catalyzed by a class of enzymes known as acyl-CoA-dependent O-acyltransferases.[5] These enzymes play a crucial role in generating the vast diversity of esters found in nature.[6] While the specific acyltransferase responsible for the synthesis of this compound has not yet been definitively identified in most plant species, the general mechanism is well-established.[6][7][8][9]
Natural Occurrence and Ecological Significance
While the related compound, cis-3-hexenyl acetate, is a common constituent of floral scents, the presence of this compound has been documented in the floral headspace of several plant species, suggesting a conserved yet specific ecological role.
A Dual Role in Plant-Insect Interactions
The presence of this compound in floral scents presents an interesting ecological paradox. As a GLV, its biosynthesis is strongly induced by wounding, serving as a "cry for help" that can attract natural enemies of herbivores. For instance, the release of GLVs from damaged plants can attract parasitic wasps that prey on the herbivorous insects causing the damage.
However, its presence in the delicate aroma of an undamaged flower suggests a role beyond defense. It is plausible that this compound contributes to the overall scent profile that attracts pollinators. The "green" note can signal freshness and vitality to potential floral visitors. Yet, the ecological context is critical, as some studies on the related cis-3-hexenyl acetate have shown it can have a deterrent effect on certain pollinators, such as honeybees, in specific plant species.[10] This suggests a complex interplay where the concentration of the compound and the specific pollinator species determine the behavioral outcome.
Flowers attract pollinators through a combination of visual and olfactory cues.[11] The specific blend of volatile compounds in a floral scent is a key factor in this attraction.[11] It is likely that this compound acts in concert with other floral volatiles to create a unique chemical signature that is recognized by specific pollinators.
A Signal in Plant Defense
Beyond its potential role in pollination, this compound, as a GLV, is an important signaling molecule in plant defense. Research on the related compound, cis-3-hexenyl acetate, has shown that it can "prime" the defenses of undamaged parts of the same plant or even neighboring plants.[12] This priming effect prepares the plant to mount a faster and stronger defense response upon subsequent herbivore attack. The detection of airborne GLVs can induce the production of defense-related hormones and the expression of defense genes.[12] Therefore, the emission of this compound from flowers could serve as a localized defense signal, protecting the valuable reproductive organs of the plant from herbivory. Phenolic compounds, from which the phenylacetate moiety is derived, are also well-known for their roles in plant defense against a wide range of organisms.[13]
Analytical Methodologies: Capturing the Scent
The study of floral volatiles requires sensitive and precise analytical techniques to identify and quantify the complex mixture of compounds emitted, often at very low concentrations. The gold-standard method for this is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: HS-SPME-GC-MS Analysis of Floral Headspace
This protocol provides a generalized workflow for the analysis of this compound and other volatiles from floral headspace.
I. Materials and Equipment:
-
Solid-Phase Microextraction (SPME) holder and fibers (e.g., 50/30 µm DVB/CAR/PDMS)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Glass vials with PTFE/silicone septa
-
Oven or heating block
-
Analytical standards (including this compound)
-
Fresh, undamaged flowers
II. Methodology:
-
Sample Preparation:
-
Excise a single, fresh flower or a specific floral part (e.g., petals) and place it in a clean glass vial.
-
Seal the vial with a septum cap.
-
Allow the vial to equilibrate for a set period (e.g., 30 minutes) at a controlled temperature to allow volatiles to accumulate in the headspace.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Condition the SPME fiber according to the manufacturer's instructions.
-
Insert the SPME fiber through the septum of the vial, exposing it to the headspace above the flower. Do not let the fiber touch the sample.
-
Expose the fiber for a predetermined time (e.g., 30-60 minutes) at a controlled temperature to allow for the adsorption of volatile compounds.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Immediately after sampling, retract the fiber and insert it into the heated injection port of the GC-MS.
-
The high temperature of the injection port will desorb the trapped volatiles onto the GC column.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).
-
The separated compounds are then introduced into the mass spectrometer for detection and identification.
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
-
Insect Olfactory Perception: Decoding the Signal
The behavioral responses of insects to this compound are mediated by their sophisticated olfactory system. Volatile molecules are detected by specialized olfactory receptors (ORs) located on the antennae of insects.[14]
While specific ORs for this compound have not yet been identified, research on related compounds provides insights into the likely mechanisms of perception. The detection of odorants by ORs triggers a cascade of neural signals that are processed in the antennal lobe of the insect brain, ultimately leading to a behavioral response, such as attraction or repulsion.[14] Studies on the moth Cnaphalocrocis medinalis have identified an olfactory receptor (CmedOR32) that responds non-specifically to the related compound cis-3-hexenyl acetate, among other plant volatiles.[14] This suggests that some insects may possess broadly tuned receptors that can detect a range of green leaf volatiles. The specificity of the behavioral response likely depends on the activation pattern of a whole suite of ORs by the complex floral bouquet, rather than the activation of a single receptor by a single compound.
Conclusion and Future Directions
This compound is a fascinating molecule that sits at the crossroads of plant defense and reproduction. Its "green" scent, born from the plant's wound response pathway, is intricately woven into the floral bouquet, creating a chemical signal with a dual meaning. For herbivores, it may signal the presence of a defended plant, while for pollinators, it may contribute to an attractive and honest signal of floral resources.
Future research should focus on several key areas to further elucidate the role of this compound:
-
Identification of the specific acyltransferase(s) responsible for its biosynthesis in various plant species.
-
Comprehensive studies on the behavioral responses of a wider range of pollinators to pure this compound and in combination with other floral volatiles.
-
Identification and characterization of the specific insect olfactory receptors that detect this compound.
-
Investigation into the priming effects of this compound on floral defenses against florivores and nectar robbers.
A deeper understanding of the role of this compound in floral scents will not only enhance our knowledge of plant-insect interactions but also have potential applications in agriculture, such as the development of novel strategies for crop protection and the enhancement of pollinator services.
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Functional Identification of Olfactory Receptors of Cnaphalocrocis medinalis (Lepidoptera: Crambidae) for Plant Odor. (2023). MDPI. [Link]
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Relationship between Floral Fragrance Composition and Type of Pollinator. (n.d.). ResearchGate. [Link]
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(Z)-3-hexen-1-yl phenyl acetate 42436-07-7. (n.d.). The Good Scents Company. [Link]
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Pollinator Series: Session 2: Pollination Syndromes. (2020). YouTube. [Link]
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cis-3-Hexenyl phenylacetate as a green leaf volatile (GLV)
An In-depth Technical Guide to cis-3-Hexenyl Phenylacetate as a Green Leaf Volatile
In the intricate world of chemical ecology, few classes of compounds are as evocative and functionally significant as Green Leaf Volatiles (GLVs). These C6 aldehydes, alcohols, and their esters are responsible for the characteristic "green" odor of freshly cut grass and damaged leaves. Beyond this familiar scent, GLVs are crucial mediators of plant-plant and plant-insect interactions, acting as a rapid airborne warning system. This guide focuses on a particularly noteworthy GLV, this compound, exploring its biosynthesis, biological activity, and the methodologies employed to study its multifaceted roles. For researchers, scientists, and drug development professionals, understanding the nuances of this molecule offers a window into the complex chemical language of the natural world and presents opportunities for innovative applications in agriculture and beyond.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its study and application.
| Property | Value |
| CAS Number | 42436-07-7[1][2] |
| Molecular Formula | C14H18O2[2] |
| Molecular Weight | 218.29 g/mol |
| Appearance | Colorless clear viscous liquid (est)[2] |
| Odor Profile | Green, floral, honey, waxy, with sweet pea and tropical nuances[2] |
| Boiling Point | 297-299 °C at 760 mmHg[2] |
| Density | 0.992 g/mL at 25 °C |
| Refractive Index | 1.502 at 20 °C |
| Solubility | Soluble in alcohol; sparingly soluble in water[2] |
The Biochemical Genesis: Biosynthesis of this compound
The production of this compound in plants is a fascinating enzymatic cascade known as the lipoxygenase (LOX) pathway. This pathway is typically initiated by mechanical damage to plant tissues, such as from herbivore feeding.
The biosynthesis begins with the release of α-linolenic acid from chloroplast membranes. A series of enzymatic reactions then transforms this fatty acid into the final volatile ester.
-
Lipoxygenase (LOX) introduces molecular oxygen into α-linolenic acid to form 13-hydroperoxy-linolenic acid.
-
Hydroperoxide lyase (HPL) cleaves the 13-hydroperoxy-linolenic acid into two smaller molecules: 12-oxo-phytodienoic acid (a precursor to jasmonic acid) and cis-3-hexenal.
-
Alcohol dehydrogenase (ADH) reduces cis-3-hexenal to cis-3-hexenol.
-
Finally, alcohol acyltransferase (AAT) catalyzes the esterification of cis-3-hexenol with phenylacetyl-CoA to produce This compound . While the specific AAT for the phenylacetate ester is a subject of ongoing research, related AATs capable of synthesizing other cis-3-hexenyl esters have been characterized[3][4].
Biosynthesis pathway of this compound.
Biological Activity: A Molecule with a Message
The release of this compound is not merely a consequence of damage; it is an active response with profound ecological implications.
Plant Defense Priming
One of the most significant roles of this compound is in "priming" plant defenses.[5][6][7] This is a state of readiness where a plant, upon perceiving the GLV, prepares to mount a faster and stronger defense response to a subsequent herbivore attack.[5][6]
The signaling cascade initiated by this compound perception is thought to involve the jasmonic acid (JA) pathway, a major hormonal signaling route for plant defense against herbivores.
Proposed signaling pathway for GLV-induced defense priming.
Insect Behavior
This compound also plays a crucial role in mediating insect behavior. It can act as:
-
A repellent to some herbivores, deterring them from feeding on the damaged plant.
-
An attractant to the natural enemies of herbivores, such as parasitic wasps and predatory insects. This "cry for help" is a key component of indirect plant defense.
Methodologies for the Researcher
Studying the effects of this compound requires a combination of analytical chemistry, electrophysiology, and whole-plant bioassays.
Protocol 1: GC-MS Analysis of Plant Volatiles
This protocol outlines the collection and analysis of this compound from the headspace of plants.
Workflow for GC-MS analysis of plant volatiles.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME fiber assembly (e.g., with a polydimethylsiloxane/divinylbenzene coating)
-
Volatile collection chambers or bags
-
This compound standard for identification and quantification
Procedure:
-
Volatile Collection: Enclose the plant material in a volatile collection chamber. Expose the SPME fiber to the headspace of the chamber for a defined period (e.g., 1-24 hours) to trap the volatile compounds.
-
GC-MS Analysis:
-
Injection: Insert the SPME fiber into the heated inlet of the GC for thermal desorption of the trapped volatiles.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms). A typical temperature program starts at 40°C, holds for 2 minutes, then ramps up to 250°C at 8°C/min.[8]
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-400.[8]
-
-
Data Analysis: Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard. Quantify the compound by comparing the peak area to a calibration curve generated with the standard.
Protocol 2: Electroantennography (EAG) for Insect Olfactory Response
EAG is a technique used to measure the electrical response of an insect's antenna to an odor stimulus.[9]
Schematic of an electroantennography (EAG) setup.
Materials:
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Dissecting microscope
-
Glass capillaries for electrodes
-
Saline solution
-
This compound and a suitable solvent (e.g., hexane)
Procedure:
-
Electrode Preparation: Pull glass capillaries to a fine point and fill them with saline solution. Insert silver wires to act as electrodes.
-
Antenna Preparation: Immobilize the insect and carefully excise an antenna. Mount the antenna between the recording and reference electrodes, ensuring good electrical contact.[10][11]
-
Stimulus Preparation: Prepare serial dilutions of this compound in the solvent. Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.
-
Stimulus Delivery and Recording: Deliver a puff of air through the pipette over the antenna preparation. Record the resulting depolarization of the antennal membrane.
-
Data Analysis: Measure the amplitude of the EAG response for each stimulus concentration. Compare the responses to the solvent control to determine the antennal sensitivity to this compound.
Protocol 3: Plant Defense Priming Bioassay
This protocol is designed to assess the priming effect of this compound on plant defense against herbivores.
Experimental workflow for a plant defense priming assay.
Materials:
-
Potted plants (e.g., poplar, maize, or bean)
-
This compound
-
A method for controlled volatile exposure (e.g., a lanolin paste, a slow-release dispenser, or a sealed chamber)
-
Herbivorous insects (e.g., gypsy moth larvae)
-
Tools for molecular and chemical analysis (qRT-PCR, HPLC, GC-MS)
Procedure:
-
Plant Treatment: Treat one group of plants with this compound and another group with a control (e.g., solvent only) for a defined period (e.g., 24-48 hours).[6]
-
Herbivore Challenge: After the treatment period, introduce herbivores to the leaves of both groups of plants.
-
Assessment of Plant Resistance: After a set feeding period (e.g., 48 hours), measure parameters of plant resistance. This can include the weight gain of the herbivores and the amount of leaf area consumed.
-
Analysis of Defense Responses: At various time points after the herbivore challenge, collect leaf tissue from both groups for analysis of defense-related responses. This may include quantifying jasmonic acid levels, measuring the expression of defense-related genes, and profiling secondary metabolites.
Applications: From Farm to Fragrance
The unique properties of this compound have led to its application in diverse fields.
Agriculture and Integrated Pest Management (IPM)
The ability of this compound to manipulate insect behavior and prime plant defenses makes it a promising tool for sustainable agriculture. It can be used in:
-
"Push-pull" strategies: Used as a repellent ("push") in combination with an attractant ("pull") to lure pests away from crops.
-
Inducing crop resistance: Pre-treating crops with this compound could prime their defenses, making them more resistant to subsequent pest outbreaks.
While large-scale field applications are still under development, the principles of IPM often involve leveraging natural plant defenses and insect behaviors, areas where this compound shows significant potential.[12][13][14]
Fragrance and Flavor Industry
The pleasant green and floral aroma of this compound makes it a valuable ingredient in the fragrance and flavor industry.[2][15]
| Application | Recommended Usage Levels |
| Fragrance Concentrate | Up to 12.0%[15] |
| Finished Products (e.g., lotions, soaps) | Varies, typically much lower |
| Flavoring in Food | Up to 15.0 ppm in the finished product[15] |
It is used to impart a natural, fresh, and green character to a wide range of products, including perfumes, cosmetics, and food and beverage items.[16]
Conclusion and Future Perspectives
This compound is more than just a simple molecule; it is a key player in the complex chemical conversations that shape ecosystems. Its role as a green leaf volatile in priming plant defenses and mediating insect behavior highlights the sophisticated strategies that plants have evolved to survive and thrive. For researchers, the continued exploration of this compound and its signaling pathways will undoubtedly reveal further intricacies of plant-insect interactions. For those in applied sciences, this compound offers a bio-inspired tool for the development of novel pest management strategies and the creation of new and exciting fragrances and flavors. The future of research in this area will likely focus on identifying the specific plant receptors for GLVs, further elucidating the downstream signaling events, and translating our ecological understanding into practical and sustainable applications.
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The Discovery and Initial Isolation of cis-3-Hexenyl Phenylacetate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, initial isolation, and characterization of cis-3-Hexenyl phenylacetate, a significant contributor to the characteristic "green" aroma of many plants, most notably tea leaves (Camellia sinensis). As a member of the green leaf volatiles (GLV) family, this ester plays a crucial role in plant physiology and defense mechanisms. This document details the historical context of its discovery within the broader study of plant volatiles, outlines the early methodologies for its extraction and isolation, and presents its key physicochemical and spectroscopic properties. Detailed protocols for both historical and modern analytical techniques are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this important natural compound.
Introduction: The Essence of Green
The characteristic fresh, green aroma associated with newly cut grass and lush foliage is a complex bouquet of volatile organic compounds. Among these, the C6-aldehydes, alcohols, and their esters, collectively known as green leaf volatiles (GLVs), are primary contributors. This compound, with its potent green, floral, and slightly fruity aroma, is a key constituent of this family.[1] Its presence is not merely aesthetic; GLVs are crucial signaling molecules in plant defense, released upon tissue damage to deter herbivores and attract predators of those herbivores.[2]
This guide focuses on the journey of this compound from an unknown component of plant aroma to a well-characterized natural product. We will explore the pioneering work that led to its identification and the evolution of analytical techniques that have enabled its detailed study.
The Historical Context: Unraveling the Scent of Tea
While the specific first report of the isolation of this compound is not definitively documented in a single seminal paper, its discovery is intrinsically linked to the broader exploration of tea aroma chemistry in the mid-20th century. The pioneering work on "leaf alcohol" (cis-3-Hexen-1-ol) by Japanese chemists in the 1930s laid the groundwork for identifying its various esters.
The intensive investigation of the volatile components of fresh tea leaves (Camellia sinensis) via techniques like gas chromatography-mass spectrometry (GC-MS) in the 1960s and 1970s led to the identification of a vast array of compounds, including numerous esters of cis-3-Hexen-1-ol. It is within this body of research that this compound was first identified as a naturally occurring constituent of tea aroma.
Initial Isolation from Natural Sources: A Glimpse into Early Methodologies
The initial isolation of this compound from plant material, particularly tea leaves, would have relied on classical extraction techniques, primarily steam distillation. This method, while effective for separating volatile compounds from non-volatile plant matrix, was a meticulous and often low-yielding process.
Workflow for the Initial Isolation of this compound
Caption: Initial Isolation Workflow.
Experimental Protocol: Steam Distillation of Fresh Tea Leaves
This protocol is a representation of the likely methodology used for the initial isolation of volatile compounds from tea leaves.
Objective: To extract the essential oil containing this compound from fresh tea leaves.
Materials:
-
Freshly picked tea leaves (Camellia sinensis)
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)[3]
-
Heating mantle
-
Separatory funnel
-
Dichloromethane or diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Preparation of Plant Material: Freshly harvested tea leaves are macerated or finely chopped to increase the surface area for efficient steam penetration.
-
Steam Distillation: The macerated tea leaves are placed in the biomass flask of the steam distillation apparatus. Steam generated in the boiling flask is passed through the plant material, causing the volatile compounds to vaporize.[4]
-
Condensation and Collection: The mixture of steam and volatile compounds is then passed through a condenser, where it cools and liquefies. The resulting distillate, a mixture of water and essential oil, is collected in a receiving vessel.[3]
-
Solvent Extraction: The collected distillate is transferred to a separatory funnel. An immiscible organic solvent, such as diethyl ether or dichloromethane, is added to selectively extract the essential oil from the aqueous phase. The mixture is shaken vigorously and allowed to separate into two layers. The lower organic layer (if using dichloromethane) or the upper organic layer (if using diethyl ether) is collected. This process is repeated several times to ensure complete extraction.[5]
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate to remove any residual water. The drying agent is then removed by filtration, and the solvent is carefully evaporated using a rotary evaporator under reduced pressure to yield the crude essential oil.
-
Fractional Distillation: The crude essential oil is then subjected to fractional distillation under reduced pressure to separate the individual components based on their boiling points. Fractions are collected at different temperature ranges, and the fraction corresponding to the boiling point of this compound is collected.
Causality of Experimental Choices:
-
Steam Distillation: This technique was chosen due to its ability to extract volatile compounds at temperatures lower than their atmospheric boiling points, thus preventing thermal degradation of sensitive molecules.
-
Solvent Extraction: The use of a nonpolar organic solvent was necessary to efficiently partition the relatively nonpolar essential oil components from the polar aqueous distillate.
-
Fractional Distillation: This final purification step was crucial for isolating individual compounds from the complex mixture of the essential oil based on their differing volatilities.
Physicochemical and Spectroscopic Characterization
The identity and purity of the isolated this compound would have been confirmed through the determination of its physical properties and spectroscopic analysis.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₂ | [6] |
| Molecular Weight | 218.29 g/mol | [6] |
| Appearance | Colorless liquid | [1] |
| Odor | Green, floral, honey, waxy | [1] |
| Boiling Point | 292-297 °C (lit.) | [7] |
| Density | 0.992 g/mL at 25 °C (lit.) | [7] |
| Refractive Index | n20/D 1.502 (lit.) | [7] |
Spectroscopic Data
Modern spectroscopic techniques provide unambiguous structural confirmation.
4.2.1. Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions.
-
Molecular Ion (M⁺): m/z 218
-
Key Fragments: Analysis of the fragmentation pattern helps in elucidating the structure.
Source: NIST Mass Spectrometry Data Center[6]
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural elucidation of organic molecules. While specific experimental data from the initial discovery is unavailable, modern spectral data provides the following expected chemical shifts:
¹H NMR (CDCl₃, representative values):
-
δ ~7.3 ppm (m, 5H): Aromatic protons of the phenyl ring.
-
δ ~5.5-5.3 ppm (m, 2H): Vinylic protons (-CH=CH-).
-
δ ~4.1 ppm (t, 2H): Methylene protons adjacent to the ester oxygen (-O-CH₂-).
-
δ ~3.6 ppm (s, 2H): Methylene protons of the phenylacetyl group (-CO-CH₂-Ph).
-
δ ~2.4 ppm (q, 2H): Methylene protons adjacent to the double bond (-CH₂-CH=).
-
δ ~2.0 ppm (quintet, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).
-
δ ~0.9 ppm (t, 3H): Methyl protons of the ethyl group (-CH₃).
¹³C NMR (CDCl₃, representative values):
-
δ ~171 ppm: Carbonyl carbon of the ester.
-
δ ~135-127 ppm: Aromatic carbons.
-
δ ~133, ~125 ppm: Vinylic carbons.
-
δ ~64 ppm: Methylene carbon adjacent to the ester oxygen.
-
δ ~41 ppm: Methylene carbon of the phenylacetyl group.
-
δ ~28 ppm: Methylene carbon adjacent to the double bond.
-
δ ~21 ppm: Methylene carbon of the ethyl group.
-
δ ~14 ppm: Methyl carbon of the ethyl group.
4.2.3. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Key IR Absorptions (neat):
-
~3030 cm⁻¹: C-H stretching (aromatic and vinylic).
-
~2960-2870 cm⁻¹: C-H stretching (aliphatic).
-
~1735 cm⁻¹: C=O stretching (ester).
-
~1600, 1500 cm⁻¹: C=C stretching (aromatic ring).
-
~1160 cm⁻¹: C-O stretching (ester).
-
~700 cm⁻¹: C-H bending (monosubstituted benzene).[8]
Initial Chemical Synthesis
The first chemical synthesis of this compound likely followed a straightforward esterification reaction. This would have served to confirm the structure of the naturally isolated compound.
Synthetic Workflow
Caption: Initial Synthetic Workflow.
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from cis-3-Hexen-1-ol and phenylacetic acid.
Materials:
-
cis-3-Hexen-1-ol
-
Phenylacetic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene or a similar aprotic solvent
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of cis-3-Hexen-1-ol and phenylacetic acid in toluene.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography or vacuum distillation to obtain pure this compound.
Causality of Experimental Choices:
-
Fischer Esterification: A classic and reliable method for the synthesis of esters from carboxylic acids and alcohols.
-
Dean-Stark Apparatus: Essential for the removal of water to drive the equilibrium of the esterification reaction towards the product side.
-
Aqueous Workup: Necessary to remove the acid catalyst and any unreacted carboxylic acid.
-
Chromatography/Distillation: Standard purification techniques to obtain a high-purity final product.
Conclusion
The discovery and initial isolation of this compound represent a significant step in our understanding of the chemical ecology of plants and the molecular basis of aroma. From its early detection in the complex volatile profiles of tea leaves to its now well-established role as a key "green" odorant, the journey of this molecule highlights the advancements in natural product chemistry. The methodologies outlined in this guide, from classical steam distillation to modern spectroscopic analysis and chemical synthesis, provide a comprehensive framework for researchers and professionals working with this and other important natural volatiles.
References
-
The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
(Z)-3-hexen-1-yl phenyl acetate 3-hexenyl phenylacetate. (n.d.). The Good Scents Company. Retrieved January 22, 2026, from [Link]
-
Parameters Affecting the Synthesis of (Z)-3-hexen-1-yl acetate by Transesterifacation in Organic Solvent. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Simultaneous Distillation Extraction of Some Volatile Flavor Components from Pu-erh Tea Samples—Comparison with Steam Distillation-Liquid/Liquid Extraction and Soxhlet Extraction. (2012). PMC. Retrieved January 22, 2026, from [Link]
-
Determination of Volatile Chemical Constitutes in Tea by Simultaneous Distillation Extraction, Vacuum Hydrodistillation and Thermal Desorption. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Identification of Key Aroma Compounds Responsible for the Floral Ascents of Green and Black Teas from Different Tea Cultivars. (2022). PMC. Retrieved January 22, 2026, from [Link]
-
Volatile Organic Compounds in Teas: Identification, Extraction, Analysis, and Application of Tea Aroma. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
Semi-quantitative determination of (Z)-3-Hexenyl acetate emitted after... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
cis-3-Hexenyl phenyl acetate. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]
-
Essential Oils from Steam Distillation. (n.d.). Retrieved January 22, 2026, from [Link]
-
Study on the formation mechanism of the key fresh aroma component (Z)-3-hexen-1-ol during the spreading process of lu'an Guapian green tea. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Cis-3-hexen-1-ol. (n.d.). BMRB. Retrieved January 22, 2026, from [Link]
-
Exercise 3 (Steam Distillation). (n.d.). Scribd. Retrieved January 22, 2026, from [Link]
-
Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. (2019). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
3-hexenyl isovalerate, CAS Registry Number 35154-45-1. (2021). Retrieved January 22, 2026, from [Link]
-
Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. (2020). MDPI. Retrieved January 22, 2026, from [Link]
-
1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0040733). (n.d.). Human Metabolome Database. Retrieved January 22, 2026, from [Link]
-
Characterization of Volatile Compounds from Tea Plants (Camellia sinensis (L.) Kuntze) and the Effect of Identified Compounds on Empoasca flavescens Behavior. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
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An In-Depth Technical Guide to cis-3-Hexenyl Phenylacetate: From Synthesis to Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Hexenyl phenylacetate is an organic ester that possesses a characteristic sweet, green, and floral aroma with rosy and honey-like nuances.[1][2] This profile makes it a valuable ingredient in the fragrance and flavor industries, where it is utilized to impart fresh and natural notes to a variety of products, including perfumes, cosmetics, and food items. Beyond its sensory applications, the unique chemical structure of this compound, featuring a cis-alkene and a phenylacetyl group, makes it an interesting subject for scientific investigation. This technical guide provides a comprehensive overview of its physical and chemical characteristics, a detailed synthesis protocol, in-depth spectroscopic analysis, and considerations for its handling and stability.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental for its application and analysis. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₂ | [3] |
| Molecular Weight | 218.29 g/mol | [3] |
| Appearance | Colorless, slightly viscous liquid | [4] |
| Boiling Point | 292-297 °C (at 760 mmHg) | [4] |
| Density | 0.992 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.502 | |
| Flash Point | 110 °C | [4] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [4] |
| CAS Number | 42436-07-7 | [3] |
Table 1: Key Physicochemical Properties of this compound
Synthesis of this compound
This compound is typically synthesized via the Fischer-Speier esterification of cis-3-hexen-1-ol with phenylacetic acid. This acid-catalyzed reaction is a classic method for ester formation.
Reaction Scheme:
Figure 1: Synthesis of this compound via Fischer Esterification.
Experimental Protocol:
Materials:
-
cis-3-Hexen-1-ol
-
Phenylacetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of cis-3-hexen-1-ol and phenylacetic acid in toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
-
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned experimental spectrum is not readily accessible, the expected chemical shifts can be predicted based on the structure.
¹H NMR (Predicted):
-
~7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.
-
~5.3-5.5 ppm (m, 2H): Vinylic protons of the cis-double bond (-CH=CH-).
-
~4.1 ppm (t, 2H): Methylene protons adjacent to the ester oxygen (-O-CH₂-).
-
~3.6 ppm (s, 2H): Methylene protons of the phenylacetyl group (-CO-CH₂-Ph).
-
~2.4 ppm (q, 2H): Methylene protons adjacent to the double bond and the ester-linked methylene group (-CH₂-CH=).
-
~2.0 ppm (quintet, 2H): Methylene protons of the ethyl group adjacent to the double bond (=CH-CH₂-CH₃).
-
~0.9 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).
¹³C NMR (Predicted):
-
~171 ppm: Carbonyl carbon of the ester.
-
~134 ppm: Quaternary aromatic carbon.
-
~127-129 ppm: Aromatic CH carbons.
-
~125-135 ppm: Vinylic carbons of the double bond.
-
~64 ppm: Methylene carbon attached to the ester oxygen (-O-CH₂-).
-
~41 ppm: Methylene carbon of the phenylacetyl group (-CO-CH₂-Ph).
-
~27 ppm: Methylene carbon adjacent to the double bond and the ester-linked methylene group.
-
~20 ppm: Methylene carbon of the ethyl group.
-
~14 ppm: Methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
-
~3030 cm⁻¹ (weak): Aromatic C-H stretching.
-
~2960-2850 cm⁻¹ (medium): Aliphatic C-H stretching.
-
~1735 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.
-
~1600, 1495, 1450 cm⁻¹ (variable): Aromatic C=C stretching.
-
~1160 cm⁻¹ (strong): C-O stretching of the ester.
-
~720 cm⁻¹ (strong): C-H out-of-plane bending for the cis-disubstituted alkene.
-
~700 and 750 cm⁻¹ (strong): C-H out-of-plane bending for the monosubstituted benzene ring.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The mass spectrum is available in the NIST WebBook.[5]
Fragmentation Analysis:
The molecular ion peak [M]⁺ is expected at m/z 218. Key fragmentation pathways include:
-
Loss of the hexenyl side chain: Cleavage of the ester C-O bond can lead to the formation of a tropylium ion at m/z 91, a common and stable fragment for benzyl-containing compounds.
-
McLafferty Rearrangement: While less common for phenylacetates, a McLafferty-type rearrangement could potentially occur, involving the transfer of a hydrogen from the hexenyl chain to the carbonyl oxygen, followed by cleavage.
-
Cleavage of the hexenyl chain: Fragmentation of the C-C bonds within the hexenyl group can lead to a series of smaller aliphatic fragments.
Figure 2: Proposed Mass Spectrometry Fragmentation of this compound.
Stability and Handling
This compound is a relatively stable compound under normal storage conditions. However, as an ester, it is susceptible to hydrolysis in the presence of strong acids or bases, which would yield cis-3-hexen-1-ol and phenylacetic acid. The cis-double bond may also be susceptible to oxidation over prolonged exposure to air and light. Therefore, it is recommended to store the compound in a cool, dark, and well-sealed container. Commercial preparations are often stabilized with antioxidants like α-tocopherol.
Analytical Methods for Purity Determination
Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for determining the purity of this compound.
GC-FID/MS Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
Detector Temperature (FID): 280 °C.
-
Carrier Gas: Helium or Hydrogen.
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.
This method allows for the separation of this compound from potential impurities, including its trans-isomer and any unreacted starting materials. The FID provides quantitative data based on peak area, while the MS allows for definitive identification of the components based on their mass spectra.
Conclusion
This technical guide has provided a detailed overview of the key physical and chemical characteristics, synthesis, and spectroscopic properties of this compound. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound. A thorough understanding of its properties is crucial for its effective application, whether in the realm of fragrance and flavor chemistry or in broader scientific research.
References
Sources
Olfactory properties of cis-3-Hexenyl phenylacetate
An In-Depth Technical Guide to the Olfactory Properties of cis-3-Hexenyl phenylacetate
Abstract
This technical guide provides a comprehensive analysis of this compound, an aroma chemical prized for its complex green, floral, and honeyed olfactory profile. Intended for researchers, perfumers, and flavorists, this document delineates the compound's physicochemical properties, synthesis, and natural occurrence. It establishes a framework for rigorous analytical characterization through detailed protocols for Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations. Furthermore, this guide explores the molecule's functional applications in fragrance and flavor systems, including its notable synergistic effects, and discusses critical considerations for product stability. The methodologies presented herein are designed to be self-validating, ensuring technical accuracy and reproducibility in a research and development setting.
Chemical Identity and Physicochemical Properties
This compound, also known as [(Z)-hex-3-enyl] 2-phenylacetate, is an ester that combines the fresh, green character of a C6 "leaf alcohol" moiety with the sweet, honeyed notes of a phenylacetate group. This unique combination results in a multifaceted aroma profile that is highly valued in both perfumery and flavor creation.
Chemical Structure:
-
IUPAC Name: [(Z)-hex-3-enyl] 2-phenylacetate[1]
-
CAS Number: 42436-07-7[1]
-
Molecular Formula: C₁₄H₁₈O₂[2]
-
Molecular Weight: 218.29 g/mol [2]
A summary of its key physicochemical properties is provided in Table 1. This data is critical for predicting the compound's behavior in various matrices, from solubility in fragrance bases to volatility in headspace analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless, slightly viscous liquid | [2] |
| Boiling Point | 292-297 °C (at 760 mmHg) | [2][3] |
| Density | 0.992 - 1.004 g/mL at 25 °C | [3][4] |
| Refractive Index | 1.497 - 1.504 at 20 °C | [4] |
| Flash Point | >104.44 °C (>220 °F) | [4][5] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [2] |
| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [5] |
| logP (o/w) | 3.7 - 4.34 (estimated) | [4][6] |
| Purity (Typical) | ≥98% (cis-isomer) |[3][4] |
Synthesis and Natural Occurrence
Understanding the origin of an aroma chemical, whether synthetic or natural, provides essential context for its application and potential impurities.
Industrial Synthesis Pathway
The primary industrial synthesis of this compound is achieved through the Fischer esterification of cis-3-hexenol with phenylacetic acid or its more reactive derivative, phenylacetyl chloride. The use of the acid chloride is often preferred in industrial settings to drive the reaction to completion. The reaction is typically conducted in the presence of a weak base, such as pyridine, to act as a catalyst and to neutralize the hydrochloric acid byproduct.
Causality Behind Experimental Choice: The selection of phenylacetyl chloride over phenylacetic acid is a deliberate choice to increase reaction kinetics and yield. The acyl chloride is a much stronger electrophile, making the esterification process more efficient and often requiring milder conditions than the acid-catalyzed reaction with the carboxylic acid, which is an equilibrium-limited process.
Sources
cis-3-Hexenyl phenylacetate CAS number and molecular formula
This guide provides a comprehensive technical overview of cis-3-Hexenyl phenylacetate, a molecule of interest in both academic and industrial research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, synthesis, analytical characterization, and potential applications, with a focus on the underlying scientific principles.
Core Molecular Identity
Chemical Name: (3Z)-3-Hexen-1-yl phenylacetate[1] Synonyms: this compound, (Z)-Hex-3-enyl phenylacetate[1] CAS Number: 42436-07-7[2][3] Molecular Formula: C₁₄H₁₈O₂[2][4]
This molecule is an ester formed from the condensation of cis-3-hexen-1-ol (a "leaf alcohol") and phenylacetic acid. The "cis" or "(Z)" designation is crucial, as it defines the geometry around the carbon-carbon double bond, which significantly influences the molecule's spatial arrangement and, consequently, its physical and biological properties.
Physicochemical and Organoleptic Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in any scientific endeavor. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 218.29 g/mol | [2][3] |
| Appearance | Colorless, slightly viscous liquid | [1] |
| Odor Profile | Mild and sweet, with green, rosy, and mossy notes; hints of honey and floral characteristics. | [1][2][4] |
| Density | 0.992 g/mL at 25 °C (lit.) | [2][5] |
| Boiling Point | 292-297 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.502 (lit.) | [2][5] |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [1] |
| logP (Octanol/Water Partition Coefficient) | 4.20 | [1] |
The high logP value indicates a lipophilic nature, suggesting it will readily partition into non-polar environments, a key consideration for its behavior in biological systems and for its formulation in various product matrices.
Synthesis and Mechanistic Considerations
The primary route for the synthesis of this compound is through esterification. Two common methods are the Fischer-Speier esterification and acylation with an acid chloride.
Fischer-Speier Esterification
This is a classic acid-catalyzed esterification between a carboxylic acid and an alcohol.
Reaction:
Causality Behind Experimental Choices:
-
Catalyst: A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the phenylacetic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.
-
Reaction Equilibrium: The Fischer esterification is a reversible process. To drive the reaction towards the product, an excess of one of the reactants (typically the less expensive one) is used, or water is removed as it is formed, often by azeotropic distillation with a solvent like toluene.[6]
Experimental Protocol: A Representative Fischer Esterification
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine cis-3-hexen-1-ol (1.0 molar equivalent), phenylacetic acid (1.2 molar equivalents), and a suitable solvent such as toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 molar equivalents).
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, providing a visual indication of the reaction's progress.
-
Work-up: After the reaction is complete (as determined by TLC or GC analysis), cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted phenylacetic acid. Subsequently, wash with brine to remove any remaining aqueous impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield the final this compound.
Acylation with Phenylacetyl Chloride
This method is generally faster and not reversible, often leading to higher yields.
Reaction:
Causality Behind Experimental Choices:
-
Base: A weak base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct, which would otherwise be corrosive and could lead to side reactions.[1] The base also acts as a nucleophilic catalyst in some cases.
-
Anhydrous Conditions: Phenylacetyl chloride is highly reactive towards water, so the reaction must be carried out under anhydrous conditions to prevent hydrolysis of the starting material.
Experimental Protocol: Acylation with Phenylacetyl Chloride
-
Reactant Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve cis-3-hexen-1-ol (1.0 molar equivalent) and a non-nucleophilic base like pyridine (1.1 molar equivalents) in an anhydrous inert solvent (e.g., diethyl ether or dichloromethane).
-
Reagent Addition: Cool the solution in an ice bath and add phenylacetyl chloride (1.05 molar equivalents) dropwise with stirring.
-
Reaction: Allow the reaction to proceed at room temperature until completion, monitoring by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude ester can be purified by vacuum distillation.
Synthesis Workflow Diagram
Caption: Alternative synthetic routes to this compound.
Analytical Characterization
For quality control and structural confirmation, several analytical techniques are employed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The NIST WebBook provides a mass spectrum for this compound, which can be used as a reference.[7] Key fragments would be expected from the cleavage of the ester bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, citable spectrum for this compound is not readily found, its expected ¹H and ¹³C NMR spectra can be predicted based on the analysis of its constituent parts and similar structures.
Predicted ¹H NMR Spectrum:
-
Aromatic Protons: A multiplet around 7.2-7.4 ppm corresponding to the monosubstituted benzene ring.
-
Olefinic Protons: Two multiplets in the range of 5.3-5.6 ppm, characteristic of the protons on the cis-double bond.
-
Ester-adjacent Methylene Protons (-CH₂-O-): A triplet around 4.1-4.3 ppm.
-
Benzyl Methylene Protons (-CH₂-Ph): A singlet around 3.6 ppm.
-
Allylic Methylene Protons: A multiplet around 2.3-2.5 ppm.
-
Ethyl Group Protons: A multiplet for the methylene group around 2.0-2.2 ppm and a triplet for the methyl group around 0.9-1.0 ppm.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon: A signal in the range of 170-175 ppm.
-
Aromatic Carbons: Signals between 125-135 ppm.
-
Olefinic Carbons: Signals around 123-135 ppm.
-
Ester-adjacent Methylene Carbon (-CH₂-O-): A signal around 60-65 ppm.
-
Benzyl Methylene Carbon (-CH₂-Ph): A signal around 40-45 ppm.
-
Aliphatic Carbons: Signals in the upfield region of the spectrum.
Applications and Future Directions
Current Applications: Flavors and Fragrances
The primary industrial application of this compound is in the flavor and fragrance industry. Its unique scent profile makes it a valuable component in creating natural-smelling green and floral notes in perfumes, cosmetics, and food products.[2]
Considerations for Drug Development Professionals
While there is no direct evidence of this compound being developed as a therapeutic agent, its chemical structure warrants consideration in the broader context of drug design and development.
-
Metabolic Fate: As an ester, it is expected to be readily hydrolyzed in vivo by esterase enzymes into its constituent alcohol (cis-3-hexen-1-ol) and carboxylic acid (phenylacetic acid). Both of these metabolites have known biological properties and metabolic pathways.
-
Potential Bioactivity: Phenylacetic acid is a known metabolite in humans and has been investigated for its potential as an anti-cancer agent. Cis-3-hexen-1-ol is a common plant volatile with roles in plant defense and insect communication. The ester itself, being more lipophilic, could act as a pro-drug, facilitating transport across biological membranes before being hydrolyzed to release the active components.
-
Toxicology: The toxicological profile of this compound is not extensively studied on its own. However, safety assessments are often conducted by "reading across" from structurally similar compounds. For instance, toxicological data for other cis-3-hexenyl esters and phenylacetates are used to infer the safety of this molecule for its use in consumer products. These assessments generally indicate a low level of concern for genotoxicity.
Conclusion
This compound is a well-characterized molecule with established applications in the flavor and fragrance industry. Its synthesis is straightforward, relying on fundamental organic chemistry principles. For the research and drug development community, while not a drug candidate itself, it serves as an interesting case study for considering the metabolic fate and potential bioactivity of ester-containing small molecules. A deeper investigation into its specific biological activities could reveal novel applications beyond its current use.
References
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl phenyl acetate. Retrieved from [Link]
-
Clark, J. (2023). Making Esters. Chemistry LibreTexts. Retrieved from [Link]
-
Harrison Joseph. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl phenyl acetate 3-hexenyl phenylacetate. Retrieved from [Link]
-
Bellevue College. (n.d.). Synthesis of Esters. Retrieved from [Link]
-
Cheméo. (n.d.). cis-3-Hexenyl phenyl acetate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
- Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, cis-3-hexenyl isovalerate, CAS Registry Number 35154-45-1. Food and Chemical Toxicology, 156S, 112533.
-
Foreverest Resources. (2024). Overview of cis-3-Hexenol and its Derivatives in Comparison to Geraniol and beta-Eudesmol. Retrieved from [Link]
- Google Patents. (n.d.). CN103242146A - Preparation method of cis-3-hexenal.
- Google Patents. (n.d.). US3962354A - Synthesis of cis-3-hexen-1-ol.
-
Chemistry LibreTexts. (2023). Preparation of Esters. Retrieved from [Link]
-
FooDB. (2018). Showing Compound this compound (FDB017579). Retrieved from [Link]
-
YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]
- Wang, X., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. RSC Advances, 8(19), 10434-10439.
-
NIST. (n.d.). cis-3-Hexenyl phenyl acetate. NIST Chemistry WebBook. Retrieved from [Link]
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- 2. This compound = 98 , stabilized, FG 42436-07-7 [sigmaaldrich.com]
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- 6. amherst.edu [amherst.edu]
- 7. cis-3-Hexenyl phenyl acetate [webbook.nist.gov]
A Comprehensive Technical Guide to cis-3-Hexenyl Phenylacetate: From Synthesis to Application
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-3-Hexenyl phenylacetate is a significant ester in the realm of chemical research, particularly valued for its unique organoleptic properties. As a volatile organic compound, it possesses a complex and pleasant aroma profile, described as a combination of green, floral, honey, and rosy notes.[1] This compound is a key component in the formulation of fragrances and flavors, where it imparts a natural, fresh, and sophisticated character.
Beyond its commercial applications, this compound is of scientific interest as a "green leaf volatile" (GLV). GLVs are released by plants in response to mechanical damage or herbivory and play a crucial role in plant defense signaling and mediating interactions within ecosystems. Understanding the synthesis, detection, and biological activity of this molecule provides valuable insights into chemical ecology, agricultural science, and the development of novel bioactive compounds.
This technical guide offers a comprehensive review of the research surrounding this compound. It details the compound's physicochemical properties, explores both chemical and biocatalytic synthesis routes, outlines analytical methodologies for its identification and quantification, and discusses its primary applications. The included protocols are designed to be self-validating, providing researchers with a solid foundation for their own experimental work.
Chemical and Physical Properties
This compound is a colorless, viscous liquid with a distinct aroma.[2] Its physical and chemical characteristics are critical for its application in various fields, dictating its volatility, solubility, and stability. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₈O₂ | |
| Molecular Weight | 218.29 g/mol | |
| CAS Number | 42436-07-7 | |
| Appearance | Colorless clear viscous liquid | [2] |
| Odor Profile | Green, floral, honey, rose, waxy, sweet pea | [2] |
| Boiling Point | 292-299 °C at 760 mmHg | [2] |
| Density | 0.992 g/mL at 25 °C | |
| Refractive Index | n20/D 1.502 | |
| Flash Point | 104.44 °C (220 °F) | [2] |
| Solubility | Soluble in alcohol; Insoluble in water | [2] |
Natural Occurrence and Biosynthesis
This compound is found naturally in a variety of plants, contributing to their characteristic scent profiles. It has been identified as a volatile component in linden flowers, peppermint oil, cornmint oil, and tea.[2]
As a green leaf volatile, its biosynthesis is linked to the oxylipin pathway in plants. This pathway is initiated in response to tissue damage, where membrane lipids are cleaved to produce fatty acids like linolenic acid. A series of enzymatic reactions, including the action of lipoxygenase (LOX) and hydroperoxide lyase (HPL), converts these fatty acids into C6 aldehydes and alcohols, such as cis-3-hexenol. The final step in the formation of this compound is the esterification of cis-3-hexenol with phenylacetic acid, a reaction catalyzed by plant alcohol acyltransferases (AATs).
Synthesis Methodologies
While naturally occurring, commercial production of this compound relies on synthetic routes to ensure a consistent and high-purity supply. Both traditional chemical synthesis and modern biocatalytic methods are employed.
Chemical Synthesis: Acid-Catalyzed Esterification
The most common chemical method for producing this compound is through Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of cis-3-hexen-1-ol with phenylacetic acid. The use of an acid catalyst, such as sulfuric acid or a solid acid resin, protonates the carbonyl oxygen of the phenylacetic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, so to drive it towards the product, water is typically removed as it is formed.
This protocol is adapted from a similar esterification process and provides a robust, self-validating workflow.[3]
-
Reactor Setup : Equip a round-bottom flask with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus connected to a reflux condenser to remove water azeotropically.
-
Charging Reactants : To the flask, add cis-3-hexen-1-ol (1.0 molar equivalent), phenylacetic acid (1.1 molar equivalents), and a strongly acidic cation exchange resin (e.g., Amberlyst-15, ~5-10% of the total reactant mass).[3] Add toluene as a solvent to facilitate azeotropic water removal.
-
Reaction : Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when water ceases to be collected.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the solid resin catalyst. The resin can be washed with a small amount of toluene and potentially recycled.
-
Neutralization : Transfer the filtrate to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining phenylacetic acid. Continue washing until CO₂ evolution ceases.
-
Washing : Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product can be purified by vacuum distillation to yield high-purity this compound.
Sources
Methodological & Application
GC-MS analysis of cis-3-Hexenyl phenylacetate in plant volatiles
An Application Note for the Analysis of cis-3-Hexenyl Phenylacetate in Plant Volatiles by Headspace SPME-GC-MS
Abstract
This application note details a robust and sensitive method for the identification and semi-quantitative analysis of this compound, a key floral and green-leaf volatile, from plant headspace using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This protocol provides a comprehensive workflow, from sample preparation to data analysis, designed for researchers in chemical ecology, flavor and fragrance science, and plant biology.
Introduction
This compound is an important volatile organic compound (VOC) found in the aroma profile of numerous plants. It contributes a characteristic sweet, green, and floral-rosy scent, playing a significant role in pollinator attraction and plant defense mechanisms.[1] As a member of the ester and "green leaf volatile" (GLV) families, its accurate detection is crucial for understanding plant-insect interactions, characterizing floral scents, and developing natural flavor and fragrance ingredients.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing complex mixtures of plant volatiles due to its high resolving power and definitive identification capabilities.[3][4] When combined with a solvent-free and sensitive extraction technique like Headspace Solid-Phase Microextraction (HS-SPME), it allows for the efficient analysis of VOCs directly from the vapor phase surrounding a plant sample, minimizing matrix interference.[5][6] This note provides a validated protocol for the entire HS-SPME-GC-MS workflow tailored for this compound.
Principle and Methodology
The methodology is based on the equilibrium-driven partitioning of volatile analytes from the plant material into the headspace of a sealed vial. A fused-silica fiber coated with a specific polymeric phase (the SPME fiber) is then exposed to this headspace. Volatiles adsorb onto the fiber, which is subsequently retracted and injected into the hot inlet of a gas chromatograph. The high temperature of the inlet desorbs the analytes from the fiber onto the GC column, where they are separated based on their boiling points and affinity for the column's stationary phase. Finally, the separated compounds enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification.[5]
Instrumentation and Materials
Instrumentation
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler with SPME fiber holder
-
Heated agitator or incubator for sample vials
Materials and Reagents
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended. This mixed-phase fiber provides broad-range selectivity for volatiles of varying polarity and molecular weight, making it ideal for complex plant headspace analysis.[7][8]
-
GC Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for resolving a wide range of plant volatiles, including esters.[9][10]
-
Vials: 10 mL or 20 mL clear glass headspace vials with magnetic screw caps and PTFE/Silicone septa.
-
Chemical Standard: this compound (CAS No. 42436-07-7) for identity confirmation.
-
Carrier Gas: Helium (99.999% purity or higher).
-
Plant Material: Fresh flowers, leaves, or other tissues of interest.
Experimental Protocol
Part A: Sample Preparation and Volatile Collection (HS-SPME)
-
Sample Collection: Collect fresh plant material (e.g., 100-200 mg of flower petals or leaf tissue) and place it into a headspace vial.[11] The exact amount should be kept consistent across all samples for comparative analysis.
-
Vial Sealing: Immediately seal the vial with the cap to prevent the loss of volatile compounds.
-
Incubation and Equilibration: Place the vial in a heated agitator or incubator. Allow the sample to equilibrate for a set period (e.g., 20 minutes) at a controlled temperature (e.g., 45°C).[11] This step facilitates the release of volatiles from the plant matrix into the headspace, creating a concentrated vapor phase for extraction.
-
SPME Extraction: After equilibration, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial.
-
Adsorption: Allow the fiber to adsorb the volatiles for a defined period (e.g., 40 minutes) at the same temperature.[11] The optimal time may vary depending on the plant species and should be determined empirically.
-
Fiber Retraction: After the extraction period, retract the fiber into its needle sheath.
Part B: GC-MS Analysis
The following table summarizes the recommended GC-MS parameters. These should be considered a starting point and may require optimization for specific instruments.
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless | To maximize the transfer of analytes onto the column for high sensitivity. |
| Inlet Temperature | 250°C | Ensures rapid and complete thermal desorption of analytes from the SPME fiber.[9] |
| Carrier Gas | ||
| Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for this column dimension, providing a good balance of speed and resolution.[10] |
| Oven Program | ||
| Initial Temperature | 40°C, hold for 3 min | Allows for focusing of very volatile compounds at the head of the column. |
| Temperature Ramp | 5°C/min to 200°C, then 20°C/min to 280°C | A slow initial ramp helps separate early-eluting compounds, while a faster ramp reduces analysis time for later-eluting compounds.[9] |
| Final Hold | 280°C for 5 min | Ensures that all high-boiling compounds are eluted from the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy that generates stable and library-searchable mass spectra. |
| Mass Range | m/z 40-450 | Captures the molecular ion and key fragments of the target analyte and other common plant volatiles. |
| Source Temperature | 230°C | Standard source temperature to prevent condensation of analytes. |
| Quadrupole Temp. | 150°C | Standard quadrupole temperature. |
| Solvent Delay | 3 min | Prevents the filament from being damaged by any residual air or water desorbed from the fiber. |
Part C: Data Acquisition and Analysis
-
Compound Identification: The primary identification of this compound is achieved by comparing its mass spectrum with a reference spectrum from a standard library, such as the NIST Mass Spectral Library.[12][13][14]
-
Retention Index (RI): For confirmation, the linear retention index of the peak can be calculated (using an n-alkane series) and compared with literature values.
-
Mass Spectrum Interpretation: The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 218.29 g/mol ) is expected to show characteristic fragment ions. Key fragments include:
-
m/z 91: The tropylium ion ([C₇H₇]⁺), highly characteristic of compounds containing a benzyl group.
-
m/z 82: Resulting from the cleavage of the hexenyl portion.
-
m/z 67: Another fragment from the hexenyl chain.
-
-
Semi-Quantitation: The relative abundance of the compound can be determined by integrating the area of its corresponding peak in the total ion chromatogram (TIC). For comparative studies, this area can be normalized to the weight of the plant sample used.
Workflow Visualization
The overall analytical process can be visualized as follows:
Sources
- 1. This compound | 42436-07-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Headspace solid-phase microextraction use for the characterization of volatile compounds in vegetable oils of different sensory quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Visualization of Scent Accumulation Reveals the Frequency of Floral Scent Emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of SPME–GC–MS and characterization of floral scents from Aquilegia japonica and A. amurensis flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. cis-3-Hexenyl phenyl acetate [webbook.nist.gov]
- 13. NIST Mass Spectrometry Data Center standard reference libraries and software tools: Application to seized drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
Application Note: Unambiguous Structural Elucidation of cis-3-Hexenyl Phenylacetate Using 1D and 2D NMR Spectroscopy
Introduction
cis-3-Hexenyl phenylacetate is a key fragrance and flavor compound, prized for its fresh, green, and floral notes reminiscent of cut grass and ripe fruit.[1] Its organoleptic properties are intrinsically linked to its precise molecular structure, particularly the cis (or Z) configuration of the carbon-carbon double bond.[2] The presence of the trans (E) isomer or other structural impurities can significantly alter its sensory profile. Therefore, rigorous structural verification is paramount in quality control and new synthesis endeavors.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules in solution.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural verification of this compound. We will detail the experimental protocols and delve into the causal logic behind spectral interpretation, demonstrating how a suite of NMR experiments provides a self-validating system for structural confirmation.
Molecular Structure and Numbering Scheme
For clarity in spectral assignment, the following numbering scheme will be used for this compound (C₁₄H₁₈O₂).[5]
Caption: Numbering scheme for this compound.
Experimental Protocols
Sample Preparation
Methodological rigor begins with proper sample preparation to ensure high-quality, reproducible NMR data.[6]
-
Sample Weighing: Accurately weigh 10-15 mg of purified this compound for ¹H NMR, and 50-75 mg for ¹³C and 2D NMR experiments into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent choice for this non-polar ester. Add approximately 0.6 mL of CDCl₃ to the vial.
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solvent.[7] The residual solvent peak of CDCl₃ (δH ≈ 7.26 ppm; δC ≈ 77.16 ppm) can also be used as a secondary reference.[8]
-
Dissolution and Transfer: Gently vortex the vial to ensure complete dissolution. If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.
-
Final Volume: The final sample height in the NMR tube should be approximately 4-5 cm to ensure it is within the active volume of the NMR probe.
NMR Data Acquisition
The following are generalized acquisition parameters on a 500 MHz spectrometer. Instrument-specific optimization may be required.
-
¹H NMR:
-
Pulse Program: A standard 30° pulse (e.g., zg30).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C{¹H} NMR:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 3 seconds.
-
Number of Scans: 1024 (or more for dilute samples).
-
-
2D Experiments (COSY, HSQC, HMBC):
-
Utilize standard gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
Adjust the number of increments and scans to achieve the desired resolution and signal-to-noise ratio.
-
Spectral Analysis and Structural Elucidation
¹H NMR: The Initial Blueprint
The ¹H NMR spectrum provides the first critical overview of the molecular structure, offering information on the chemical environment, number, and connectivity of protons.
Predicted ¹H NMR Data
| Proton Position | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Assignment |
| H6 | 0.95 | Triplet (t) | 3H | J6,5 ≈ 7.5 | Aliphatic methyl group, shielded. Coupled to two H5 protons. |
| H5 | 2.05 | Quintet (quint) | 2H | J5,6 ≈ 7.5, J5,4 ≈ 7.5 | Methylene group adjacent to an alkene and an alkyl group. |
| H2 | 2.40 | Quartet (q) | 2H | J2,1 ≈ 6.8, J2,3 ≈ 6.8 | Methylene group between an oxygen and an alkene, deshielded. |
| H7 | 3.62 | Singlet (s) | 2H | - | Methylene protons adjacent to a carbonyl and a phenyl group. |
| H1 | 4.15 | Triplet (t) | 2H | J1,2 ≈ 6.8 | Methylene group attached to the ester oxygen, significantly deshielded. |
| H3 / H4 | 5.25 - 5.55 | Multiplet (m) | 2H | J3,4 ≈ 10.8 (cis) | Vinylic protons. The cis coupling constant is characteristically smaller than the trans equivalent (~15 Hz). |
| H2'/3'/4' | 7.25 - 7.40 | Multiplet (m) | 5H | - | Aromatic protons of the monosubstituted benzene ring. |
Causality in ¹H Assignments:
-
Electronegativity and Deshielding: The protons at position 1 (H1), directly attached to the ester oxygen, are the most downfield of the aliphatic protons (δ ≈ 4.15 ppm) due to the strong deshielding effect of the electronegative oxygen.[5]
-
Carbonyl and Phenyl Anisotropy: The methylene protons at H7 are shifted downfield (δ ≈ 3.62 ppm) due to the combined electron-withdrawing effect of the adjacent carbonyl group and the magnetic anisotropy of the phenyl ring. The singlet multiplicity confirms the absence of adjacent protons.
-
cis-Alkene Coupling: The key to confirming the double bond geometry lies in the coupling constant between H3 and H4. A J-coupling value of approximately 10-12 Hz is definitive for a cis relationship. This is a critical self-validating feature of the spectrum.
¹³C NMR: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments, providing a scaffold for the molecule.
Predicted ¹³C NMR Data
| Carbon Position | Predicted δ (ppm) | Rationale for Assignment |
| C6 | 14.2 | Standard aliphatic methyl carbon. |
| C5 | 20.7 | Aliphatic methylene carbon. |
| C2 | 27.5 | Aliphatic methylene carbon. |
| C7 | 41.5 | Methylene carbon adjacent to carbonyl and phenyl groups. |
| C1 | 64.5 | Methylene carbon attached to the ester oxygen, deshielded. |
| C4 | 124.0 | Vinylic carbon, upfield relative to C3 due to shielding effects. |
| C3 | 134.5 | Vinylic carbon, deshielded. |
| C2'/C3'/C4' | 127.0 - 129.5 | Aromatic CH carbons. |
| C1' | 134.2 | Quaternary aromatic carbon attached to the CH₂ group. |
| C8 (C=O) | 171.5 | Ester carbonyl carbon, characteristic chemical shift. |
Causality in ¹³C Assignments:
-
Hybridization Effects: The sp² hybridized carbons of the alkene (C3, C4) and the aromatic ring (C1'-C6') resonate significantly downfield (124-135 ppm) compared to the sp³ hybridized aliphatic carbons (14-65 ppm).
-
Carbonyl Carbon: The ester carbonyl carbon (C8) exhibits the most downfield chemical shift (δ ≈ 171.5 ppm), a highly characteristic and reliable indicator of this functional group.
2D NMR: Assembling the Pieces
While 1D NMR provides a strong foundation, 2D NMR experiments offer definitive proof of connectivity, resolving any ambiguities and validating the proposed structure.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, revealing the spin systems within the molecule.
Caption: Predicted ¹H-¹³C HSQC correlations.
This experiment validates the assignments made in the 1D spectra. For instance, it will definitively link the most downfield aliphatic proton signal (H1, ~4.15 ppm) to the most downfield aliphatic carbon signal (C1, ~64.5 ppm).
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the final piece of the puzzle, revealing correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is crucial for connecting the spin systems and identifying quaternary carbons.
Key Validating HMBC Correlations:
-
Connecting the Fragments: The most critical correlation is from the H1 protons (δH ≈ 4.15 ppm) to the ester carbonyl carbon C8 (δC ≈ 171.5 ppm). This ³JCH coupling unambiguously proves that the cis-3-hexenol moiety is esterified to the phenylacetic acid.
-
Confirming the Phenylacetate Unit: A strong correlation from the H7 methylene protons (δH ≈ 3.62 ppm) to the carbonyl carbon C8 (²JCH) and to the quaternary aromatic carbon C1' (²JCH) confirms the structure of the phenylacetate unit.
-
Linking the Alkene: Correlations from the H1 protons to C3 and from the H5 protons to C3 will firmly place the double bond at the C3-C4 position.
Caption: Crucial HMBC correlations for structural validation.
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unequivocal and self-validating methodology for the structural elucidation of this compound. The ¹H NMR spectrum offers initial identification of functional groups and, crucially, confirms the cis-alkene geometry through its characteristic coupling constant. The ¹³C NMR spectrum provides the carbon framework. Finally, 2D correlation experiments definitively establish the connectivity between all atoms in the molecule, leaving no ambiguity. This comprehensive NMR toolkit is indispensable for ensuring the structural integrity of flavor and fragrance compounds, raw materials, and newly synthesized molecules in a research and development setting.
References
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl phenyl acetate. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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FooDB. (2018). Showing Compound this compound (FDB017579). Retrieved from [Link]
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ACS Publications. (2013). NMR Guidelines for ACS Journals. Retrieved from [Link]
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ResearchGate. (2018). Heteronuclear multiple-bond correlation spectroscopy (HMBC) NMR spectra... Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
NIST. (n.d.). cis-3-Hexenyl phenyl acetate. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Dr. B. B. Hegde First Grade College. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
University of Washington. (n.d.). Spectroscopy Methods of structure determination. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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Academia Sinica. (2020). NMR Spectroscopy – Fundamental & Applications. Retrieved from [Link]
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Chemistry Connected. (n.d.). NMR shifts 1H -general. Retrieved from [Link]
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UC Santa Barbara. (n.d.). Chemical Shift Referencing. Retrieved from [Link]
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Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]
-
IQ-USP. (n.d.). Carbon-13 NMR. Retrieved from [Link]
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Application Notes & Protocols for the Research-Grade Synthesis and Purification of cis-3-Hexenyl phenylacetate
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of research-grade cis-3-Hexenyl phenylacetate (CAS 42436-07-7). Intended for researchers in synthetic chemistry, drug development, and flavor & fragrance science, these protocols detail a robust and reproducible methodology. The primary synthetic route described is the Fischer-Speier esterification of cis-3-Hexen-1-ol and phenylacetic acid. Emphasis is placed on the rationale behind procedural choices, rigorous purification via flash column chromatography, and definitive analytical validation to ensure high purity (≥98%) required for scientific research.
Introduction and Scientific Context
This compound is an organic ester recognized for its potent and complex aroma profile, described as floral, green, and honey-like.[1][2] This compound, while a valuable component in the flavor and fragrance industry, also serves as a key building block or target molecule in various research applications, including the study of olfactory reception and the development of novel bioactive compounds.
The integrity of research data hinges on the purity and structural fidelity of the chemical reagents used. The presence of unreacted starting materials, isomers (such as the trans-isomer), or reaction byproducts can significantly confound experimental results. Therefore, the objective of this guide is not merely to synthesize the target compound but to establish a self-validating workflow that yields verifiably pure this compound. The protocols herein are designed to be accessible to a graduate-level chemist, providing both explicit instructions and the underlying chemical principles.
Synthesis Methodology: Fischer-Speier Esterification
The synthesis of this compound is most commonly achieved through the acid-catalyzed esterification of cis-3-Hexen-1-ol with phenylacetic acid. This equilibrium-driven reaction is pushed toward the product by the removal of water, a byproduct of the condensation.
Reaction: C₆H₅CH₂COOH + C₂H₅CH=CH(CH₂)₂OH ⇌ C₆H₅CH₂COOCH₂(CH₂)CH=CHC₂H₅ + H₂O (Phenylacetic Acid + cis-3-Hexen-1-ol ⇌ this compound + Water)
The causality for selecting an acid catalyst, such as concentrated sulfuric acid, lies in its role as a proton donor. It protonates the carbonyl oxygen of the phenylacetic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of cis-3-Hexen-1-ol. To drive the equilibrium, a Dean-Stark apparatus is employed with a solvent like toluene, which forms an azeotrope with water, facilitating its continuous removal.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Notes |
| cis-3-Hexen-1-ol | 928-96-1 | 100.16 | 0.849 | 156-157 | Flammable liquid, eye irritant.[3][4] |
| Phenylacetic Acid | 103-82-2 | 136.15 | 1.081 | 265.5 | Causes skin and eye irritation.[5] |
| Toluene | 108-88-3 | 92.14 | 0.867 | 110.6 | Anhydrous grade recommended. |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 1.84 | 337 | Concentrated (98%). Corrosive. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | - | Saturated aqueous solution. |
| Brine (NaCl solution) | 7647-14-5 | 58.44 | ~1.2 | - | Saturated aqueous solution. |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | 2.66 | - | Drying agent. |
Experimental Protocol: Synthesis
SAFETY: This procedure must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar. Ensure all glassware is oven-dried to remove residual moisture.
-
Reagent Charging: To the flask, add phenylacetic acid (13.6 g, 0.10 mol) and cis-3-Hexen-1-ol (11.0 g, 0.11 mol, 1.1 eq). A slight excess of the alcohol helps to drive the reaction to completion.
-
Solvent Addition: Add 100 mL of anhydrous toluene to the flask to dissolve the reagents.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise. The addition is exothermic and should be done slowly.
-
Reaction Execution: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 3-5 hours, or until no more water is observed collecting in the trap.
-
Reaction Quenching: Allow the reaction mixture to cool to room temperature. Carefully decant the toluene solution away from any residual catalyst into a 500 mL separatory funnel.
-
Aqueous Work-up:
-
Wash the organic layer with 50 mL of deionized water.
-
Neutralize any remaining acid by washing with 2 x 50 mL portions of saturated sodium bicarbonate solution. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.
-
Wash with 50 mL of saturated brine solution to facilitate phase separation and remove excess water.
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene. The resulting crude oil is now ready for purification.
Purification: High-Fidelity Isolation via Flash Chromatography
For research applications, simple distillation is often insufficient to remove all impurities. Flash column chromatography offers a superior method for isolating the target ester with high purity.[6] The principle relies on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (eluent).
Workflow Diagram: Synthesis to Pure Compound
Caption: Overall workflow from synthesis to quality control.
Protocol: Flash Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. A mixture of hexanes and ethyl acetate is standard. For this compound, a system of 95:5 Hexanes:Ethyl Acetate typically provides good separation with a target Rf of ~0.3.
-
Column Packing: Prepare a glass column with silica gel (slurry packed with the chosen eluent system). The amount of silica should be approximately 50 times the mass of the crude product.
-
Sample Loading: Adsorb the crude oil onto a small amount of silica gel (~2-3 g). After the solvent is evaporated, the dry, silica-adsorbed sample is carefully added to the top of the prepared column. This "dry loading" technique generally results in better separation.
-
Elution and Fractionation: Elute the column with the chosen solvent system, applying positive pressure (flash). Collect fractions (e.g., 20 mL each) in test tubes or vials.
-
Purity Check: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and visualize under UV light (for the phenyl group) and/or by staining (e.g., potassium permanganate stain for the alkene).
-
Final Isolation: Combine the fractions that contain the pure product. Remove the eluent using a rotary evaporator to yield the purified this compound as a colorless to pale yellow oil.
Characterization and Quality Control
Final validation of the product's identity and purity is a cornerstone of scientific integrity. The following data are expected for the purified compound.
Physicochemical and Spectroscopic Data
| Property | Expected Value |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₁₄H₁₈O₂[7] |
| Molecular Weight | 218.29 g/mol [2][7] |
| Boiling Point | 292-297 °C (lit.)[2] |
| Density | 0.992 - 1.004 g/mL @ 25 °C[1][2] |
| Refractive Index | 1.497 - 1.504 @ 20 °C[1][2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3 (m, 5H, Ar-H), ~5.5 (m, 1H, vinyl-H), ~5.3 (m, 1H, vinyl-H), ~4.1 (t, 2H, -O-CH₂-), ~3.6 (s, 2H, Ar-CH₂-), ~2.4 (q, 2H, allylic-CH₂-), ~2.0 (q, 2H, -CH₂-CH=), ~0.9 (t, 3H, -CH₃) |
| GC-MS (EI) | Purity >98% by peak area. Molecular Ion (M⁺) at m/z = 218. Key fragment at m/z = 91 (tropylium ion).[7] |
Mechanistic Visualization: Fischer Esterification
Caption: Key mechanistic steps of acid-catalyzed esterification.
References
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl phenyl acetate. Retrieved from [Link]
- Google Patents. (1976). US3962354A - Synthesis of cis-3-hexen-1-ol.
- Google Patents. (1992). EP0481147A1 - Process for the preparation of cis-3-hexene-1-ol from unsaturated fatty acids.
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Foreverest Resources. (2024). Overview of cis-3-Hexenol and its Derivatives. Retrieved from [Link]
-
FooDB. (2018). Showing Compound this compound (FDB017579). Retrieved from [Link]
-
ResearchGate. (2025). Column chromatography for separation and fractionation of flavor-active esters. Retrieved from [Link]
- Google Patents. (1991). EP0481147A1 - Process for the preparation of cis-3-hexene-1-ol from unsaturated fatty acids.
-
ResearchGate. (2025). Characterization of the effect of cis-3-hexen-1-ol on green tea aroma. Retrieved from [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]
-
Indenta Chemicals. (n.d.). Material Safety Data Sheet cis-3-Hexen-1-ol. Retrieved from [Link]
-
Synerzine. (n.d.). Safety Data Sheet cis-3-Hexenol, Natural. Retrieved from [Link]
-
CPAChem. (2023). Safety data sheet: Phenylacetic acid. Retrieved from [Link]
-
Loba Chemie. (2015). Phenylacetic Acid MSDS. Retrieved from [Link]
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Probing Insect Olfaction: Application Notes and Protocols for Electroantennography (EAG) Studies Using cis-3-Hexenyl Phenylacetate
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Electroantennography (EAG) to study the olfactory responses of insects to the volatile organic compound, cis-3-Hexenyl phenylacetate. This guide emphasizes the causality behind experimental choices to ensure scientifically sound and reproducible results.
Introduction: The Antenna as a Biosensor
Electroantennography (EAG) is a powerful electrophysiological technique that measures the summated electrical potential from an insect's antenna in response to an olfactory stimulus.[1] This method serves as an invaluable tool in the fields of chemical ecology, entomology, and the development of novel pest management strategies by providing insights into which volatile compounds an insect can detect.[1] The EAG signal represents the sum of depolarizations of numerous olfactory receptor neurons housed within the antennal sensilla.[1][2]
This compound is a volatile ester with a characteristic green, floral, and honey-like aroma.[3] Such compounds are often key components of floral scents and can play a significant role in mediating plant-insect interactions, such as attracting pollinators or signaling host suitability for herbivores. Understanding how an insect's olfactory system responds to this specific compound can provide crucial information for developing targeted attractants or repellents.
Core Principles of Electroantennography
The fundamental principle of EAG lies in treating the insect antenna as a biological electrode. When odorant molecules, such as this compound, are introduced in a controlled airstream, they bind to olfactory receptors on the dendrites of sensory neurons within the antennal sensilla. This binding event triggers a cascade of intracellular signaling, leading to a change in the neuron's membrane potential. The EAG technique records the collective change in potential across a large population of these neurons.[4] The amplitude of the resulting EAG response is generally proportional to the concentration of the stimulating odorant, up to a saturation point.[2]
Experimental Design and Protocols
A successful EAG experiment hinges on meticulous preparation and a systematic approach. This section outlines the necessary materials, reagents, and step-by-step protocols for conducting EAG studies with this compound.
I. Materials and Reagents
A. Biological Material:
-
Live, healthy insects of the target species (e.g., moths, beetles, or bees). The physiological state (age, mating status, time of day) of the insect should be standardized to ensure consistency in responses.[5]
B. Chemical Reagents:
-
This compound: High purity (≥98%) is essential to avoid confounding responses from impurities.
-
Solvent: A high-purity, volatile solvent is required to prepare dilutions of the test compound. Hexane or paraffin oil are commonly used. The choice of solvent should be based on the solubility of this compound and should elicit no or minimal response from the antenna itself.[6]
-
Saline Solution: A physiological saline solution (e.g., Ringer's solution) is necessary for maintaining the viability of the antennal preparation and ensuring good electrical contact. A typical insect saline recipe (in mM) is: 150.0 NaCl, 25.0 HEPES, 5.0 glucose, 3.4 KCl, 1.8 NaHCO3, 1.7 CaCl2, and 1.0 MgCl2, with the pH adjusted to 7.1.[6]
-
Conductive Gel: Used to ensure a stable electrical connection between the electrodes and the antenna.
C. Equipment:
-
EAG System: Comprising a high-impedance amplifier, data acquisition unit, and analysis software.
-
Microscope: A dissecting microscope for antenna preparation and mounting.
-
Micromanipulators: For precise positioning of the electrodes.
-
Air Delivery System: To provide a continuous, purified, and humidified air stream over the antenna.
-
Stimulus Controller: For delivering precise puffs of odorant-laden air.
-
Glass Capillary Electrodes: Pulled to a fine tip and filled with saline solution.
-
Odor Cartridges: Pasteur pipettes or syringes containing filter paper for odorant application.
II. Preparation of Odorant Solutions
The accurate preparation of odorant stimuli is critical for obtaining reliable dose-response data.
-
Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 1% or 0.1% v/v). Store in airtight, amber glass vials at -20°C to prevent degradation.[6]
-
Serial Dilutions: From the stock solution, prepare a series of dilutions to create a dose-response curve. A logarithmic series (e.g., 10⁻⁵, 10⁻⁴, 10⁻³, 10⁻², 10⁻¹ dilutions of the stock) is commonly used.
-
Odor Cartridge Preparation:
-
Cut small strips of filter paper (e.g., 1 cm x 2 cm).
-
Using a microsyringe, apply a standard volume (e.g., 10 µL) of each dilution onto a separate piece of filter paper.[5]
-
Place the filter paper inside a labeled Pasteur pipette or glass syringe. Prepare a new cartridge for each concentration.
-
Crucially, prepare a solvent control cartridge containing only the solvent to measure the baseline antennal response. [6]
-
A positive control, a compound known to elicit a strong response in the test species, should also be included to validate the preparation's viability.[6]
-
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₂ | |
| Molecular Weight | 218.29 g/mol | |
| Appearance | Colorless liquid | The Good Scents Company |
| Boiling Point | 292-297 °C | Sigma-Aldrich |
| Density | 0.992 g/mL at 25 °C | Sigma-Aldrich |
| Solubility | Insoluble in water; soluble in alcohol | ChemicalBook |
III. Antennal Preparation and Mounting
The goal is to create a stable and viable antennal preparation that allows for clear signal recording.
-
Immobilize the Insect: Anesthetize the insect by chilling it on ice or briefly exposing it to CO₂.
-
Excise the Antenna: Under a dissecting microscope, carefully excise one antenna at its base using fine micro-scissors. For some protocols, the head may be removed and mounted.[5]
-
Mount the Antenna:
-
The indifferent (reference) electrode is inserted into the insect's head or the base of the excised antenna.
-
The recording electrode makes contact with the distal tip of the antenna. A small portion of the tip may be clipped to ensure good electrical contact with the hemolymph.[4]
-
Both electrodes should be filled with the saline solution.
-
IV. EAG Recording Procedure
-
Stabilization: Position the mounted antenna in the continuous, humidified airstream and allow the baseline signal to stabilize.
-
Stimulus Delivery: Deliver a short puff of air (e.g., 0.5 seconds) through the odorant cartridge, directed into the main airstream in front of the antenna.
-
Recording: Record the resulting voltage deflection (the EAG response).
-
Recovery Time: Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover and the signal to return to baseline.
-
Systematic Stimulation: Present the stimuli in order of increasing concentration, starting with the solvent control. Periodically re-test with the solvent and positive control to monitor the antenna's health and responsiveness over the course of the experiment.
Visualization of Experimental Workflow
Caption: A generalized workflow for an Electroantennography experiment.
Data Analysis and Interpretation
Raw EAG data consists of voltage traces over time. The key is to extract meaningful quantitative data from these traces.
-
Amplitude Measurement: The amplitude of the negative voltage deflection is the primary measure of the EAG response. This is typically measured in millivolts (mV).
-
Normalization: To account for variations in antennal viability and potential solvent effects, the response to the solvent control should be subtracted from the responses to the odorant stimuli. Additionally, responses can be normalized relative to the positive control to allow for comparison across different preparations.
-
Dose-Response Curves: Plot the normalized EAG amplitudes against the logarithm of the odorant concentrations. This allows for the determination of the detection threshold and the concentration at which the response saturates.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if there are significant differences in the antennal responses to different concentrations of this compound and the controls.
Interpreting the Results: A significant EAG response to this compound indicates that the insect's antenna possesses olfactory receptors capable of detecting this compound.[7] However, it is crucial to remember that EAG does not reveal the behavioral output of this detection.[7] A strong EAG response could be associated with attraction (e.g., a host-plant volatile) or repulsion (e.g., a non-host volatile or a warning signal). Further behavioral assays, such as olfactometer or wind tunnel experiments, are necessary to determine the ecological significance of the olfactory response.[8]
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the obtained data, every EAG protocol must incorporate self-validating steps:
-
Consistent Positive Control: A robust and consistent response to a positive control throughout the experiment confirms the viability of the antennal preparation.
-
Minimal Solvent Response: The solvent control should elicit a minimal or no response, confirming that the observed signals are due to the test compound.
-
Stable Baseline: A stable baseline between stimuli indicates that the antenna is recovering properly and is not being overstimulated or damaged.
-
Reproducibility: Repeating the experiment with multiple individuals (a sufficient biological sample size) is essential to ensure that the observed responses are representative of the species and not an artifact of a single preparation.
By adhering to these principles and protocols, researchers can confidently utilize Electroantennography to explore the fascinating world of insect olfaction and the role of specific compounds like this compound in shaping ecological interactions.
References
-
Lahondère, C. (2021). A Step-by-Step Guide to Mosquito Electroantennography. JoVE (Journal of Visualized Experiments), (169), e62042. [Link]
-
University of Göttingen. (n.d.). Electroantennography (EAG). Forest Zoology and Forest Conservation. [Link]
-
Ockenfels Syntech GmbH. (n.d.). Electroantennography. [Link]
- Schneider, D. (1957). Elektrophysiologische Untersuchungen von Chemo- und Mechanorezeptoren der Antenne des Seidenspinners Bombyx mori L. Zeitschrift für vergleichende Physiologie, 40(1), 8-41. (Historical reference for the invention of EAG, as cited in various sources).
-
JoVE. (2021). Electroantennogram Protocol for Mosquitoes. JoVE Journal. [Link]
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl phenyl acetate. [Link]
-
Leal, W. S., et al. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. JoVE (Journal of Visualized Experiments), (62), e3748. [Link]
-
Zhao, X., et al. (2022). Electrophysiological and Behavioral Responses of Apis mellifera and Bombus terrestris to Melon Flower Volatiles. Insects, 13(10), 937. [Link]
-
NIST. (n.d.). cis-3-Hexenyl phenyl acetate. NIST Chemistry WebBook. [Link]
-
FooDB. (2018). Showing Compound this compound (FDB017579). [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Increased EAG responses of tortricid moths after prolonged exposure to plant volatiles: evidence for octopamine-mediated sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Olfactory reception of the labial palps in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peerj.com [peerj.com]
Application Note: Quantifying cis-3-Hexenyl Phenylacetate Release from Damaged Leaves
Abstract
This application note provides a comprehensive guide for the quantification of cis-3-Hexenyl phenylacetate, a key herbivore-induced plant volatile (HIPV), released from damaged plant leaves. We present a detailed protocol employing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This methodology offers a sensitive, solvent-free, and robust approach for researchers in plant science, chemical ecology, and flavor and fragrance development. The causality behind experimental choices, self-validating system protocols, and in-depth technical insights are provided to ensure accurate and reproducible results.
Introduction
When plants are subjected to mechanical damage, such as herbivory, they release a blend of volatile organic compounds (VOCs). These emissions serve as crucial signaling molecules in plant defense, attracting natural enemies of herbivores and communicating with neighboring plants.[1][2] A significant class of these compounds are the Green Leaf Volatiles (GLVs), which are responsible for the characteristic scent of freshly cut grass.[3][4]
This compound is an important ester within the GLV family, contributing to the floral and green aroma profiles of many plants.[5][6] Its biosynthesis is initiated through the lipoxygenase (LOX) pathway.[4][7][8] Upon tissue damage, linolenic acid is converted by a series of enzymes, including lipoxygenase and hydroperoxide lyase, to produce C6 aldehydes and alcohols like (Z)-3-hexenol.[2][4][9] The final step involves the esterification of (Z)-3-hexenol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs).[10][11][12]
Accurate quantification of this compound is vital for understanding plant defense priming, where exposure to this compound can prepare a plant for future attacks.[13][14] Furthermore, its pleasant aroma makes it a valuable compound in the flavor and fragrance industry. This guide provides a robust and validated method for its quantification.
Principle of the Method
The analytical workflow is designed for high sensitivity and specificity. It begins with controlled mechanical damage to the leaf tissue, which triggers the release of this compound. The emitted volatiles are then collected from the headspace above the sample using Solid-Phase Microextraction (SPME). This technique utilizes a fused-silica fiber coated with a stationary phase to adsorb and concentrate the analytes without the need for solvents.[15]
Following collection, the SPME fiber is directly introduced into the heated injection port of a Gas Chromatograph (GC), where the trapped volatiles are thermally desorbed and separated based on their boiling points and affinity for the GC column's stationary phase. The separated compounds then enter a Mass Spectrometer (MS), which fragments the molecules and detects the resulting ions. This provides a unique mass spectrum for each compound, allowing for definitive identification and quantification.
Materials and Reagents
Equipment:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
SPME Fiber Holder (manual or autosampler)
-
SPME Fibers: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) or 100 µm Polydimethylsiloxane (PDMS)
-
SPME Conditioning Station
-
20 mL Headspace Vials with PTFE/Silicone Septa Caps
-
Vial Crimper and Decapper
-
Analytical Balance (4-decimal place)
-
Vortex Mixer
-
Pipettes and appropriate tips
-
Forceps and Scalpel
Chemicals:
-
This compound standard (≥98% purity)[16]
-
Internal Standard (IS), e.g., n-Dodecane or another suitable non-native, non-interfering compound.
-
High-purity solvent for standard preparation (e.g., Methanol or Hexane, HPLC grade)
Detailed Experimental Protocols
Protocol 1: Plant Growth and Acclimatization
-
Grow plants (e.g., Arabidopsis thaliana, tomato, or other species of interest) under controlled environmental conditions (e.g., 22°C, 16:8 h light:dark photoperiod).
-
Before the experiment, allow the plants to acclimatize in the analysis room for at least 1 hour to minimize stress-induced volatile emissions.
Protocol 2: Sample Preparation and Damage
-
Excise a single, healthy leaf and record its fresh weight (e.g., 0.5 - 1.0 g).
-
Place the leaf into a 20 mL headspace vial.
-
Inflict standardized mechanical damage. A reproducible method is to make several uniform cuts across the leaf lamina with a sterile scalpel.[17][18] The number and length of cuts should be consistent across all samples.
-
Immediately seal the vial with a PTFE/silicone septum cap using a crimper. This is a critical step to prevent the loss of highly volatile compounds.
Protocol 3: Headspace Volatile Collection (HS-SPME)
-
SPME Fiber Conditioning: Before first use, and briefly before each analysis, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port to remove contaminants.
-
Incubation: Place the sealed vial in a heating block or water bath set to a controlled temperature (e.g., 40°C) for a defined period (e.g., 10 minutes) to allow the volatiles to equilibrate in the headspace.
-
Extraction: Manually or with an autosampler, insert the SPME fiber through the vial septum and expose the fiber to the headspace for a fixed time (e.g., 30 minutes). Do not allow the fiber to touch the leaf sample. The choice of fiber coating and extraction time should be optimized for the specific application. CAR/PDMS is often effective for a broad range of plant volatiles.[19]
Protocol 4: GC-MS Analysis
-
Desorption: After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption of the collected analytes.
-
GC-MS Parameters (Example):
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 40°C for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 min.
-
MS Transfer Line: 250°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Protocol 5: Quantification and Data Analysis
-
Identification: Identify the this compound peak in the total ion chromatogram (TIC) by comparing its retention time and mass spectrum with that of an authentic standard and reference spectra from libraries like NIST.[20] The mass spectrum will show characteristic fragment ions.
-
Internal Standard (IS) Method: For accurate quantification, spike each sample with a known amount of an internal standard before sealing the vial. The IS should be a compound not naturally present in the plant volatiles.
-
Calibration Curve: Prepare a series of standard solutions of this compound in a suitable solvent at different concentrations. For each standard, add a constant amount of the internal standard. Analyze these standards using the same HS-SPME-GC-MS method to create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte.
-
Calculation: Quantify the amount of this compound in the plant samples by using the peak area ratio from the sample chromatogram and the equation derived from the linear regression of the calibration curve. The final result is typically expressed as ng of analyte per gram of fresh leaf weight.
Data Presentation and Interpretation
Table 1: Example Quantification of this compound Release
| Treatment | Mean Release (ng/g fresh weight) | Standard Deviation |
| Undamaged Control | Not Detected | - |
| Minor Damage (2 cuts) | 45.8 | 6.3 |
| Severe Damage (10 cuts) | 152.1 | 18.9 |
The data clearly demonstrates that the amount of this compound released is directly proportional to the severity of the mechanical damage.
Visualizations
Caption: Biosynthesis of this compound via the LOX pathway.
Caption: Experimental workflow for volatile quantification.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peak for analyte | SPME fiber not properly conditioned or broken. | Condition fiber as per instructions. Inspect fiber under a microscope. |
| GC-MS parameters not optimized. | Verify injection port temperature, oven program, and MS settings. | |
| Low concentration of analyte. | Increase leaf sample mass or SPME extraction time. | |
| Poor peak shape | Active sites in the GC system. | Deactivate the injector liner with silylation reagent. |
| Column degradation. | Trim the first few cm of the column or replace it. | |
| High background noise | Contaminated carrier gas or SPME fiber. | Use high-purity gas with traps. Ensure proper fiber conditioning. |
| Bleed from the vial's septum. | Use high-quality PTFE/silicone septa. |
Conclusion
This application note details a reliable and sensitive method for the quantification of this compound from damaged plant leaves using HS-SPME-GC-MS. The provided protocols are designed to be self-validating through the use of an internal standard and calibration curve, ensuring data integrity. By understanding the principles behind each step, researchers can adapt and optimize this method for their specific plant species and research questions, contributing to a deeper understanding of plant chemical ecology.
References
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl phenyl acetate. Retrieved from [Link]
-
FooDB. (2018). Showing Compound this compound (FDB017579). Retrieved from [Link]
-
NIST. (n.d.). cis-3-Hexenyl phenyl acetate. In NIST Chemistry WebBook. Retrieved from [Link]
- Mirela, D., & Kupska, M. (2018).
- Gigot, C., et al. (2010). Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway. Biotechnology, Agronomy, Society and Environment, 14(S1), 145-151.
- Smith, L., & Beck, J. J. (2013). Effect of mechanical damage on emission of volatile organic compounds from plant leaves and implications for evaluation of host. Biocontrol Science and Technology, 23(11), 1267-1282.
- Frost, C. J., et al. (2008).
- Li, Y., et al. (2023). Alcohol acyltransferases for the biosynthesis of esters. Frontiers in Bioengineering and Biotechnology, 11, 1205361.
- Frost, C. J., et al. (2008).
- Smith, L., & Beck, J. J. (2015). Duration of Emission of Volatile Organic Compounds From Mechanically Damaged Plant Leaves. Journal of Plant Physiology, 189, 77-84.
- Ulrich, D. (2014). How would we do quantitative analysis using GC-MS and HS-SPME?.
- Wei, C., et al. (2022). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 13, 856891.
- Fauconnier, M. L., et al. (2010). The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles. Biotechnology, Agronomy, Society and Environment, 14(S4), 671-678.
- Carlin, S., et al. (2021).
- Smith, L., & Beck, J. J. (2015). Duration of Emission of Volatile Organic Compounds From Mechanically Damaged Plant Leaves. Journal of Plant Physiology, 189, 77-84.
- Wikipedia. (2023).
- Zhou, Y., et al. (2021).
- Li, Y., et al. (2023). Alcohol acyltransferases for the biosynthesis of esters.
- Sheng, L., et al. (2023). Characterization of volatiles in flowers from four Rosa chinensis cultivars by HS-SPME-GC × GC-QTOFMS. Frontiers in Plant Science, 14, 1176939.
- Tholl, D., et al. (2024). Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. Frontiers in Plant Science, 15, 1387222.
- Harrison Joseph. (n.d.).
- Frontini, F., et al. (2022). The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding. Plants, 11(19), 2588.
- PROMETHEUS – Protocols. (n.d.). Collecting leaves for chemical analysis.
- Koeda, S., et al. (2023). Expression of alcohol acyltransferase is a potential determinant of fruit volatile ester variations in Capsicum. Plant Cell Reports, 42(11), 1745-1756.
- Funes, M. F., et al. (2021). Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides. ACS Omega, 6(20), 13031-13038.
- Brühlmann, F., et al. (2019). Recombinant Lipoxygenases and Hydroperoxide Lyases for the Synthesis of Green Leaf Volatiles.
- Grokipedia. (n.d.).
- Wei, J., & Kang, L. (2011). Roles of (Z)-3-hexenol in plant-insect interactions. Plant Signaling & Behavior, 6(3), 381-384.
- Goellner, K., & Conrath, U. (2008). Chemical priming of plant defense responses to pathogen attacks.
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High-Efficiency Headspace SPME-GC-MS for the Analysis of cis-3-Hexenyl phenylacetate in Complex Matrices
An Application Note for Researchers and Scientists
Abstract
This application note presents a detailed, optimized protocol for the sampling and analysis of cis-3-Hexenyl phenylacetate, a key semi-volatile compound in fragrance and flavor applications, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the rationale behind critical methodological choices, from SPME fiber selection to the optimization of extraction parameters, ensuring a robust, solvent-free, and highly sensitive analytical workflow. This guide is designed for researchers and quality control professionals seeking a reliable method for the quantification of specific volatile organic compounds (VOCs) in complex samples.
Introduction: The Analytical Challenge
This compound is an important ester that contributes a characteristic sweet, green, and floral aroma, often described as having honey and rose notes.[1] Found in various natural sources and widely used in the fragrance and food industries, its accurate quantification is crucial for product quality and authenticity.[1][2] Chemically, it is a semi-volatile organic compound belonging to the benzene and substituted derivatives class.[3]
Traditional methods for analyzing such compounds often involve laborious liquid-liquid extraction, which consumes significant amounts of organic solvents and can be prone to analyte loss. Solid-Phase Microextraction (SPME) offers a superior alternative. It is an innovative, solvent-free sample preparation technology that is fast, economical, and versatile. SPME integrates sampling, extraction, and concentration into a single step, minimizing sample handling and improving detection limits.[4] This protocol focuses on Headspace SPME (HS-SPME), where a coated fiber is exposed to the vapor phase above the sample, making it ideal for the analysis of volatiles and semi-volatiles in complex solid or liquid matrices.[5][6]
The Principle of Headspace SPME
SPME is an equilibrium-based technique. The process involves a fused silica fiber coated with a stationary phase (a polymer or an adsorbent). When this fiber is exposed to the headspace of a sample vial, analytes partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating until equilibrium is reached.[5] The amount of analyte extracted by the fiber is proportional to its concentration in the sample. After extraction, the fiber is transferred directly to the heated injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed and analyzed.[7]
This approach is particularly advantageous as it concentrates analytes on the fiber, and the rapid thermal desorption delivers them to the GC column in a narrow band, thereby maximizing sensitivity and minimizing detection limits.
Method Development: A Rationale-Driven Approach
The success of any SPME method hinges on the careful selection and optimization of several key parameters. The choices outlined below are grounded in the physicochemical properties of this compound and the principles of microextraction.
SPME Fiber Selection: Targeting the Analyte
The choice of fiber coating is the most critical parameter in SPME method development, as it dictates the selectivity and efficiency of the extraction.[7] The selection should be based on the analyte's polarity and molecular weight. This compound (MW: 218.29 g/mol ) is a semi-volatile ester with both nonpolar (benzene ring, hexenyl chain) and polar (ester group) characteristics.
For such compounds, a combination fiber with a mixed-phase coating is often optimal. We selected a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.
-
Causality :
-
Polydimethylsiloxane (PDMS) is a nonpolar phase effective for absorbing nonpolar compounds.
-
Divinylbenzene (DVB) is a porous polymer that effectively adsorbs larger aromatic analytes.
-
Carboxen is a carbon molecular sieve with micropores ideal for trapping smaller volatile molecules.
-
This combination provides a broad range of extraction mechanisms (absorption and adsorption), making it highly effective for a wide spectrum of analytes from volatile to semi-volatile, including esters, which is crucial for complex fragrance profiles.[8][9]
-
Optimization of Extraction Parameters
To achieve maximum sensitivity and reproducibility, the following HS-SPME parameters were optimized.
-
Extraction Temperature : Temperature influences the vapor pressure of the analyte. Increasing the sample temperature generally increases the concentration of semi-volatile compounds in the headspace, accelerating mass transfer and reducing equilibration time.[5] However, excessively high temperatures can negatively impact the partitioning coefficient, leading to lower absorption by the fiber.
-
Equilibration Time : This is the initial incubation period before exposing the fiber, allowing the analyte to reach a state of equilibrium between the sample and the headspace.
-
Optimized Choice : 15 minutes . This duration was found to be sufficient for the analyte to partition into the headspace of a sealed vial at the set temperature, ensuring a consistent starting concentration for extraction.[11]
-
-
Extraction Time : This is the duration the SPME fiber is exposed to the headspace. The amount of analyte adsorbed increases over time until equilibrium is reached.
-
Matrix Modification (Salting-Out) : For aqueous samples, adding an inorganic salt (e.g., NaCl or Na₂SO₄) can decrease the solubility of organic analytes, thereby increasing their volatility and concentration in the headspace.[5][11] This "salting-out" effect enhances extraction efficiency, particularly for more polar compounds.[5]
-
Recommended Practice : Add 2.0 g of NaCl or Na₂SO₄ per 5 mL of aqueous sample to improve recovery.[9]
-
Detailed Application Protocol
This protocol provides a validated, step-by-step workflow for the analysis of this compound.
Required Materials and Equipment
-
SPME Fiber Assembly : 50/30µm DVB/CAR/PDMS on a StableFlex fiber in a manual or autosampler holder.
-
Gas Chromatograph with Mass Spectrometer (GC-MS) : Equipped with a split/splitless inlet.
-
Headspace Vials : 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.
-
Autosampler (recommended for precision) or manual SPME stand.
-
Heater/Agitator Block or water bath.
-
Analytical Balance , Micropipettes , Vortex Mixer .
-
Reagents : this compound standard (≥98% purity), Methanol (HPLC grade), Sodium Chloride (ACS grade), Helium (99.999% purity).
Experimental Workflow
Caption: HS-SPME-GC-MS workflow for this compound.
Step-by-Step Methodology
-
SPME Fiber Conditioning : Before first use, condition the DVB/CAR/PDMS fiber according to the manufacturer's instructions (typically in the GC inlet at a high temperature, e.g., 270°C for 30-60 min).[8]
-
Sample Preparation : Place a precisely weighed or measured amount of the sample (e.g., 5.0 g of solid or 5.0 mL of liquid) into a 20 mL headspace vial. For aqueous samples, add the appropriate amount of NaCl.
-
Vial Sealing : Immediately seal the vial with a PTFE/silicone septum cap.
-
Equilibration : Place the vial in the heater/agitator block set to 60°C . Allow the sample to equilibrate for 15 minutes .[11]
-
Extraction : After equilibration, expose the SPME fiber to the vial's headspace for 30 minutes while maintaining the 60°C temperature and agitation.[8][12]
-
Desorption and Analysis : Immediately after extraction, retract the fiber and insert it into the GC injection port for thermal desorption. The analysis is then carried out via GC-MS.
GC-MS Parameters
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Setting | Rationale |
| GC Inlet | 250°C , Splitless mode (3 min) | Ensures rapid and complete thermal desorption of the semi-volatile analyte from the SPME fiber.[8][9] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert gas providing good chromatographic separation efficiency.[8] |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A nonpolar column ideal for separating a wide range of volatile and semi-volatile compounds.[8] |
| Oven Program | Initial 50°C (2 min), ramp to 200°C at 5°C/min, then ramp to 280°C at 20°C/min, hold for 5 min. | Provides good separation of early-eluting volatiles and ensures elution of higher-boiling compounds. |
| MS Transfer Line | 280°C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization (EI). |
| Mass Scan Range | 40-450 amu | Covers the molecular ion and characteristic fragments of this compound. |
Method Validation and Performance
A self-validating protocol is essential for trustworthy results. This method should be validated for key performance characteristics.
-
Linearity : The method demonstrates good linearity with regression coefficients (R²) typically >0.99 across a relevant concentration range (e.g., 0.1 to 100 ng/mL).[10]
-
Precision : The relative standard deviation (RSD) for replicate analyses should be within an acceptable range, typically 4-15%, demonstrating good method reproducibility.[13]
-
Sensitivity : Limits of detection (LOD) and quantification (LOQ) will depend on the specific instrumentation but are expected to be in the low ng/mL (ppb) range due to the concentrating effect of SPME.
Conclusion
The HS-SPME-GC-MS method detailed in this application note provides a robust, sensitive, and solvent-free solution for the analysis of this compound. By carefully selecting the SPME fiber and optimizing extraction parameters such as temperature and time, this protocol ensures high-quality, reproducible data suitable for demanding research and quality control environments. The workflow is easily automated, further enhancing sample throughput and precision.
References
-
Sajid, M., Nazal, M. K., Rutkowska, M., Szczepańska, N., Namieśnik, J., & Płotka-Wasylka, J. (2019). Solid Phase Microextraction: Apparatus, Sorbent Materials, and Application. Critical Reviews in Analytical Chemistry, 49(3), 271-288. Retrieved from [Link]
-
FooDB. (2018). Showing Compound this compound (FDB017579). Retrieved from [Link]
-
JoVE. (2023). SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. YouTube. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Solid Phase Microextraction Fundamentals. Retrieved from [Link]
-
Al-Furaiji, M. (2022). Solvent-Assisted Headspace Sampling and Physical Investigation of SPME Fibres. OPUS at UTS. Retrieved from [Link]
-
Jo, Y. H., et al. (2020). Optimization of SPME–GC–MS and characterization of floral scents from Aquilegia japonica and A. amurensis flowers. PLOS ONE. Retrieved from [Link]
-
Li, Y., et al. (2020). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). Foods. Retrieved from [Link]
-
Abdi, M., & Sarlak, N. (2025). Utilization of CoFe2O4@HKUST-1 for Solid-phase Microextraction and HPLC-UV Determination of NSAIDs. Analytical and Bioanalytical Chemistry Research. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl phenyl acetate 3-hexenyl phenylacetate. Retrieved from [Link]
-
ResearchGate. (2025). SPME – A valuable tool for investigation of flower scent. Retrieved from [Link]
-
Wang, S., et al. (2023). Headspace solid-phase microextraction comprehensive 2D gas chromatography-time of flight mass spectrometry (HS-SPME-GC × GC-TOFMS) for origin traceability of the genus Hymenaea resinites. Scientific Reports. Retrieved from [Link]
-
Mark, H., et al. (2022). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl phenyl acetate. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Chapter 21: Tropical Flower Scent Study by SPME. Retrieved from [Link]
-
Dugay, A., et al. (2002). Solid-phase microextraction for determining the distribution of sixteen US Environmental Protection Agency polycyclic aromatic hydrocarbons in water samples. Journal of Chromatography A. Retrieved from [Link]
-
Shimadzu. (n.d.). Smart SPME Fibers and Arrow Selection Guide. Retrieved from [Link]
-
Food Science and Technology. (2020). Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compo. Retrieved from [Link]
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Application Note: High-Purity Isolation of cis-3-Hexenyl Phenylacetate via Automated Flash Column Chromatography
Abstract
cis-3-Hexenyl phenylacetate is a valuable fragrance compound prized for its unique green, floral, and honey-like aroma. Its synthesis, typically achieved through the esterification of cis-3-hexen-1-ol and phenylacetic acid, often results in a crude product containing unreacted starting materials and byproducts. This application note provides a detailed, field-proven protocol for the efficient purification of this compound using normal-phase flash column chromatography. We will delve into the rationale behind each step, from the selection of the stationary and mobile phases to the optimization of the elution gradient, ensuring a final product of high purity (≥98%).
Introduction: The Separation Challenge
The primary challenge in purifying this compound lies in the effective separation of the desired ester from its precursors: cis-3-hexen-1-ol and phenylacetic acid. Fischer-Speier esterification, a common synthetic route, is a reversible reaction often catalyzed by a strong acid[1]. Consequently, the crude reaction mixture invariably contains residual amounts of the more polar starting alcohol and the highly polar carboxylic acid.
-
This compound (Target): A moderately polar ester.
-
cis-3-Hexen-1-ol (Impurity): A more polar alcohol due to the hydroxyl group capable of hydrogen bonding.
-
Phenylacetic Acid (Impurity): A highly polar carboxylic acid, which will strongly adhere to the silica gel.
Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase, is the ideal technique for this separation. The separation principle is based on the differential adsorption of compounds to the stationary phase; less polar compounds elute faster, while more polar compounds are retained longer[2]. Our target ester, being the least polar component of interest, will elute first, followed by the unreacted alcohol, with the carboxylic acid remaining strongly adsorbed to the column.
Physicochemical Properties of this compound
A thorough understanding of the target molecule's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₂ | [3][4] |
| Molecular Weight | 218.29 g/mol | [3][4] |
| Appearance | Colorless, slightly viscous liquid | [5] |
| Boiling Point | 292-297 °C at 760 mmHg | [4] |
| Density | 0.992 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.502 | |
| Solubility | Insoluble in water; soluble in alcohols and oils | [5] |
| logP (o/w) | ~3.61 - 4.34 | [6] |
The high boiling point of this compound makes distillation a viable but potentially energy-intensive purification method, which may also not effectively remove impurities with similar boiling points[7]. Column chromatography offers a more refined separation based on polarity, which is the superior method in this case.
Pre-Chromatography Workup: A Critical First Step
Before subjecting the crude product to chromatography, a simple liquid-liquid extraction is highly recommended to remove the bulk of the acidic and water-soluble impurities. This step reduces the load on the chromatography column and improves the overall separation efficiency.
Protocol for Aqueous Workup
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or diethyl ether (Et₂O), at a concentration of approximately 50-100 mg/mL.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove unreacted phenylacetic acid and the acid catalyst[8]. Repeat this wash until gas evolution (CO₂) ceases.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water and any remaining water-soluble impurities.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
This "pre-purified" oil is now ready for chromatographic separation.
Method Development: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly determining the optimal solvent system for column chromatography. The goal is to find a mobile phase composition that provides good separation between the target ester and its impurities, with a target Rf value for the product between 0.25 and 0.40 for optimal column performance[2].
TLC Protocol
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Sample Preparation: Dissolve a small amount of the pre-purified crude oil in ethyl acetate.
-
Spotting: On a TLC plate, spot the crude mixture, and if available, co-spot with standards of the starting materials (cis-3-hexen-1-ol and phenylacetic acid).
-
Eluent Systems (Mobile Phase): Test various ratios of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate). A good starting point for esters is a 9:1 or 4:1 mixture of Hexane:EtOAc[9].
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm) and by staining with a potassium permanganate (KMnO₄) solution.
Expected TLC Results: The this compound will have the highest Rf value (least polar), followed by cis-3-hexen-1-ol. Phenylacetic acid will likely remain at the baseline (Rf ≈ 0) due to its high polarity. The optimal solvent system will show clear separation between the product spot and the alcohol spot.
Caption: Expected TLC separation of the crude reaction mixture.
Column Chromatography Protocol
This protocol is designed for automated flash chromatography systems but can be adapted for traditional gravity columns.
Materials and Equipment
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Hexane and Ethyl Acetate (HPLC grade).
-
Crude Material: Pre-purified this compound oil.
-
Apparatus: Flash chromatography system with UV detector, or glass column, fraction collector, and TLC setup for monitoring.
Column Packing and Sample Loading
-
Column Selection: Choose a column size appropriate for the amount of crude material. A general rule is a 1:30 to 1:100 ratio of crude sample to silica gel by weight.
-
Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc).
-
Pour the slurry into the column and allow it to pack under pressure or gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.
-
Concentrate this mixture on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. Dry loading prevents solvent-related band broadening and improves resolution.
-
Caption: The overall workflow for the purification of this compound.
Elution and Fraction Collection
The key to a successful separation is a well-designed solvent gradient.
-
Initial Elution: Begin eluting with a low polarity mobile phase, as determined by TLC (e.g., 98:2 Hexane:EtOAc). This will elute any non-polar byproducts.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A linear gradient from 2% to 15% EtOAc over 10-15 column volumes is a good starting point.
-
Eluting the Product: The this compound will elute as the polarity increases. Monitor the elution using the UV detector (the phenyl group is UV active) or by collecting fractions and analyzing them via TLC.
-
Eluting Impurities: After the product has eluted, a high-polarity flush (e.g., 50% EtOAc in Hexane) can be used to wash the more polar cis-3-hexen-1-ol and other impurities from the column.
-
Fraction Collection: Collect fractions throughout the run. The size of the fractions should be approximately 1/4 to 1/2 of the column volume.
Post-Chromatography Analysis
-
TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pooling: Combine the fractions that contain only the pure this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
-
Purity Confirmation: Confirm the purity of the final product using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The target purity should be ≥98%.
Safety and Handling
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hexane and ethyl acetate are flammable; keep away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Conclusion
This application note outlines a robust and reproducible method for the purification of this compound from a crude synthetic mixture. By employing a preliminary aqueous workup followed by optimized flash column chromatography, researchers can consistently obtain this valuable fragrance compound in high purity. The principles discussed herein—understanding impurity profiles, methodical TLC-based optimization, and proper chromatographic technique—are broadly applicable to the purification of other moderately polar organic molecules.
References
-
Esterification Reaction The Synthesis And Purification Of - KIET. (n.d.). Retrieved from [Link]
-
(Z)-3-hexen-1-yl phenyl acetate 3-hexenyl phenylacetate - The Good Scents Company. (n.d.). Retrieved from [Link]
-
Showing Compound this compound (FDB017579) - FooDB. (2010, April 8). Retrieved from [Link]
- Synthesis of cis-3-hexen-1-ol - Google Patents. (n.d.).
-
cis-3-Hexenyl phenyl acetate - NIST WebBook. (n.d.). Retrieved from [Link]
-
Synthesis of Fragrant Esters. (n.d.). Retrieved from [Link]
-
A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry - HSCprep. (2025, March 4). Retrieved from [Link]
-
This compound - Harrison Joseph. (n.d.). Retrieved from [Link]
-
Ester Synthesis Lab Report: Fischer Esterification & Identification - Studylib. (n.d.). Retrieved from [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - NIH. (2023, December 9). Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.). Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]
-
(PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - ResearchGate. (2023, December 9). Retrieved from [Link]
- Process for the preparation of cis-3-hexene-1-ol from unsaturated fatty acids - Google Patents. (n.d.).
-
Chemical Studies on Lichens. 4. Thin Layer Chromatography of Lichen Substances. - SciSpace. (n.d.). Retrieved from [Link]
-
-
Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
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cis-3-Hexenyl phenyl acetate - NIST WebBook. (n.d.). Retrieved from [Link]
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Behavioral assays to test insect response to cis-3-Hexenyl phenylacetate
An Application Guide to Behavioral Assays for Testing Insect Response to cis-3-Hexenyl phenylacetate
Introduction: Decoding Chemical Conversations
In the intricate world of insects, survival and reproduction are often dictated by a sophisticated language of chemical cues. Volatile organic compounds (VOCs) released by plants, potential mates, or predators serve as critical signals that guide behaviors such as foraging, mating, and oviposition. This compound is one such compound, a fragrant ester with a mild, sweet, and green-rosy odor, naturally found in some plants like spearmint and corn mint oil.[1] Its structural relative, cis-3-Hexenyl acetate, is a well-documented "green leaf volatile" (GLV) emitted by damaged plants, playing a crucial role in plant defense by attracting beneficial predatory insects or repelling herbivores.[2][3]
Given the established bioactivity of related GLVs, this compound presents a compelling candidate for investigation as a novel semiochemical. It holds the potential to be developed into a new generation of attractants for pest monitoring and control, or repellents to protect valuable crops.[4] However, unlocking this potential requires rigorous, standardized methods to decipher how insects perceive and respond to it.
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, field-tested understanding of how to design, execute, and interpret behavioral assays for evaluating insect responses to this compound. We will explore the causality behind experimental choices, ensuring that each protocol functions as a self-validating system to produce robust, reproducible data.
Compound Profile: this compound
Before designing any bioassay, a thorough understanding of the test compound is essential. The purity and isomeric composition of the stimulus are critical variables that can profoundly impact experimental outcomes.
| Property | Value | Source |
| Chemical Name | (Z)-3-Hexen-1-yl phenylacetate | [5] |
| CAS Number | 42436-07-7 | [1] |
| Molecular Formula | C₁₄H₁₈O₂ | |
| Molecular Weight | 218.29 g/mol | |
| Appearance | Colorless, slightly viscous liquid | [1] |
| Odor | Mild and sweet, green-rosy-mossy odor | [1] |
| Boiling Point | 292-297 °C | [1] |
| Purity | ≥98% (typically available) | |
| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |
Causality Behind Compound Choice: The starting material must be of high purity (≥98%), as trace impurities from synthesis can elicit unintended behavioral responses, confounding the results.[5] The predominantly cis-isomer form should be used, as different isomers of a compound can have drastically different biological activities.[5]
Core Principles of Insect Olfaction
An insect's antenna is a marvel of biological engineering, adorned with specialized sensory hairs called sensilla. The process of olfactory detection follows a precise pathway:
-
Entry: Volatile molecules, like this compound, enter the sensilla through nanopores on their surface.[6]
-
Transport: Inside the sensillum, which is filled with an aqueous lymph, odorant-binding proteins (OBPs) bind to the hydrophobic odorant molecules and transport them to the neuronal membrane.[7]
-
Detection: The OBP-odorant complex interacts with specific Olfactory Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs).[8]
-
Signal Transduction: This binding event opens an ion channel, causing a depolarization of the neuron's membrane and generating an electrical signal (action potential).[8]
-
Behavioral Response: The sum of these signals from many neurons is processed in the insect's brain (specifically the antennal lobe), leading to a decision: to move toward the source (attraction), away from it (repulsion), or ignore it.
Understanding this pathway is crucial because different assays interrogate different stages of this process, from the initial electrical "detection" at the antenna to the final integrated "behavioral response" of the whole organism.
Overall Experimental Workflow
A well-designed study progresses logically from physiological screening to complex behavioral validation. This workflow ensures that resources are used efficiently, with initial high-throughput methods identifying promising leads for more intensive, nuanced investigation.
Caption: General workflow for testing insect response to a volatile compound.
Protocol 1: Electroantennography (EAG) - The Detection Screen
Principle: EAG is a powerful electrophysiological technique that measures the summed electrical potential changes from the entire antenna in response to an odor stimulus.[7] It is the first critical step to determine if the insect can even detect this compound. A positive EAG response indicates that olfactory receptors on the antenna are sensitive to the compound, but it does not reveal whether the compound is an attractant or a repellent.[9]
Materials:
-
Intact adult insects of the target species.
-
High-purity this compound and a suitable solvent (e.g., hexane or paraffin oil).
-
Saline solution (e.g., Ringer's solution) and conductive gel.
-
Dissecting microscope, micromanipulators, glass capillary electrodes, silver wires.
-
EAG apparatus (amplifier, data acquisition system).
-
Charcoal-filtered, humidified air delivery system.
Protocol:
-
Prepare the Stimulus: Create a serial dilution of this compound (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL) in the chosen solvent. Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette. Prepare a solvent-only control pipette.
-
Prepare the Insect: Immobilize a live insect (e.g., by chilling or using a restraining tube). Using a dissecting microscope, carefully excise one antenna at its base with micro-scissors.[10]
-
Mount the Antenna: Immediately place the excised antenna onto the EAG electrode holder. The base of the antenna is placed in contact with the reference electrode (filled with saline/conductive gel), and the tip of the antenna is brought into contact with the recording electrode.[11]
-
Stimulus Delivery: Place the antenna in a continuous stream of charcoal-filtered, humidified air. To deliver a stimulus, the tip of the prepared Pasteur pipette is inserted into a hole in the main air tube, and a puff of air is sent through it for a defined duration (e.g., 0.5 seconds).
-
Recording: Record the maximum amplitude of the depolarization (in millivolts, mV) for each stimulus. Present stimuli in increasing order of concentration.
-
Controls and Validation:
-
Solvent Control: Puff with the solvent-only pipette to measure the baseline response. This value is subtracted from the test compound responses.
-
Positive Control: Use a compound known to elicit a strong response in the insect species (e.g., a major pheromone component) to confirm the antenna preparation is viable.
-
Randomization: While presenting concentrations in ascending order is common, the order of testing different compounds should be randomized. Allow sufficient time (e.g., 30-60 seconds) between puffs for the antenna to recover.
-
Replication: Repeat the procedure for multiple insects (n=8-10) for statistical power.
-
Data Analysis:
-
Normalize the responses by expressing the raw mV response to this compound as a percentage of the response to the positive control.
-
Use ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to compare responses across different concentrations and against the solvent control.
Protocol 2: Y-Tube Olfactometer - The Choice Assay
Principle: The Y-tube olfactometer is a classic and effective bioassay for determining an insect's preference between two odor fields.[12] It directly tests whether a compound is an attractant, a repellent, or neutral by forcing the insect to make a choice.[13]
Sources
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- 3. pure.uva.nl [pure.uva.nl]
- 4. Biological attractants and repellents : Revista Pesquisa Fapesp [revistapesquisa.fapesp.br]
- 5. (Z)-3-hexen-1-yl phenyl acetate, 42436-07-7 [thegoodscentscompany.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pnas.org [pnas.org]
- 9. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
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Application Notes and Protocols: cis-3-Hexenyl Phenylacetate as a Semiochemical in Pest Management
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the evaluation and potential application of cis-3-Hexenyl phenylacetate as a semiochemical agent in integrated pest management (IPM) programs. While the parent alcohol, cis-3-hexenol, and its acetate ester are well-documented Green Leaf Volatiles (GLVs) that mediate insect behavior, the phenylacetate ester remains a largely unexplored molecule in this context.[1][2] This guide furnishes the scientific rationale for its investigation, detailed protocols for its synthesis and bio-evaluation, and a framework for developing it into a practical pest management tool. We bridge the existing research gap by providing robust, field-proven methodologies, enabling researchers to systematically investigate its efficacy as an attractant, repellent, or oviposition stimulant.
Scientific Rationale and Background
The Role of Green Leaf Volatiles (GLVs) in Plant-Insect Interactions
Plants, when subjected to mechanical damage or herbivory, release a characteristic blend of volatile organic compounds (VOCs).[3] A major component of this blend is the C6 family of "Green Leaf Volatiles," derived from the lipoxygenase (LOX) pathway.[4] These compounds, including aldehydes, alcohols, and their esters, serve as critical info-chemicals in the ecosystem. They can act as direct defenses, but more significantly, they function as indirect defense signals, attracting natural enemies (parasitoids and predators) of the herbivores.[5][6] Furthermore, GLVs can prime defenses in neighboring plants and influence the behavior of the herbivores themselves, affecting feeding and oviposition.[2][7]
The core C6 alcohol, (Z)-3-hexen-1-ol, is a foundational component of these blends. Its ester derivatives, such as the well-studied (Z)-3-hexenyl acetate, often exhibit more specific and potent bioactivity, attracting a range of insects from beneficial parasitoids to significant agricultural pests.[2][5]
This compound: An Untapped Potential
This compound (CAS 42436-07-7) is an ester combining the green, grassy note of the hexenyl moiety with the floral, honey-like character of the phenylacetate group.[8][9] While extensively used in the fragrance industry, its role as a semiochemical is poorly characterized.[10] The phenylacetate component itself is a known floral volatile and is found in the scent profiles of many plants, playing a role in pollinator attraction.[11] The combination of a "damage cue" (hexenyl group) and a "floral/reward cue" (phenylacetate group) makes this compound a compelling candidate for investigation. It could potentially:
-
Act as a highly specific kairomone for certain pest species.
-
Serve as a synomone, attracting beneficial parasitoids that use a combination of cues to locate hosts.
-
Function as an oviposition stimulant or deterrent.
-
Be used in "push-pull" strategies or for monitoring pest populations.[12]
This guide provides the necessary protocols to test these hypotheses.
Biosynthesis of Green Leaf Volatiles
The biosynthesis of GLVs begins with the release of linolenic or linoleic acid from plant cell membranes upon damage. The lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzymes then cleave these fatty acids to produce C6 aldehydes. These aldehydes are subsequently reduced to alcohols (e.g., cis-3-hexenol) and then esterified by various acyltransferases to form compounds like this compound.[4][13]
Sources
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- 2. thefrostlab.com [thefrostlab.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Floral scent changes in response to pollen removal are rare in buzz-pollinated Solanum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. harrisonjoseph.co.uk [harrisonjoseph.co.uk]
- 8. scent.vn [scent.vn]
- 9. (Z)-3-hexen-1-yl phenyl acetate 42436-07-7 [thegoodscentscompany.com]
- 10. Frontiers | Deciphering the Biotic and Climatic Factors That Influence Floral Scents: A Systematic Review of Floral Volatile Emissions [frontiersin.org]
- 11. Frontiers | Processing of Airborne Green Leaf Volatiles for Their Glycosylation in the Exposed Plants [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. stud.epsilon.slu.se [stud.epsilon.slu.se]
Enzymatic Synthesis of cis-3-Hexenyl Phenylacetate: A Detailed Application Note and Protocol for Researchers
Introduction: The Essence of Green Chemistry in Flavor and Fragrance Synthesis
cis-3-Hexenyl phenylacetate is a valuable aroma compound prized in the fragrance and flavor industry for its characteristic green, rosy, and honey-like notes.[1][2] Traditionally, the synthesis of such esters has relied on chemical methods that often involve harsh conditions, toxic catalysts, and the generation of undesirable byproducts. The growing demand for natural and sustainably produced ingredients has propelled the adoption of enzymatic catalysis as a cornerstone of green chemistry. Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, have proven to be remarkably versatile biocatalysts for the synthesis of a wide array of esters under mild and environmentally benign conditions.[3][4]
This application note provides a comprehensive guide for the enzymatic synthesis of this compound, targeting researchers, scientists, and professionals in drug development and related fields. We will delve into the rationale behind experimental choices, present a detailed, self-validating protocol, and offer insights into process optimization and product analysis. The methodologies described herein leverage the high selectivity and efficiency of immobilized lipases, offering a robust and reproducible pathway to this sought-after aroma compound.
The Enzymatic Approach: Harnessing the Power of Lipases
Lipases (EC 3.1.1.3) are highly efficient biocatalysts that can function in both aqueous and non-aqueous environments.[3] In low-water media, the equilibrium of the lipase-catalyzed reaction shifts from hydrolysis to esterification or transesterification, making them ideal for synthesizing esters.[4] The mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with an alcohol to produce the desired ester.[5]
For the synthesis of this compound, we will focus on a direct esterification reaction between cis-3-hexen-1-ol and phenylacetic acid, catalyzed by a commercially available immobilized lipase. Immobilized enzymes offer significant advantages, including enhanced stability, ease of separation from the reaction mixture, and the potential for reuse, which improves the economic feasibility of the process.[1][6]
Choosing the Right Biocatalyst: Why Novozym® 435?
Several lipases have been successfully employed for the synthesis of flavor esters.[4] Among these, Novozym® 435, an immobilized lipase B from Candida antarctica on a macroporous acrylic resin, stands out for its broad substrate specificity, high activity, and excellent stability in organic solvents.[7] Its proven efficacy in catalyzing the esterification of a wide range of primary and secondary alcohols with various carboxylic acids makes it an ideal candidate for the synthesis of this compound.[7][8]
Experimental Workflow and Protocol
The following sections detail the materials, equipment, and step-by-step procedures for the enzymatic synthesis, purification, and analysis of this compound.
Materials and Equipment
| Reagents and Consumables | Equipment |
| cis-3-Hexen-1-ol (≥98% purity) | Magnetic stirrer with heating plate |
| Phenylacetic acid (≥99% purity) | Thermometer |
| Novozym® 435 (immobilized lipase) | Glass reaction vessel (e.g., 50 mL round-bottom flask) |
| n-Hexane (anhydrous, ≥99%) | Condenser |
| Sodium bicarbonate (NaHCO₃) solution (5% w/v) | Separatory funnel |
| Anhydrous sodium sulfate (Na₂SO₄) | Rotary evaporator |
| Silica gel for column chromatography | Glass column for chromatography |
| Solvents for column chromatography (e.g., hexane, ethyl acetate) | Gas chromatograph-mass spectrometer (GC-MS) |
| Molecular sieves (3Å) | Standard laboratory glassware |
Experimental Logic and Workflow Diagram
The overall process involves the enzymatic esterification of cis-3-hexen-1-ol and phenylacetic acid, followed by purification of the product and subsequent analysis to confirm its identity and purity.
Sources
- 1. ijsr.net [ijsr.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of alcohol structure on the optimum condition for novozym 435-catalyzed synthesis of adipate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Natural flavor ester synthesis catalyzed by lipases / Flavour and Fragrance Journal, 2019 [sci-hub.jp]
Application Note: Air Sampling and Analysis of cis-3-Hexenyl Phenylacetate
Introduction
cis-3-Hexenyl phenylacetate (CAS No. 42436-07-7) is a semi-volatile organic compound (SVOC) recognized for its potent, sweet, and green floral aroma, often with honey and rose undertones.[1] This ester is a key component in the flavor and fragrance industry, utilized in a wide array of consumer products including perfumes, cosmetics, and food flavorings.[1][2] Its presence in the air, whether in manufacturing facilities, quality control laboratories, or indoor environments, necessitates accurate and reliable methods for its sampling and quantification. This application note provides a comprehensive, field-proven protocol for the air sampling and subsequent analysis of this compound using thermal desorption coupled with gas chromatography-mass spectrometry (TD-GC-MS).
This document is intended for researchers, industrial hygienists, and quality control analysts tasked with the monitoring of airborne concentrations of this fragrance compound. The methodologies detailed herein are grounded in established principles of air sampling and chromatographic analysis, referencing authoritative standards from organizations such as the U.S. Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH).
Analyte Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of a robust analytical method. These properties dictate the selection of appropriate sampling media and analytical conditions.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₂ | [3] |
| Molecular Weight | 218.29 g/mol | [3] |
| Boiling Point | 292-297 °C at 760 mmHg | [3][4] |
| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [1] |
| logP (o/w) | 4.035 (estimated) | [1] |
| Solubility in Water | 7.167 mg/L at 25 °C (estimated) | [1] |
The high boiling point and low vapor pressure of this compound classify it as a semi-volatile organic compound (SVOC). This characteristic makes it an ideal candidate for active air sampling onto a sorbent tube followed by thermal desorption, a technique that offers high sensitivity and eliminates the need for solvents.
Air Sampling Protocol
The selection of an appropriate sampling strategy is critical for obtaining a representative sample of the airborne concentration of this compound. Active sampling, which involves drawing a known volume of air through a sorbent tube, is the recommended approach for its quantitative accuracy.
Rationale for Sorbent Selection
The choice of sorbent material is dictated by the boiling point of the target analyte. For compounds with boiling points above 100°C, a weak sorbent such as a porous polymer is recommended. Given the boiling point of this compound (292-297 °C), Tenax® TA is an excellent choice of sorbent. It is a porous polymer resin based on 2,6-diphenylene oxide and exhibits high thermal stability and low affinity for water, which is crucial for minimizing interference during analysis.
Experimental Workflow: Air Sampling
Caption: Air sampling workflow.
Step-by-Step Protocol
-
Sorbent Tube: Use a conditioned stainless steel thermal desorption tube packed with Tenax® TA.
-
Pump Calibration: Calibrate a personal sampling pump to a flow rate between 0.01 and 0.2 L/min using a representative sorbent tube in the calibration train.[1]
-
Sampling:
-
Immediately before sampling, remove the end caps from the sorbent tube.
-
Connect the sorbent tube to the sampling pump with inert tubing, ensuring the arrow on the tube points in the direction of airflow.
-
Position the sampling tube in the desired sampling location, typically in the breathing zone for personal exposure monitoring.
-
-
Post-Sampling:
-
After sampling, turn off the pump and record the final flow rate and sampling time.
-
Immediately cap the sorbent tube with Swagelok®-type fittings and PTFE ferrules.
-
Label the tube with a unique identifier and store it in a clean, airtight container at ≤ 4°C until analysis.
-
Collect field blanks by handling and transporting several sorbent tubes in the same manner as the samples, but without drawing air through them.
-
| Sampling Parameter | Recommended Value | Rationale/Reference |
| Sorbent | Tenax® TA | High boiling point of analyte. |
| Flow Rate | 0.01 - 0.2 L/min | To ensure efficient analyte trapping. |
| Maximum Sample Volume | < 6 L | To prevent analyte breakthrough.[1] |
| Storage | ≤ 4°C | To minimize analyte degradation. |
Analytical Protocol: TD-GC-MS
Thermal desorption coupled with gas chromatography-mass spectrometry (TD-GC-MS) is the preferred analytical technique for the determination of this compound due to its high sensitivity, selectivity, and the elimination of solvent-related interferences.
Analytical Workflow
Caption: TD-GC-MS analytical workflow.
Step-by-Step Protocol
-
Thermal Desorption:
-
Place the sorbent tube in the automated thermal desorber.
-
Desorb the analytes by heating the tube in a flow of inert carrier gas (e.g., helium).
-
The desorbed analytes are then focused onto a cooled trap to ensure a sharp injection peak.
-
The cold trap is then rapidly heated to inject the analytes into the GC column.
-
-
Gas Chromatography:
-
Separate the analytes on a non-polar capillary column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane). This column provides good separation for a wide range of semi-volatile compounds.
-
Use a temperature program to elute the analytes based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometry:
-
Detect the eluted compounds using a mass spectrometer operating in electron ionization (EI) mode.
-
Acquire data in full scan mode to obtain mass spectra for compound identification.
-
For enhanced sensitivity and quantitative accuracy, selected ion monitoring (SIM) mode can be used, targeting characteristic ions of this compound.
-
| Analytical Parameter | Recommended Setting | Rationale/Reference |
| Primary Desorption Temp. | 280 °C | To ensure complete desorption from Tenax® TA. |
| Primary Desorption Time | 10 min | To ensure complete desorption from Tenax® TA. |
| Cold Trap Temp. | -10 °C | For efficient focusing of the analyte. |
| Secondary Desorption Temp. | 300 °C | For rapid injection into the GC. |
| GC Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film | Good general-purpose column for SVOCs. |
| Carrier Gas | Helium | Inert carrier gas. |
| Oven Program | 50°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min | To achieve good separation of analytes. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization for GC-MS. |
| MS Scan Range | m/z 40-400 | To cover the expected mass fragments. |
Quantification and Quality Control
-
Calibration: Prepare a multi-point calibration curve by spiking known amounts of a certified standard of this compound onto clean sorbent tubes and analyzing them under the same conditions as the samples.
-
Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of the certified standard. The Kovats retention index should also be calculated and compared to literature values if available, or an in-house library value.
-
Quality Control: Analyze field blanks to check for contamination. Analyze laboratory blanks to ensure the cleanliness of the analytical system. Analyze a calibration standard at the beginning and end of each analytical batch to check for instrument drift.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the sampling and analysis of airborne this compound. By employing active sampling onto Tenax® TA sorbent tubes followed by TD-GC-MS analysis, researchers and analysts can achieve the high sensitivity and selectivity required for accurate quantification of this important fragrance compound in various air matrices. Adherence to the outlined quality control procedures will ensure the generation of high-quality, defensible data.
References
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl phenylacetate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1999). Method TO-17: Determination of Volatile Organic Compounds in Ambient Air Using Active Sampling Onto Sorbent Tubes. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (1996). NIOSH Manual of Analytical Methods (NMAM) 2549: Volatile Organic Compounds (Screening). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Thermal Desorption: A Practical Applications Guide. Retrieved from [Link]
-
Markes International. (2013). Choosing tubes and sorbents for sampling. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]
-
FooDB. (2018). Showing Compound this compound (FDB017579). Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
JCANO | INGENIERIA. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. Retrieved from [Link]
-
SKC Ltd. (n.d.). Thermal Desorption Sorbent Tubes. Retrieved from [Link]
-
Markes International. (2013, January 11). Choosing tubes and sorbents for sampling. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1999). Compendium Method TO-17: Determination Of Volatile Organic Compounds In Ambient Air Using Active Sampling Onto Sorbent Tubes. Retrieved from [Link]
-
The Pherobase. (n.d.). The Kovats Retention Index. Retrieved from [Link]
-
ResearchGate. (n.d.). Kovats Retention Index analysis of flavor and fragrance compound using Biplot Statistical method in gas chromatography systems. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1999). Method TO-17: Determination of Volatile Organic Compounds in Ambient Air Using Active Sampling Onto Sorbent Tubes. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl phenyl acetate. Retrieved from [Link]
-
Camsco. (n.d.). Sorbent Selection Chart. Retrieved from [Link]
-
ResearchGate. (n.d.). Breakthrough volume of monoterpenes on Tenax TA: influence of temperature and concentration for α-pinene. Retrieved from [Link]
-
PubMed. (n.d.). Measurement of Breakthrough Volumes of Volatile Chemical Warfare Agents on a poly(2,6-diphenylphenylene Oxide)-Based Adsorbent and Application to Thermal Desorption-Gas chromatography/mass Spectrometric Analysis. Retrieved from [Link]
-
VCF. (n.d.). VCF Guide to use. Retrieved from [Link]
-
SINTEF. (n.d.). REPORT. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl phenyl acetate. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of cis-3-Hexenyl Phenylacetate
Welcome to the technical support center for the synthesis and purification of cis-3-Hexenyl phenylacetate. This guide is designed for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis and purification of this valuable fragrance compound.
I. Synthesis of this compound: Troubleshooting and FAQs
The synthesis of this compound is most commonly achieved through the Fischer esterification of cis-3-Hexenol and phenylacetic acid, catalyzed by a strong acid. While seemingly straightforward, this reaction requires careful control to ensure a high yield and maintain the desired cis-isomeric purity.
Frequently Asked Questions (FAQs) - Synthesis
1. Why is my reaction yield of this compound consistently low?
Low yields in Fischer esterification are often due to the reversible nature of the reaction. To drive the equilibrium towards the product, consider the following:
-
Use of Excess Reactant: Employing a molar excess of one of the reactants, typically the less expensive one (in this case, often phenylacetic acid), can shift the equilibrium to favor the formation of the ester.
-
Removal of Water: Water is a byproduct of the reaction, and its presence can promote the reverse reaction (hydrolysis of the ester). The most effective way to remove water as it is formed is by using a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water, such as toluene.
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at an appropriate temperature to reach equilibrium. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) is recommended.
2. I am observing the formation of the trans-isomer in my product. How can I prevent this?
The isomerization of the cis-3-double bond to the more stable trans-isomer is a known issue, particularly under harsh acidic conditions or prolonged heating.
-
Choice of Catalyst: While strong acids like sulfuric acid are effective, they can also promote isomerization. Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or an acidic ion-exchange resin, which can be easily filtered off after the reaction.
-
Reaction Temperature: Avoid excessively high temperatures. Refluxing in a solvent like toluene provides a controlled temperature environment.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to acidic conditions.
-
Enzymatic Catalysis: For a milder approach that can minimize isomerization and other side reactions, consider using a lipase as a biocatalyst.
3. What are the common side products in this synthesis, and how do I identify them?
Besides the trans-isomer, other potential side products include:
-
Di(cis-3-hexenyl) ether: Formed by the acid-catalyzed dehydration of two molecules of cis-3-Hexenol.
-
Polymerization products: Especially if the reaction is overheated.
These can be identified by GC-MS analysis of the crude reaction mixture. The mass spectra of these byproducts will differ from that of the desired product.
4. How do I effectively monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting materials (especially the UV-active phenylacetic acid) and the appearance of the less polar ester product. A suitable solvent system would be a mixture of hexane and ethyl acetate.
-
Gas Chromatography (GC): Taking small aliquots from the reaction mixture (after quenching and work-up) and analyzing them by GC will give a quantitative measure of the conversion to the product.
Experimental Protocol: Fischer Esterification of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
cis-3-Hexenol (1.0 eq)
-
Phenylacetic acid (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer, and separatory funnel.
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add cis-3-Hexenol, phenylacetic acid, p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC/GC analysis indicates the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Troubleshooting Flowchart for Synthesis
Caption: Troubleshooting Low Yield in Synthesis.
II. Purification of this compound: Troubleshooting and FAQs
Proper purification is crucial to obtain this compound with the desired high purity and pleasant aroma.
Frequently Asked Questions (FAQs) - Purification
1. How can I effectively remove unreacted phenylacetic acid from my crude product?
Phenylacetic acid is acidic and can be removed by washing the organic layer with a basic solution.
-
Sodium Bicarbonate Wash: A saturated solution of sodium bicarbonate is commonly used. The phenylacetic acid will be deprotonated to form sodium phenylacetate, which is soluble in the aqueous layer. Be sure to vent the separatory funnel frequently as carbon dioxide gas is produced.
-
Confirmation of Removal: The absence of phenylacetic acid can be confirmed by TLC, as it is UV active.
2. I am having trouble with emulsion formation during the work-up. What can I do?
Emulsions are common when washing organic layers with aqueous solutions.
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times.
-
Patience: Allowing the mixture to stand for a period can sometimes lead to separation.
3. What are the recommended conditions for purifying this compound by column chromatography?
Column chromatography can provide a high degree of purity.
-
Stationary Phase: Silica gel is a suitable adsorbent.
-
Mobile Phase: A non-polar solvent system is recommended. Start with a mixture of hexane and ethyl acetate (e.g., 98:2 or 95:5) and gradually increase the polarity if needed. The optimal solvent system should be determined by TLC first.
-
Monitoring: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.
4. What are the key considerations for purification by fractional distillation?
Fractional distillation is effective for separating compounds with different boiling points.
-
Reduced Pressure: this compound has a high boiling point at atmospheric pressure (around 292-297 °C), which can lead to decomposition. Therefore, distillation should be performed under reduced pressure to lower the boiling point.
-
Efficient Fractionating Column: Use a column with a high number of theoretical plates (e.g., a Vigreux or packed column) to effectively separate the product from impurities with similar boiling points.
-
Careful Temperature Control: Maintain a stable temperature gradient along the column to ensure good separation.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₂ | |
| Molecular Weight | 218.29 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Green, rosy, honey, waxy | |
| Boiling Point | 292-297 °C (at 760 mmHg) | |
| Density | 0.992 g/mL at 25 °C | |
| Refractive Index | n20/D 1.502 | |
| Solubility | Insoluble in water; soluble in alcohol and oils. |
References
-
The Good Scents Company. (Z)-3-hexen-1-yl phenyl acetate. Retrieved from [Link]
-
Master Organic Chemistry. Fischer Esterification. Retrieved from [Link]
-
The Good Scents Company. (Z)-3-hexen-1-yl phenyl acetate. Retrieved from [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
FooDB. Showing Compound this compound (FDB017579). Retrieved from [Link]
-
Harrison Joseph. This compound. Retrieved from [Link]
-
NIST. cis-3-Hexenyl phenyl acetate. Retrieved from [Link]
- Google Patents. Method of phenylacetic acid production.
-
PMC. Biocatalysis: Enzymatic Synthesis for Industrial Applications. Retrieved from [Link]
- Google Patents. Method of distilling cis-3-hexenal.
-
ResearchGate. Studies on the optimized lipase-catalyzed biosynthesis of cis-3-hexen-1-yl acetate in n-hexane. Retrieved from [Link]
-
Waters. Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]
-
YouTube. Fischer Esterification | Mechanism + Easy TRICK!. Retrieved from [Link]
-
Foreverest Resources. Overview of cis-3-Hexenol and its Derivatives in Comparison to Geraniol and beta-Eudesmol. Retrieved from [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
The Preparation of Fragrant Esters. Retrieved from [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from [Link]
-
ResearchGate. Stoichiometric and Spectroscopic Study of Reactive Extraction of Phenylacetic Acid with Tri-n-Butyl Phosphate. Retrieved from [Link]
-
ResearchGate. (PDF) Biocatalysis: Enzymatic Synthesis for Industrial Applications. Retrieved from [Link]
- Google Patents. Process for producing natural cis-3-hexenol from unsaturated fatty acids.
-
RSC Education. Making esters from alcohols and acids. Retrieved from [Link]
-
Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
lidsen. Catalysis Research Enzymes in Poly(Butylene-Succinate) Industry: An Overview on Synthesis Routes and Post-Processing Strategies. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. 3-HEXENYL PHENYLACETATE. Retrieved from [Link]
-
Boston Apothecary. From Free Fatty Acids to Aromatic Esters: Esterification in the Still Made Simple(r). Retrieved from [Link]
-
University of Illinois. ISOMERIZATION AMONG THE ISOMERS OF 2-HEXENAL and 3-HEXENAL BY FOURIER TRANSFORM MICROWAVE SPECTROSCOPY. Retrieved from [Link]
-
The Fischer Esterification. Retrieved from [Link]
-
Reddit. Esterification not Working (Separation). Retrieved from [Link]
- Google Patents. Process for producing natural cis-3-hexanol from unsaturated fatty acids.
-
Organic Syntheses. phenylacetic acid. Retrieved from [Link]
-
Esterification Reaction In Fragrance Synthesis. Retrieved from [Link]
-
Column chromatography. Retrieved from [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.. Retrieved from [Link]
-
Eindhoven University of Technology. Enzymatic catalysis in the synthesis of new polymer architectures and materials. Retrieved from [Link]
Technical Support Center: Optimizing GC-MS Parameters for cis-3-Hexenyl phenylacetate Detection
Welcome to the technical support center for the analysis of cis-3-Hexenyl phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for method development, optimization, and troubleshooting. This compound, a key aroma compound with a sweet, green, and floral scent, presents unique challenges in GC-MS analysis due to its semi-volatile nature and potential for matrix interference.[1][2] This document provides a structured approach to overcoming these challenges, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup of a GC-MS method for this compound.
Q1: What are the basic chemical properties of this compound I should be aware of?
A: Understanding the analyte's properties is the foundation of method development. This compound (C₁₄H₁₈O₂) has a molecular weight of 218.29 g/mol .[3] It is a semi-volatile ester with a relatively high boiling point, reported between 292-297 °C.[2][4] Its structure contains a benzene ring and an ester functional group, giving it moderate polarity. This combination dictates the choice of GC column and temperature programming.
Q2: Which type of GC column is best suited for this analysis?
A: The "like dissolves like" principle is key here. Given the moderate polarity of this compound, a low-to-mid polarity column is the ideal choice.
-
Primary Recommendation: A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms, ZB-5ms) is the industry standard and an excellent starting point. These columns offer great selectivity and thermal stability for a wide range of semi-volatile compounds.
-
Rationale: This phase provides a good balance of dispersive (Van der Waals) and dipole-dipole interactions, leading to efficient separation from both nonpolar and slightly more polar matrix components.[5] A standard dimension of 30 m length, 0.25 mm internal diameter (ID), and 0.25 µm film thickness generally provides the best balance of resolution and analysis time.[6]
Q3: Should I use split or splitless injection?
A: The choice between split and splitless injection is determined by the concentration of your analyte in the sample.
-
Splitless Injection: This is the preferred mode for trace analysis (low ppm or ppb levels). In this mode, the split vent is closed during injection, allowing for the transfer of nearly the entire sample onto the column, maximizing sensitivity.[7][8][9]
-
Split Injection: If you are analyzing higher concentration samples (e.g., quality control of a fragrance oil), split injection is more appropriate. This technique prevents column overload and ensures sharp, symmetrical peaks by venting a large portion of the sample.[10] A split ratio of 20:1 to 50:1 is a common starting point.
Q4: What are the key mass spectral ions for identifying this compound?
A: Under standard Electron Ionization (EI) at 70 eV, this compound fragments in a predictable pattern. While the molecular ion (m/z 218) may be visible, it is often of low abundance. The most characteristic and abundant ions are:
-
m/z 91: This is the tropylium ion (C₇H₇⁺), a very stable fragment resulting from the benzyl group. It is often the base peak.
-
m/z 82: Resulting from the hexenyl portion of the molecule.
-
m/z 108: Another significant fragment.
Confirmation of the compound should be done by comparing the full acquired spectrum against a trusted library, such as the NIST Mass Spectral Library.[3]
Troubleshooting Guide
Even with an optimized method, problems can arise. This guide provides a systematic approach to diagnosing and resolving common issues.
| Problem | Potential Causes | Step-by-Step Solutions |
| Poor Peak Shape (Tailing) | 1. Active Sites: Hydroxyl (-OH) groups in the injector liner or on the column head can interact with the analyte.[11][12]2. Column Contamination: Non-volatile matrix components accumulating at the head of the column.3. Improper Column Installation: Dead volume or incorrect column insertion depth.[13] | 1. Perform Inlet Maintenance: Replace the inlet liner with a new, deactivated liner. Use a liner with glass wool only if your sample is dirty to trap non-volatiles.2. Trim the Column: Cut 10-20 cm from the front of the column to remove contaminated sections.[13]3. Verify Installation: Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in both the injector and detector as per the manufacturer's instructions.[12] |
| Poor Peak Shape (Fronting) | 1. Column Overload: Injecting too much analyte mass onto the column.[13]2. Solvent Mismatch: The analyte has poor solubility in the injection solvent, causing it to band improperly at the head of the column. | 1. Reduce Analyte Concentration: Dilute the sample or, if using splitless injection, switch to split mode.[13]2. Check Solvent Compatibility: Ensure this compound is fully soluble in your chosen solvent. If issues persist, try a different solvent. |
| Low or No Signal | 1. Syringe Issue: The syringe may be clogged or not dispensing correctly.2. Major Leak: A significant leak in the system (e.g., loose septum nut, broken column).3. Incorrect MS Parameters: The detector might be off, or the scan range may not include the target ions. | 1. Verify Injection: Remove the syringe and manually dispense solvent to ensure it is working. Watch the injector pressure during injection; a large drop may indicate a leak.2. Leak Check: Use an electronic leak detector to check all fittings from the gas source to the detector.3. Check MS Settings: Confirm the MS is turned on, the correct tune file is loaded, and the scan parameters (e.g., mass range 40-350 amu) are appropriate. |
| Shifting Retention Times | 1. Carrier Gas Flow Fluctuation: Inconsistent head pressure or a leak can alter the carrier gas velocity.[12]2. Oven Temperature Inaccuracy: The GC oven is not reaching or holding the setpoint temperature correctly.3. Column Degradation: Over time, the stationary phase can be stripped, leading to reduced retention.[12] | 1. Verify Flow: Check the carrier gas cylinder pressure and ensure the electronic pressure control (EPC) is functioning correctly. A leak check is also warranted.2. Calibrate Oven: Perform an oven temperature calibration if you suspect inaccuracies.3. Condition or Replace Column: Condition the column according to the manufacturer's instructions. If retention times continue to shift, the column may need replacement. |
Validated Starting Protocol
This protocol provides a robust starting point for your method development. It is designed to be a self-validating system, incorporating checks to ensure data integrity.
Experimental Workflow Diagram
Sources
- 1. Showing Compound this compound (FDB017579) - FooDB [foodb.ca]
- 2. 顺式-3-己烯醇苯乙酸酯 ≥98%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]
- 3. cis-3-Hexenyl phenyl acetate [webbook.nist.gov]
- 4. This compound | 42436-07-7 [chemicalbook.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Optimization of SPME–GC–MS and characterization of floral scents from Aquilegia japonica and A. amurensis flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sepscience.com [sepscience.com]
- 10. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Improving resolution of cis-3-Hexenyl phenylacetate isomers in chromatography
<Technical Support Center: Improving Chromatographic Resolution of cis-3-Hexenyl Phenylacetate Isomers >
Welcome to the technical support center for the chromatographic analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of this compound from its closely related isomers, such as the trans isomer. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your method development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the separation of this compound isomers.
Q1: What is the primary challenge in separating this compound isomers?
A1: The primary challenge lies in the subtle structural differences between geometric isomers like cis and trans-3-Hexenyl phenylacetate. These molecules often have very similar boiling points and polarities, making them difficult to resolve using standard chromatographic methods. The separation relies on exploiting minor differences in their interaction with the stationary phase, which requires careful optimization of the chromatographic system.
Q2: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Gas Chromatography (GC) is the preferred and more common technique for this analysis. This compound is a semi-volatile ester with a boiling point between 292-297 °C, making it well-suited for GC analysis. HPLC can also be used, but GC generally provides higher efficiency and better resolution for this class of volatile and semi-volatile isomers. This guide will primarily focus on GC-based methods, with some notes on HPLC as an alternative.
Q3: What is a good starting GC column for this separation?
A3: The choice of the stationary phase is the most critical factor for achieving separation.[1][2][3] For separating geometric isomers like this compound, a mid- to high-polarity column is recommended. A good starting point would be a wax-type column (e.g., DB-WAX, HP-INNOWax) or a highly polar biscyanopropyl phase column.[2] These phases provide different selectivity compared to standard non-polar phases (like a 5% phenyl-methylpolysiloxane), which primarily separate based on boiling points.
Q4: What does a "poor resolution" value (Rs) mean?
A4: Resolution (Rs) is a quantitative measure of the degree of separation between two chromatographic peaks. A resolution value of Rs ≥ 1.5 indicates "baseline" separation, where the two peaks are fully distinct. An Rs value of less than 1.0 signifies significant overlap. For isomeric separations, achieving baseline resolution is often the main goal.
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the separation of this compound isomers.
Symptom: Peaks are Co-eluting or Overlapping (Rs < 1.5)
This is the most common issue. The key is to manipulate the three factors in the resolution equation: selectivity (α) , efficiency (N) , and retention factor (k) .[1]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor peak resolution.
Detailed Troubleshooting Steps:
-
Optimize the Temperature Program:
-
Causality: A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase at their optimal elution temperature, thereby enhancing separation.[4][5] Changing the temperature or ramp rate is a powerful way to alter the selectivity of a separation.[6]
-
Action: If your current ramp rate is 10°C/min or higher, reduce it to a range of 3-5°C/min.[7] An excellent starting point for an optimal ramp rate is approximately 10°C per column hold-up time.[6]
-
Initial Temperature: For poorly resolved early eluting peaks, consider decreasing the initial oven temperature.[8]
-
-
Change the Stationary Phase (Selectivity):
-
Causality: This is the most effective way to improve resolution as it directly impacts the selectivity (α) term.[1] Different stationary phases offer unique interaction mechanisms. For cis/trans isomers, a polar stationary phase that can induce dipole-dipole interactions or has a specific molecular geometry will provide much better selectivity than a non-polar phase that separates primarily by boiling point.
-
Action: If you are using a non-polar or low-polarity column (e.g., a 5% phenyl phase like DB-5), switch to a more polar column. Highly polar columns with cyanopropyl functional groups are often used for separating geometric isomers.[2]
-
-
Increase Column Efficiency:
-
Causality: Efficiency (N), or the number of theoretical plates, is proportional to column length. Doubling the column length increases resolution by a factor of ~1.4. Decreasing the internal diameter also increases efficiency.
-
Action: If a change in stationary phase is not possible or insufficient, consider increasing the column length (e.g., from 30 m to 60 m) or using a column with a smaller internal diameter (e.g., 0.25 mm to 0.18 mm). Note that increasing column length should be a last resort, as a more effective approach is often to reduce the column's internal diameter.[2]
-
-
Optimize Carrier Gas Flow Rate:
-
Causality: Every column has an optimal linear velocity (flow rate) where it achieves maximum efficiency. Operating too far above or below this optimum will broaden peaks and reduce resolution.
-
Action: Ensure your carrier gas (Helium or Hydrogen) flow rate is set to the optimal linear velocity for your column dimensions. This is typically around 20-25 cm/sec for Helium and 35-40 cm/sec for Hydrogen.
-
Section 3: Protocol & Method Optimization
This section provides a baseline GC method and a comparison of stationary phases to guide your method development.
Baseline GC Method Protocol
This protocol is a starting point and should be optimized for your specific instrument and sample matrix.
-
GC System: A standard Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., Hexane or Ethyl Acetate) to a final concentration of approximately 10-100 µg/mL.
-
Injection:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Mode: Split (start with a split ratio of 50:1 to avoid column overload).[9]
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 1 minute.
-
Ramp: 5 °C/min to 240 °C.
-
Final Hold: Hold at 240 °C for 5 minutes.
-
-
Detector:
-
FID: Temperature at 260 °C.
-
MS: Transfer line at 250 °C, Ion source at 230 °C.
-
Data Presentation: Comparison of GC Stationary Phases
The table below illustrates the impact of stationary phase selection on the separation of geometric isomers. The values are representative and aim to show the trend in performance.
| Stationary Phase | Polarity | Primary Separation Mechanism | Expected Resolution (Rs) for cis/trans Isomers |
| DB-1ms (100% Dimethylpolysiloxane) | Non-Polar | Boiling Point / van der Waals forces | Poor (< 0.8) |
| DB-5ms (5% Phenyl-methylpolysiloxane) | Low-Polarity | Boiling Point & some π-π interactions | Poor to Moderate (0.8 - 1.2) |
| DB-WAX (Polyethylene Glycol) | High-Polarity | Hydrogen bonding, Dipole-dipole | Good to Excellent (> 1.5) |
| SP-2330 (Biscyanopropyl Polysiloxane) | Very High-Polarity | Strong Dipole-dipole interactions | Excellent (> 1.8)[2] |
Key Parameter Relationships
The following diagram illustrates how different GC parameters are interconnected and influence the final resolution.
Caption: Interrelationship of key GC parameters affecting peak resolution.
Section 4: Advanced Strategies
For highly complex matrices where co-elution persists despite optimization, consider the following:
-
HPLC with Phenyl-Hexyl Columns: While GC is primary, HPLC can offer orthogonal selectivity. Phenyl-hexyl columns can separate aromatic isomers through π-π interactions between the analyte's aromatic ring and the stationary phase.[10][11] This can be particularly useful for separating positional isomers.[10]
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases, providing a significant increase in peak capacity and resolving power. It is highly effective for separating isomers in complex samples like essential oils or environmental extracts.
References
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. Available from: [Link]
-
Element Lab Solutions. GC Temperature Programming—10 Things You Absolutely Need to Know. Available from: [Link]
-
FooDB. Showing Compound this compound (FDB017579). Available from: [Link]
-
Element Lab Solutions. GC Temperature Program Development. Available from: [Link]
-
Restek. Guide to GC Column Selection and Optimizing Separations. (2021). Available from: [Link]
-
Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Available from: [Link]
-
Agilent Technologies. Peak Perfection: A Guide to GC Troubleshooting. (2025). Available from: [Link]
-
ResearchGate. HPLC determination of volatile phenols in wines. (2025). Available from: [Link]
-
Element Lab Solutions. Troubleshooting GC peak shapes. Available from: [Link]
-
ResearchGate. Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography. Available from: [Link]
-
LCGC Europe. The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). (2020). Available from: [Link]
-
Agilent Technologies. OPTIMIZING THE GC TEMPERATURE PROGRAM. Available from: [Link]
-
Agilent Technologies. Decisions Decisions: How to Select the Correct GC Column for Your Application. (2021). Available from: [Link]
-
PubMed Central. Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions. Available from: [Link]
-
Phenomenex. Temperature Programming for Better GC Results. (2025). Available from: [Link]
-
ResearchGate. Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions. (2024). Available from: [Link]
-
Technology Networks. Gas Chromatography Troubleshooting Part I – Peak Shape Issues. (2021). Available from: [Link]
-
Postnova Analytics. Agilent J&W GC Column Selection Guide. Available from: [Link]
Sources
- 1. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 2. fishersci.ca [fishersci.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Stability and Degradation of cis-3-Hexenyl Phenylacetate
Welcome to the technical support center for cis-3-Hexenyl Phenylacetate. This guide is designed for researchers, scientists, and professionals in the drug development and fragrance industries who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the stability and integrity of this compound in your work.
I. Understanding the Molecule: Key Stability Considerations
This compound is an ester characterized by a floral, green aroma. Its structure contains two key features that are central to its stability: the ester linkage and the cis-double bond. The primary degradation pathway for this molecule in solution is hydrolysis of the ester bond, which is significantly influenced by the choice of solvent, pH, and temperature. Additionally, the potential for isomerization of the cis-double bond to the more stable trans-isomer exists, particularly under certain conditions, which can alter the molecule's sensory and biological properties.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems that researchers may encounter during their experiments with this compound.
Scenario 1: Unexpectedly Low Purity of a Freshly Prepared Standard Solution
-
Question: I just prepared a stock solution of this compound in methanol, and my initial GC-MS analysis shows a purity of less than 95%, with the presence of cis-3-hexenol and phenylacetic acid. What could be the cause?
-
Answer: This is a classic case of hydrolysis. Esters can react with water to break down into their constituent alcohol and carboxylic acid.[1] While you used methanol as your solvent, it's crucial to consider the water content. Commercial grades of methanol can contain significant amounts of water, which can initiate hydrolysis, especially if the solution is stored for a period before analysis.
-
Causality: The ester linkage in this compound is susceptible to nucleophilic attack by water. This reaction is often catalyzed by trace amounts of acid or base in the solvent or on the glassware. The degradation products you are observing, cis-3-hexenol and phenylacetic acid, are the expected products of this hydrolysis reaction.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use a high-purity, anhydrous grade of methanol or your chosen solvent. It is advisable to purchase solvents in small-volume bottles that can be consumed quickly after opening to minimize water absorption from the atmosphere.
-
Proper Glassware Preparation: Ensure all glassware is thoroughly dried in an oven before use to remove any adsorbed water.
-
pH Control: Avoid acidic or basic conditions, as these will catalyze the hydrolysis. If your experimental conditions permit, using a non-protic, aprotic solvent like acetonitrile or ethyl acetate for your stock solution might be a better choice to minimize hydrolysis.
-
Immediate Analysis: Analyze your freshly prepared solutions as soon as possible. If storage is necessary, store at low temperatures (e.g., -20°C) in a tightly sealed vial to slow down the degradation kinetics.
-
-
Scenario 2: Inconsistent Results in a Bioassay
-
Question: I am using a solution of this compound in an aqueous buffer (pH 7.4) for a cell-based assay. I'm observing significant variability in my results between experiments. Could the stability of my compound be a factor?
-
Answer: Absolutely. The stability of this compound in aqueous buffers, even at a neutral pH, can be a significant issue. While a pH of 7.4 is considered neutral, hydrolysis can still occur, and the rate can be influenced by temperature and the specific buffer components.
-
Causality: Even at neutral pH, water can act as a nucleophile to hydrolyze the ester. The rate of this "neutral" hydrolysis may be slow, but over the course of a multi-hour or multi-day bioassay, a significant portion of your compound could degrade. Furthermore, enzymes present in cell culture media or released from cells can also catalyze ester hydrolysis.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioassay results.
-
Detailed Steps:
-
Stability Study in Media: Perform a preliminary experiment where you incubate this compound in your complete assay media (without cells) for the duration of your experiment. Sample at different time points and analyze for the parent compound and its degradation products.
-
Fresh Preparations: Always prepare your dosing solutions immediately before adding them to your assay. Avoid using stock solutions that have been stored in aqueous buffers.
-
Minimize Exposure: If possible, design your experiment to minimize the incubation time of the compound with the cells.
-
Consider a Vehicle Control: If you are dissolving your compound in a solvent like DMSO before diluting it into your aqueous buffer, be mindful of the final DMSO concentration, as it can also affect stability and cellular responses.
-
-
Scenario 3: Appearance of an Isomeric Impurity
-
Question: My recent batch of this compound shows a small peak in the GC-MS that I suspect is the trans-isomer. How can I confirm this, and what might be causing it?
-
Answer: The appearance of the trans-isomer is a plausible degradation pathway, although typically less common than hydrolysis under standard laboratory conditions. Isomerization can be catalyzed by heat, light, or certain chemical agents.
-
Causality: The cis-double bond is thermodynamically less stable than the trans-double bond. Energy input in the form of heat or light can provide the activation energy needed for this isomerization to occur.
-
Confirmation and Prevention:
-
Analytical Confirmation: To confirm the identity of the new peak, you would ideally need a reference standard for trans-3-Hexenyl Phenylacetate. If a standard is not available, you can look for characteristic fragmentation patterns in the mass spectrum that are consistent with the structure.
-
Storage Conditions: Review your storage conditions. Is the compound being exposed to light or elevated temperatures? Store the compound in an amber vial in a cool, dark place. For long-term storage, refrigeration or freezing is recommended.
-
Solvent Effects: While less common, certain solvents or impurities in solvents could potentially catalyze isomerization. Ensure you are using high-purity solvents.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the primary degradation pathway for this compound in solution?
-
Q2: Which solvents are recommended for preparing stock solutions?
-
A2: For short-term use, high-purity anhydrous solvents like ethanol, methanol, or acetonitrile are suitable. For long-term storage, aprotic solvents such as ethyl acetate or dichloromethane are preferable as they do not participate in hydrolysis. Always use anhydrous grade solvents and store solutions in tightly sealed containers at low temperatures.
-
-
Q3: How does pH affect the stability of this compound?
-
A3: The rate of hydrolysis is significantly influenced by pH. The reaction is slowest at a slightly acidic pH (around 4-5). Both strongly acidic and, especially, alkaline conditions will dramatically increase the rate of degradation.
-
-
Q4: What are the expected degradation products I should look for in my analysis?
-
A4: The primary degradation products from hydrolysis are cis-3-hexenol and phenylacetic acid . You may also observe the trans-isomer (trans-3-Hexenyl Phenylacetate) if the compound has been exposed to heat or light.
-
-
Q5: What analytical techniques are best for monitoring the stability of this compound?
-
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both separating and identifying this compound and its volatile degradation products. High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used, particularly for quantifying the parent compound and less volatile degradation products.
-
IV. Experimental Protocols
Protocol 1: Accelerated Stability Study in a Protic Solvent (e.g., 80:20 Ethanol:Water)
This protocol is designed to assess the stability of this compound under conditions that mimic its use in many consumer products.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in anhydrous ethanol at a concentration of 1 mg/mL.
-
Prepare an 80:20 (v/v) ethanol:water mixture using high-purity ethanol and deionized water.
-
Dilute the stock solution with the 80:20 ethanol:water mixture to a final concentration of 100 µg/mL in amber glass vials.
-
-
Incubation:
-
Place the vials in a temperature-controlled oven at 40°C.
-
At specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours), remove one vial from the oven.
-
-
Sample Analysis:
-
Immediately analyze the sample by GC-MS.
-
Quantify the peak area of this compound and any observed degradation products (cis-3-hexenol and phenylacetic acid).
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Determine the degradation rate constant and the half-life of the compound under these conditions.
-
Protocol 2: GC-MS Method for Stability Analysis
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injection: Splitless injection is recommended for sensitive analysis.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation of the parent compound and its degradation products.
-
Mass Spectrometer: Operate in full scan mode to identify unknown peaks and in selected ion monitoring (SIM) mode for accurate quantification.
V. Data Summary
Table 1: Solvent Selection Guide for this compound
| Solvent Type | Examples | Stability Outlook | Recommended Use |
| Aprotic Non-polar | Hexane, Toluene | Excellent | Long-term storage of the pure compound. |
| Aprotic Polar | Ethyl Acetate, Acetonitrile | Good | Stock solutions for long-term storage. |
| Protic Polar | Ethanol, Methanol | Fair to Poor (Anhydrous) | Short-term use, fresh preparations recommended. |
| Aqueous Buffers | Phosphate, TRIS | Poor | Immediate use in assays; stability should be verified. |
VI. Mechanistic Insights
The primary degradation pathway, ester hydrolysis, proceeds via a nucleophilic acyl substitution mechanism.
Caption: Simplified mechanism of ester hydrolysis.
Under basic conditions, the hydroxide ion is a more potent nucleophile than water, leading to a significantly faster reaction rate. Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.
VII. References
-
Drop of Odor. (2025). Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]
-
Testing Laboratory. (2026). Fragrance Stability Testing in Botanical Perfume Products. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Hampson, D. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]
Sources
Technical Support Center: GC-MS Analysis of Synthetic cis-3-Hexenyl Phenylacetate
Welcome to the technical support center for the analysis of synthetic cis-3-Hexenyl phenylacetate. This guide is designed for researchers, scientists, and quality control professionals who utilize Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of this valuable fragrance ingredient. Here, we move beyond standard operating procedures to address the nuanced challenges you may encounter, providing not just solutions but the underlying scientific reasoning to empower your troubleshooting efforts.
Introduction: The Analytical Challenge
This compound is a key aroma chemical prized for its sweet, green, and rosy-mossy odor profile.[1] Its synthesis, typically via the esterification of cis-3-hexenol with a phenylacetic acid derivative, can introduce a variety of impurities that may impact the final fragrance profile and product quality.[1] These impurities can originate from starting materials, side reactions, incomplete reactions, or subsequent degradation. GC-MS is the analytical tool of choice for separating and identifying these closely related volatile compounds, but accurate identification requires a systematic approach to both the analysis and the interpretation of results.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your analysis. Each answer provides a solution and explains the scientific principles behind it.
Q1: I see an unexpected peak in my chromatogram close to the main this compound peak. How can I identify it?
A1: An adjacent peak often suggests the presence of an isomer. In the synthesis of the cis-(Z) isomer, the most common isomeric impurity is trans-3-Hexenyl phenylacetate.
-
Causality: The trans isomer can arise from isomerization of the cis-3-hexenol starting material or during the esterification process, particularly if acidic catalysts or elevated temperatures are used for prolonged periods.
-
Identification Strategy:
-
Retention Time (RT): On most standard non-polar and mid-polar GC columns (like a DB-5ms or HP-INNOWAX), the trans isomer will typically have a slightly different retention time than the cis isomer.[4] Consistent RTs under stable chromatographic conditions are the first clue.
-
Mass Spectra Analysis: The Electron Ionization (EI) mass spectra of cis and trans isomers are often very similar, if not identical, because the fragmentation is driven by the functional groups, not the double bond geometry. Both will likely show a molecular ion (M+) at m/z 218 and characteristic fragments. Look for the prominent tropylium ion at m/z 91 (from the phenylacetate moiety) and fragments related to the hexenyl group.[5][6]
-
Confirmation: The most reliable method for confirmation is to inject a certified reference standard of trans-3-Hexenyl phenylacetate. Co-injection with your sample can also be used to see if the suspect peak increases in size.
-
Q2: My chromatogram shows a peak that elutes earlier than the product and has a strong ion at m/z 82. What could it be?
A2: This is highly indicative of unreacted cis-3-hexenol .
-
Causality: This impurity results from an incomplete esterification reaction. The reaction may not have gone to completion due to insufficient reaction time, incorrect stoichiometry, or catalyst deactivation.
-
Identification Strategy:
-
Volatility & Retention Time: Alcohols are generally more volatile than their corresponding esters. Therefore, cis-3-hexenol (boiling point ~156-157 °C) will elute significantly earlier than this compound (boiling point ~292-297 °C).[1]
-
Mass Spectrum: The mass spectrum of cis-3-hexenol will not have a molecular ion at m/z 218. Instead, you will see a weak molecular ion at m/z 100. The most characteristic fragmentation is the loss of water (M-18) and subsequent rearrangements, leading to a prominent base peak at m/z 82 or m/z 67.
-
Confirmation: As always, injecting a standard of cis-3-hexenol will definitively confirm its identity and retention time on your system.
-
Q3: I have a broad, tailing peak late in my chromatogram. What is its likely identity and how can I improve the peak shape?
A3: This is a classic presentation for unreacted phenylacetic acid or a related acidic impurity.
-
Causality: Phenylacetic acid is a starting material for the synthesis.[1] Its polar carboxylic acid group can interact strongly with any active sites (free silanol groups) in the GC inlet liner or the column itself. This strong, secondary interaction causes the peak to "tail" and elute with a poor shape.
-
Troubleshooting the Peak Shape:
-
Inlet Maintenance: The inlet liner is a common source of activity. Deactivated liners are essential. If you observe tailing for acidic compounds, clean or replace the liner.[7]
-
Column Health: An old or damaged column will have more active sites. You can sometimes "condition" the column by baking it at a high temperature (within its specified limits) to remove contaminants. If tailing persists, trimming a small section (e.g., 10-20 cm) from the front of the column can remove the most contaminated part. If this fails, the column may need replacement.[8]
-
Derivatization (Advanced): For quantitative analysis of the acid, you can derivatize the sample using an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This process converts the polar -COOH group into a non-polar silyl ester, which chromatographs beautifully with a sharp, symmetrical peak.
-
-
Mass Spectrum: The mass spectrum of phenylacetic acid will show a molecular ion at m/z 136 and the characteristic, highly stable tropylium ion at m/z 91.
Q4: I'm seeing several small, sharp peaks at the very beginning of my run. What are they?
A4: These are most likely residual solvents used during the synthesis or workup.
-
Causality: Solvents like hexane, ethyl acetate, dichloromethane, or toluene are often used for extraction and purification. If not completely removed during the final distillation or evaporation steps, they will appear in the GC-MS analysis.
-
Identification Strategy:
-
Retention Time: These highly volatile compounds will elute very early in the chromatogram, often before the solvent delay of the mass spectrometer ends.
-
Mass Spectrum: Compare the mass spectra of these peaks to a standard reference library like NIST or Wiley.[9] The spectra for common solvents are highly characteristic and easily identifiable.
-
Blank Run: To ensure these peaks are from your sample and not from your system (e.g., contaminated rinse solvents), inject a blank solvent (the same one you used to dilute your sample).[10] If the peaks are still present, they are system contaminants.
-
Experimental Protocol & Troubleshooting Workflow
Standard GC-MS Protocol for Impurity Profiling
This protocol provides a robust starting point for your analysis. It should be validated and optimized for your specific instrumentation.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the synthetic this compound sample.
- Dissolve the sample in 10 mL of a high-purity solvent (e.g., hexane or ethyl acetate) in a volumetric flask. This yields a concentration of ~1 mg/mL.[11]
- Vortex to ensure complete dissolution.
- Transfer an aliquot to a 2 mL autosampler vial. Avoid using plastic vials or parafilm, which can introduce contaminants.[11]
2. GC-MS Instrumentation & Parameters:
- GC System: Agilent 8890 or equivalent
- MS System: Agilent 5977C or equivalent
- Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column. A wax-type column (e.g., DB-WAX) can also be used for alternate selectivity.[4]
- Inlet: Split/Splitless, operated in Split mode.
- Inlet Temp: 250 °C
- Split Ratio: 50:1 (can be adjusted based on sample concentration)
- Injection Volume: 1 µL
- Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
- Oven Program:
- Initial Temp: 60 °C, hold for 2 min
- Ramp: 10 °C/min to 280 °C
- Hold: 5 min at 280 °C
- MS Transfer Line Temp: 280 °C
- Ion Source Temp: 230 °C
- Quadrupole Temp: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 35 - 450
Troubleshooting Workflow for Unknown Peaks
When an unexpected peak appears, a systematic approach is crucial. The following diagram illustrates a logical workflow for identification.
Caption: Workflow for identifying unknown chromatographic peaks.
Common Impurities in Synthetic this compound
The following table summarizes the most common impurities, their likely origins, and key identifying features in a typical GC-MS analysis.
| Impurity Name | Common Origin | Typical Elution Order | Key Mass Spectral Ions (m/z) |
| Residual Solvents | Synthesis/Workup | Very Early | Varies by solvent (e.g., Toluene: 91, 92) |
| cis-3-Hexenol | Unreacted starting material | Early | 100 (M+), 82, 67 |
| trans-3-Hexenol | Impurity in starting material | Early (near cis-3-hexenol) | 100 (M+), 82, 67 |
| trans-3-Hexenyl phenylacetate | Isomerization of starting material or product | Near main product peak | 218 (M+), 108, 91 (base peak) |
| Phenylacetic acid | Unreacted starting material | Late (often tails) | 136 (M+), 91 (base peak) |
| Benzyl alcohol | Hydrolysis of product or impurity | Mid-eluting | 108 (M+), 107, 79, 91 |
| Di(cis-3-hexenyl) ether | Side reaction of cis-3-hexenol | Near main product peak | Varies, look for fragments of hexenyl chain (e.g., m/z 82) |
By combining a systematic troubleshooting approach with a foundational understanding of the synthetic process and chromatographic principles, you can confidently identify and resolve purity issues in your this compound samples.
References
- Google Patents. (n.d.). Process for the synthesis of cis-3-hexen-1-ol from an unsaturated fatty acid.
- Google Patents. (n.d.). Synthesis of cis-3-hexen-1-ol.
- Google Patents. (n.d.). CIS-3-HEXENAL CIS-3-HEXENYL ACETAL COMPOUND, PROCESS FOR PRODUCING THE SAME, AND FLAVOR/TASTE IMPARTING AGENT, FLAVOR/TASTE RETA.
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl phenyl acetate. Retrieved from [Link]
-
FooDB. (2018). Showing Compound this compound (FDB017579). Retrieved from [Link]
-
Labcognia. (n.d.). GC-MS Analysis Method for Natural Essential Oils: A Fast and Reliable Analytical Tool. Retrieved from [Link]
-
Popa, D. E., et al. (2021). Mass-Spectrometry-Based Research of Cosmetic Ingredients. Molecules, 26(11), 3233. [Link]
-
NIST. (n.d.). cis-3-Hexenyl phenyl acetate. Retrieved from [Link]
-
Campaign for Safe Cosmetics. (n.d.). Fragrance. Retrieved from [Link]
-
Eurofins. (2023, May 2). Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages. Retrieved from [Link]
-
Agilent Technologies. (2024). Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. Retrieved from [Link]
-
Maison Jacynthe. (2018). Toxic ingredients in synthetic perfumes. Retrieved from [Link]
-
Begnaud, F. (2022). Mass Spectrometry: An Essential Tool for the Flavor and Fragrance Industry. Chimia, 76(1-2), 68-72. [Link]
-
Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Zhao, C., et al. (2018). GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns. Molecules, 23(3), 594. [Link]
-
Li, Y., et al. (2022). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Molecules, 27(11), 3591. [Link]
-
Agilent Technologies. (n.d.). Examination of Mass Spectra of Aroma Components in Essential Oils via GC/MS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl acetate. Retrieved from [Link]
-
University of Illinois. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). The composition of fine fragrances is changing. Retrieved from [Link]
-
Alpha Aromatics. (2024). The 11 Most Important Ingredients Used in Perfumery. Retrieved from [Link]
-
ScienceDirect. (2021). cis-3-Hexenyl isovalerate. Retrieved from [Link]
-
Begnaud, F. (2022). Mass Spectrometry: An Essential Tool for the Flavor and Fragrance Industry. PubMed. [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]
Sources
- 1. This compound | 42436-07-7 [chemicalbook.com]
- 2. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Showing Compound this compound (FDB017579) - FooDB [foodb.ca]
- 6. cis-3-Hexenyl phenyl acetate [webbook.nist.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. shimadzu.co.uk [shimadzu.co.uk]
- 9. vipsen.vn [vipsen.vn]
- 10. agilent.com [agilent.com]
- 11. uoguelph.ca [uoguelph.ca]
Technical Support Center: Overcoming Low Yield in cis-3-Hexenyl phenylacetate Synthesis
Introduction
Cis-3-Hexenyl phenylacetate is a valuable fragrance ingredient prized for its unique green, floral, and honey-like aroma.[1][2] As with many fine chemical syntheses, achieving a high yield of the desired cis-isomer while preventing unwanted side reactions is a primary challenge for researchers. This guide provides a comprehensive troubleshooting framework for scientists and drug development professionals to diagnose and resolve issues leading to low yields in the synthesis of this aromatic ester. We will explore the critical parameters of the synthesis, from starting material quality to reaction optimization and purification, grounding our recommendations in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to address the most frequently encountered problems during the synthesis of this compound. The question-and-answer format allows for quick identification of your specific issue and provides a detailed, actionable solution.
Category 1: Starting Material and Reagent Integrity
Question 1: My yield is consistently low, and I suspect my starting materials. What should I check?
Answer: The purity and stability of your starting materials, cis-3-Hexenol and phenylacetic acid (or its derivative), are paramount.
-
Purity of cis-3-Hexenol: The primary concern with cis-3-Hexenol is the presence of the trans-isomer. The geometric purity of your starting alcohol directly dictates the maximum possible yield of the cis-ester.
-
Verification: Always verify the isomeric purity of your cis-3-Hexenol lot using Gas Chromatography (GC). A purity of ≥98% is recommended.
-
Causality: Contamination with the trans-isomer will not only lower the theoretical yield of the cis product but also introduce a difficult-to-separate impurity, as the physical properties of the cis and trans esters are very similar.
-
-
Stability of Phenylacetic Acid: Phenylacetic acid is generally stable. However, if using an activated form, such as phenylacetyl chloride or phenylacetic anhydride, their reactivity makes them susceptible to hydrolysis from atmospheric moisture.
-
Verification: Use freshly opened or properly stored activated reagents. If hydrolysis is suspected (e.g., the smell of acetic acid when using an anhydride), consider a fresh bottle or re-purification of the acid.
-
-
Solvent Quality: Ensure your reaction solvent is anhydrous, especially for classical acid-catalyzed esterifications. Water is a byproduct of this reaction, and its presence at the start can hinder the equilibrium from shifting toward the product.[3][4][5]
Category 2: Reaction Conditions and Equilibrium
Question 2: I'm using a standard Fischer esterification, but the reaction won't go to completion. How can I improve my conversion rate?
Answer: Fischer esterification is a reversible reaction, and driving the equilibrium towards the product is key to achieving high yields.[3][4][5]
-
Water Removal: The removal of water as it is formed is the most effective way to drive the reaction forward.
-
Recommended Method: Use a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or cyclohexane. This physically removes the water from the reaction mixture.[4]
-
Alternative: The use of dehydrating agents like molecular sieves can also be effective, particularly in smaller-scale reactions.
-
-
Excess Reagent: Employing an excess of one of the reactants can also shift the equilibrium.
-
Practical Choice: Since cis-3-Hexenol is often the more expensive reagent, using an excess of phenylacetic acid (e.g., 1.5 to 2 equivalents) is a common strategy. The unreacted acid can then be removed during the work-up.
-
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently to allow for a reasonable rate of reaction and efficient azeotropic removal of water. Monitor the reaction progress by TLC or GC to determine the optimal reaction time and avoid potential degradation or side reactions from prolonged heating.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting decision tree for diagnosing low yield.
Category 3: Catalyst Selection and Side Reactions
Question 3: I'm observing significant byproduct formation, including isomerization of my product. What is causing this, and how can I prevent it?
Answer: This is a critical issue often linked to the choice of catalyst and reaction temperature. The double bond in cis-3-Hexenol is susceptible to isomerization under harsh acidic conditions.
-
Isomerization: Strong acid catalysts (like concentrated sulfuric acid) and high temperatures can promote the isomerization of the cis-alkene to the more stable trans-alkene.[6][7] This results in a mixture of cis- and trans-3-Hexenyl phenylacetate, which is undesirable.
-
Solution 1: Milder Acid Catalysts: Switch from sulfuric acid to a milder catalyst like p-toluenesulfonic acid (p-TsOH) or an acidic ion-exchange resin (e.g., Amberlyst 15).[8] These catalysts are often sufficient to promote esterification while minimizing isomerization.
-
Solution 2: Enzymatic Catalysis: For the highest selectivity and mildest conditions, consider using a lipase enzyme as the catalyst (e.g., Lipozyme IM-77 or Novozym 435).[9] Enzymatic synthesis is highly specific and operates at lower temperatures (typically 30-60°C), which completely avoids acid-catalyzed isomerization.[9] High yields (over 80-90%) have been reported for similar esters using this method.[9]
-
Comparison of Catalytic Methods
| Catalyst Type | Typical Conditions | Advantages | Disadvantages |
| Strong Acid (H₂SO₄) | High Temp (Reflux) | Inexpensive, Fast | High risk of isomerization, charring |
| Milder Acid (p-TsOH) | Moderate Temp (Reflux) | Less isomerization | Slower than strong acids |
| Solid Acid (Amberlyst 15) | Moderate Temp (Reflux) | Easily removed (filtration), reusable[8] | Can be slower, may require optimization |
| Lipase Enzyme | Low Temp (30-60°C) | High selectivity (no isomerization), mild conditions | Higher initial cost, requires specific solvents (e.g., hexane) |
Category 4: Work-up and Purification
Question 4: I seem to be losing a significant amount of product during the work-up and purification steps. What are the best practices?
Answer: Product loss during work-up is common if the procedure is not optimized. Esters can be susceptible to hydrolysis under strongly acidic or basic conditions during aqueous washes.
-
Neutralization: After the reaction, it's crucial to neutralize the acid catalyst. Use a mild base like sodium bicarbonate (NaHCO₃) solution for the aqueous wash. Avoid strong bases like sodium hydroxide (NaOH), which can saponify (hydrolyze) your ester product back to the alcohol and carboxylate salt.
-
Extraction: Ensure efficient extraction from the aqueous layer by using a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and performing multiple extractions (e.g., 3x).
-
Purification:
-
Distillation: Vacuum distillation is the standard method for purifying fragrance esters. However, excessive temperatures can cause degradation or isomerization. Ensure you are using an efficient vacuum pump to lower the boiling point. The boiling point of this compound is approximately 292-297 °C at atmospheric pressure, so a high vacuum is necessary. Adding a small amount of a stabilizer like α-Tocopherol before distillation can help prevent degradation.
-
Chromatography: For very high purity requirements or small-scale synthesis, flash column chromatography can be used. However, it is less practical for large-scale production.
-
Frequently Asked Questions (FAQs)
Q1: Can I use phenylacetyl chloride instead of phenylacetic acid to improve the yield? A: Yes, using an activated carboxylic acid derivative like phenylacetyl chloride or phenylacetic anhydride will result in an essentially irreversible reaction, leading to a much higher yield and faster reaction time. However, these reagents are more expensive, moisture-sensitive, and the reaction will produce HCl or phenylacetic acid as a byproduct that must be neutralized, typically with a non-nucleophilic base like pyridine or triethylamine.
Q2: My final product has a faint vinegar-like smell. What is it? A: This is likely due to residual acetic acid, which can be formed if you used an acetylating agent (like in a transesterification) or if there was a side reaction. A careful aqueous wash with sodium bicarbonate solution during work-up should remove it.
Q3: How do I monitor the progress of the reaction? A: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography (GC). For TLC, you can visualize the disappearance of the limiting reactant (usually the alcohol) and the appearance of the more non-polar ester spot. For GC, you can take small aliquots from the reaction, quench them, and analyze the relative peak areas of starting materials and product.
Q4: Is it possible for the cis-3-hexenol to isomerize before the reaction even starts? A: Cis-3-hexenol itself is relatively stable.[6][7] Isomerization is primarily a concern during the reaction under acidic and/or high-temperature conditions. However, improper long-term storage (e.g., in the presence of acidic impurities) could potentially lead to some degradation. Always use starting material that has been stored correctly and verified for purity.
Detailed Experimental Protocols
Protocol 1: Optimized Fischer Esterification using Dean-Stark
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
-
Reagents: To the flask, add cis-3-Hexenol (1.0 eq), phenylacetic acid (1.5 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene (enough to fill the Dean-Stark trap and suspend the reagents).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude ester by vacuum distillation to obtain the final product.
Protocol 2: High-Selectivity Enzymatic Esterification
-
Setup: In a temperature-controlled shaker flask, combine cis-3-Hexenol (1.0 eq), phenylacetic acid (1.2 eq), and an immobilized lipase such as Novozym 435 (typically 10-20% by weight of the limiting reagent).
-
Solvent: Add a non-polar solvent such as n-hexane or heptane.
-
Reaction: Incubate the mixture at 40-50°C with constant shaking for 24-48 hours. The optimal time should be determined by monitoring the reaction by GC.
-
Work-up: Remove the immobilized enzyme by simple filtration (the enzyme can be washed and reused).
-
Isolation: Concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation, though typically under milder conditions than the product from Fischer esterification.
Reaction Mechanism: Fischer vs. Enzymatic
Caption: Comparison of Fischer and Enzymatic esterification pathways.
References
-
Studies on the optimized lipase-catalyzed biosynthesis of cis-3-hexen-1-yl acetate in n-hexane. (2025). ResearchGate. [Link]
-
RIFM fragrance ingredient safety assessment, cis-3-hexenyl isobutyrate, CAS Registry Number 41519-23-7. (2022). Food and Chemical Toxicology. [Link]
- Method of distilling cis-3-hexenal. (2013).
-
(Z)-3-hexen-1-yl phenyl acetate 3-hexenyl phenylacetate. The Good Scents Company. [Link]
-
The Asymmetric Synthesis of Several Fragrant Natural Products. (N.d.). University College London. [Link]
-
This compound. Harrison Joseph. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
- Single Fragrance and Flavor Materials. (N.d.). Ullmann's Encyclopedia of Industrial Chemistry.
- Preparation method of cis-3-hexenal. (2013).
-
Overview of cis-3-Hexenol and its Derivatives in Comparison to Geraniol and beta-Eudesmol. (2024). Foreverest Resources. [Link]
-
Synthesis of Perfumery Esters using Green Catalyst. (N.d.). JETIR. [Link]
- Process for producing natural cis-3-hexenol from unsaturated fatty acids. (1997).
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
- Process for producing natural cis-3-hexanol from unsaturated fatty acids. (1998).
- Common Fragrance and Flavor M
-
Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison. (2019). PMC - NIH. [Link]
-
3-hexenyl isovalerate, CAS Registry Number 35154-45-1. (2021). Food and Chemical Toxicology. [Link]
-
An Update: Enzymatic Synthesis for Industrial Applications. (2023). PMC - NIH. [Link]
-
Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. (2021). Forschungszentrum Jülich. [Link]
Sources
- 1. (Z)-3-hexen-1-yl phenyl acetate, 42436-07-7 [thegoodscentscompany.com]
- 2. harrisonjoseph.co.uk [harrisonjoseph.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. US5620879A - Process for producing natural cis-3-hexenol from unsaturated fatty acids - Google Patents [patents.google.com]
- 7. AU710684B2 - Process for producing natural cis-3-hexanol from unsaturated fatty acids - Google Patents [patents.google.com]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preserving the Integrity of cis-3-Hexenyl Phenylacetate
Welcome to the technical support guide for cis-3-Hexenyl phenylacetate. This resource is designed for researchers, scientists, and drug development professionals who rely on the chemical and sensory integrity of this valuable compound. The stability of this compound is paramount for reproducible experimental outcomes, and improper storage can lead to significant degradation. This guide provides in-depth, evidence-based answers and protocols to help you minimize sample degradation and ensure the quality of your results.
Frequently Asked Questions (FAQs)
Q1: I've just received a new batch of this compound. What are the immediate signs of degradation I should look for?
Upon receipt and during use, you should be vigilant for any physical or sensory changes. The primary indicators of degradation include:
-
Olfactory Changes: The characteristic fresh, green, floral, and honey-like aroma is a key indicator of purity.[1][2] Degradation can introduce sharp, acidic, or rancid off-notes. A loss of the vibrant "green" character may suggest isomerization, while a vinegary or acidic smell points towards hydrolysis.
-
Visual Changes: High-purity this compound should be a colorless, clear liquid.[3] The development of a yellow or brownish tint is a common sign of oxidative degradation.
-
Appearance of Precipitates: The formation of solid material or cloudiness can indicate the presence of insoluble degradation products or polymerization.
-
Analytical Discrepancies: If using techniques like Gas Chromatography (GC), you may observe peak broadening, the appearance of new peaks corresponding to impurities (e.g., cis-3-Hexenol, phenylacetic acid, trans-isomer), or a decrease in the main peak's area percentage.
Q2: What are the primary chemical reactions that cause the degradation of this compound during storage?
Understanding the underlying chemical instability is crucial for designing an effective storage strategy. Three primary degradation pathways threaten the integrity of the molecule:
-
Hydrolysis: As an ester, the molecule is susceptible to cleavage by water, a reaction that can be accelerated by acidic or basic contaminants. This reaction breaks the ester bond, yielding cis-3-Hexenol and phenylacetic acid. The accumulation of phenylacetic acid can, in turn, catalyze further hydrolysis.
-
Oxidation: The electron-rich carbon-carbon double bond in the cis-3-hexenyl moiety is a prime target for oxidation by atmospheric oxygen and ozone.[4][5] This process can lead to the formation of various undesirable byproducts, including epoxides, aldehydes, and peroxides, which significantly alter the sample's chemical and aromatic profile. Studies on the atmospheric chemistry of related compounds confirm their reactivity with atmospheric oxidants like ozone and OH radicals.[6][7]
-
Isomerization: The cis (or Z) configuration of the double bond is crucial for the compound's unique sensory properties. This configuration is thermodynamically less stable than the corresponding trans (E) isomer. Energy input in the form of heat or light (UV radiation) can cause the cis double bond to isomerize to the more stable trans form, leading to a significant loss of the desired "green" note.
Caption: Figure 1: Primary Degradation Pathways
Q3: What is the optimal temperature for storing my sample to ensure long-term stability?
For long-term storage, refrigeration at 2-8°C is strongly recommended. Lower temperatures slow down the rates of all potential degradation reactions, including hydrolysis, oxidation, and isomerization.
-
Causality: Reaction kinetics are directly dependent on temperature. By reducing the thermal energy in the system, you decrease the likelihood that molecules will overcome the activation energy barriers for degradation reactions.
-
Avoid Freezing: Do not freeze the sample unless specified by the manufacturer. While it may seem like a good way to preserve it, the freeze-thaw cycle can introduce moisture condensation from the headspace air, which can accelerate hydrolysis.
-
Room Temperature Storage: Short-term storage (a few days) at controlled room temperature (20-25°C) is generally acceptable, provided the sample is protected from light and oxygen.[8] However, this is not advisable for long-term archival.
Q4: My lab has a lot of ambient light. How critical is it to protect this compound from light exposure?
Protection from light is absolutely critical . Samples should always be stored in amber glass vials or bottles that block UV and visible light.
-
Mechanism of Action: Light, particularly UV radiation, provides the energy required to promote photo-isomerization of the cis-double bond to the trans-isomer. It can also generate free radicals, initiating and propagating oxidative chain reactions. While some assessments of similar molecules show low UV absorbance, direct light exposure remains a significant risk factor for initiating degradation over time.[9][10]
-
Best Practice: Always store vials inside a closed, opaque secondary container (like a laboratory box or cabinet) even if the vial itself is amber. This provides an extra layer of protection.
Q5: My sample vial is only half full. Does the headspace in the container pose a risk?
Yes, a large headspace in a partially empty container is a significant risk factor. The air in the headspace contains approximately 21% oxygen and variable amounts of moisture, which are the key reactants for oxidation and hydrolysis.
-
The Problem with Headspace: Each time the container is opened, fresh, moist, oxygen-rich air is introduced. This replenishes the reactants needed for degradation.
-
The Solution: The best practice is to aliquot the sample upon receipt into smaller, appropriately sized vials that will be used for single experiments. If this is not feasible, the headspace of the main container should be purged with an inert gas like argon or nitrogen before sealing. This process, known as inert gas blanketing, displaces the reactive oxygen.
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
| Observed Problem | Probable Cause (Degradation Pathway) | Recommended Solution & Prevention |
| Sharp, acidic, or vinegar-like off-odor | Hydrolysis | Action: Confirm pH if possible. Analyze via GC-MS for phenylacetic acid and cis-3-hexenol. Prevention: Ensure sample is stored in a tightly sealed vial with a PTFE-lined cap to prevent moisture ingress. Use anhydrous solvents for dilutions. Store at 2-8°C. |
| Loss of the characteristic "fresh green" note | Isomerization | Action: Analyze via GC to compare the ratio of cis to trans isomers against the certificate of analysis. Prevention: Store at 2-8°C and protect from all light sources. Avoid exposure to acidic or basic contaminants. |
| Sample has developed a yellow tint | Oxidation | Action: Discontinue use if purity is critical. The color indicates the formation of complex oxidation byproducts. Prevention: Blanket the sample with argon or nitrogen. Use sealed, low-headspace vials. Some suppliers provide the material with an antioxidant like α-tocopherol for stability. |
| Inconsistent results between experiments | Ongoing Sample Degradation | Action: Aliquot the stock material immediately into single-use vials to create a uniform starting point for all future experiments. Prevention: Implement a strict, standardized storage protocol for all aliquots as outlined in this guide. |
Validated Experimental Protocols
Protocol 1: Recommended Long-Term Archival Storage
This protocol is designed to maximize the shelf-life of your this compound stock.
-
Preparation: Work in a fume hood or, ideally, a glove box purged with nitrogen or argon to minimize atmospheric exposure.
-
Aliquotting: Using a clean glass pipette or syringe, dispense the stock solution into appropriately sized amber glass vials with PTFE-lined screw caps. Choose a vial size that minimizes headspace for the intended aliquot volume.
-
Inert Gas Blanketing: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 10-15 seconds to displace all air.
-
Sealing: Immediately and tightly seal each vial with its PTFE-lined cap. PTFE is crucial as it provides an excellent barrier against moisture and oxygen and is chemically inert.
-
Labeling: Clearly label each vial with the compound name, concentration, date of aliquotting, and batch number.
-
Storage: Place the sealed vials in a labeled box and store them in a refrigerator at 2-8°C, away from light sources.
Caption: Figure 2: Recommended Aliquotting & Storage Workflow
Protocol 2: Analytical Monitoring of Stability via GC-MS
Regularly assessing the purity of your sample provides empirical validation of your storage protocol.
-
Sample Preparation: Prepare a dilution of your stored sample in a high-purity, anhydrous solvent (e.g., hexane or ethyl acetate) to a concentration suitable for your instrument (e.g., 100 ppm).
-
GC-MS Parameters (Example):
-
Column: A non-polar or mid-polar column (e.g., DB-5ms, HP-5ms).
-
Injector: 250°C, split mode.
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium.
-
MS Detector: Scan mode (e.g., m/z 40-400).
-
-
Data Analysis:
-
Integrate the peak area for this compound.
-
Search for and integrate peaks corresponding to potential degradants:
-
trans-3-Hexenyl phenylacetate: Will have the same mass spectrum but a slightly different retention time.
-
cis-3-Hexenol: Key fragment ions will differ from the parent ester.
-
Phenylacetic acid: Will have a distinct retention time and mass spectrum.
-
-
Calculate the purity as the area percentage of the main peak. Compare this value to the initial analysis and the manufacturer's specification. A decrease in purity or an increase in degradant peaks indicates instability.
-
By implementing these rigorous storage and monitoring procedures, you can ensure the integrity of your this compound samples, leading to more reliable and reproducible scientific outcomes.
References
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl phenyl acetate. Retrieved from [Link]
- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, cis-3-hexenyl cis-3-hexenoate, CAS Registry Number 61444-38-0. Food and Chemical Toxicology, 136, 111105.
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl phenyl acetate 42436-07-7. Retrieved from [Link]
- Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, cis-3-hexenyl isovalerate, CAS Registry Number 35154-45-1. Food and Chemical Toxicology, 155, 112533.
-
FooDB. (2018). Showing Compound this compound (FDB017579). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of cis-3-Hexenyl phenyl acetate (CAS 42436-07-7). Retrieved from [Link]
-
Harrison Joseph. (n.d.). This compound. Retrieved from [Link]
- Irimie, A. M., et al. (2023). Gas-Phase Ozone Reaction Kinetics of a Series of cis-3-Hexenyl Esters under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry, 7(5), 1108–1117.
- Ferrández, A., et al. (1997). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Applied and Environmental Microbiology, 63(7), 2598-2604.
- Irimie, A. M., et al. (2022). Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions. International Journal of Molecular Sciences, 23(21), 13545.
-
Angene Chemical. (2023). Safety Data Sheet: this compound. Retrieved from [Link]
- Ye, R., et al. (2012). Parameters Affecting the Synthesis of (Z)-3-hexen-1-yl acetate by Transesterifacation in Organic Solvent.
- Olaniran, A. O., et al. (2008). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. World Journal of Microbiology and Biotechnology, 24(10), 2321-2327.
- Pellis, A., et al. (2020).
-
Irimie, A. M., et al. (2023). Gas-Phase Ozone Reaction Kinetics of a Series of cis-3-Hexenyl Esters under Simulated Atmospheric Conditions. ResearchGate. Retrieved from [Link]
-
Eawag. (2011). Phenylacetate Degradation Pathway. Retrieved from [Link]
- Finlayson-Pitts, B. J., et al. (2022). Nontrivial Impact of Relative Humidity on Organic New Particle Formation from Ozonolysis of cis-3-Hexenyl Acetate.
Sources
- 1. (Z)-3-hexen-1-yl phenyl acetate, 42436-07-7 [thegoodscentscompany.com]
- 2. harrisonjoseph.co.uk [harrisonjoseph.co.uk]
- 3. This compound | 42436-07-7 [chemicalbook.com]
- 4. Gas-Phase Ozone Reaction Kinetics of a Series of cis-3-Hexenyl Esters under Simulated Atmospheric Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Addressing interference in electroantennography with cis-3-Hexenyl phenylacetate
Welcome to the technical support resource for researchers utilizing electroantennography (EAG). This guide is designed to provide in-depth troubleshooting advice and detailed protocols, with a specific focus on addressing challenges encountered when working with volatile compounds like cis-3-Hexenyl phenylacetate. As your virtual application scientist, my goal is to blend technical accuracy with practical, field-proven insights to help you achieve clean, reproducible data.
Section 1: Core Principles & Initial Setup
Electroantennography (EAG) is a powerful technique that measures the summated electrical potential from an insect antenna in response to an olfactory stimulus.[1] This global response represents the depolarization of numerous olfactory receptor neurons.[2] The resulting EAG signal provides crucial data on whether a compound can be detected by the insect's olfactory system.
This compound is a volatile organic compound with a characteristic green, floral, and honey-like aroma.[3][4] Due to its presence in various plant scents, it is a common subject of study in insect chemical ecology. Its successful analysis via EAG depends on a pristine experimental setup and a clear understanding of potential interference sources.
1.1: The EAG Signal Pathway
The generation of a usable EAG signal follows a distinct pathway from stimulus delivery to data acquisition. Understanding this flow is critical for diagnosing issues.
Caption: Troubleshooting Logic for Signal Noise.
Section 3: Key Experimental Protocols
Adherence to standardized protocols is essential for reproducibility.
Protocol 1: Preparation of this compound Stimulus
-
Stock Solution: Prepare a 1 M or 100 mg/mL stock solution of this compound in high-purity hexane or paraffin oil. Store in a sealed glass vial at 4°C.
-
Serial Dilutions: Perform serial dilutions to create a range of concentrations for dose-response experiments (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵ M). Use fresh solvent for each dilution series.
-
Cartridge Loading: Apply a precise volume (e.g., 10 µL) of the desired dilution onto a small piece of filter paper.
-
Solvent Evaporation: Allow the solvent to evaporate for a specified time (e.g., 20-30 seconds) to ensure you are testing the compound, not the solvent. [5]5. Insertion: Insert the filter paper into a clean Pasteur pipette, which will serve as the stimulus cartridge. Prepare a solvent-only cartridge as a control.
Protocol 2: Standard EAG Recording Procedure
-
Antenna Excision & Mounting:
-
Cold-anesthetize the insect (e.g., on ice or at 4°C for 3-5 minutes). [6] * Carefully excise one antenna at the base using micro-scissors.
-
Immediately mount the antenna between two electrodes. The reference electrode is placed into the base of the antenna, and the recording electrode makes contact with the distal tip (a small segment of the tip may be removed to ensure good contact). [2][7]2. System Setup:
-
Place the mounted preparation inside the Faraday cage.
-
Position the outlet of the stimulus delivery tube approximately 1-2 cm from the antenna. [5] * Start a continuous, humidified airflow (e.g., 0.5 L/min) over the preparation.
-
-
Recording:
-
Allow the preparation to stabilize for 5-10 minutes until a steady baseline is achieved.
-
Begin recording. Present the solvent control first to establish a baseline response.
-
Present the this compound stimuli, typically from lowest to highest concentration.
-
Deliver each stimulus as a short puff (e.g., 0.5 - 1 second). [2][5] * Allow sufficient time between stimuli (e.g., 60-120 seconds) for the antenna to recover. [5] * At the end of the run, present the control stimulus again to check for antennal viability and signal drift.
-
Section 4: Data & Compound Reference
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₂ | [8] |
| Molecular Weight | 218.29 g/mol | [4][8] |
| Appearance | Colorless clear viscous liquid | [3] |
| Boiling Point | 292-299 °C at 760 mmHg | [3][4][9] |
| Density | ~0.992 g/mL at 25°C | [4][9] |
| Solubility | Insoluble in water; Soluble in alcohol and oils | [9] |
| Organoleptic Profile | Green, floral, honey, waxy, rosy | [3][4][9] |
Section 5: Frequently Asked Questions (FAQs)
Q: How long can I expect an antenna preparation to last? A: This is species-dependent, but a well-prepared and continuously humidified antenna can remain viable for 30 minutes to over an hour. You'll notice a decline in response amplitude and a slower return to baseline as the preparation degrades.
Q: Should I use male or female antennae? A: This depends entirely on your research question. If you are studying responses to host-plant volatiles, females may be more relevant. If studying pheromones, males are typically used. For a general odorant screen, either may be used, but you must be consistent.
Q: How do I normalize my data between different preparations? A: Due to inherent variability between individual insects, normalization is crucial. A common method is to present a standard reference compound (e.g., 1-Hexanol) at the beginning and end of each experiment. [6]All responses can then be expressed as a percentage of the response to this standard.
Q: Can I use multiple antennae to improve my signal? A: Yes, this is an advanced technique. Connecting multiple antennae in series can increase the EAG response amplitude, while connecting them in parallel can improve the signal-to-noise ratio. [10][11]This can be particularly useful for detecting responses to weakly stimulating compounds.
References
-
Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl phenyl acetate. Retrieved from [Link]
-
Schott, M., Wehrenfennig, C., Gasch, T., & Vilcinskas, A. (2013). Insect Antenna-Based Biosensors for In Situ Detection of Volatiles. ResearchGate. Retrieved from [Link]
-
University of Göttingen. (n.d.). Electroantennography (EAG). Retrieved from [Link]
-
Wikipedia. (2023). Electroantennography. Retrieved from [Link]
-
Bio-protocol. (2020). Electroantennography (EAG). Retrieved from [Link]
-
JoVE. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Retrieved from [Link]
-
FooDB. (2018). Showing Compound this compound (FDB017579). Retrieved from [Link]
-
Zhang, W., Yan, W., Wang, Z., Zhang, S., & Chen, L. (2020). Electroantennogram reveals a strong correlation between the passion of honeybee and the properties of the volatile. PubMed Central. Retrieved from [Link]
- Park, K. C., & Baker, T. C. (2002). Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae. Journal of Insect Physiology.
-
ResearchGate. (n.d.). Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae | Request PDF. Retrieved from [Link]
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Technical Support Center: Optimizing SPME Fiber Selection for cis-3-Hexenyl Phenylacetate Analysis
Welcome to the technical support center for optimizing the analysis of cis-3-Hexenyl phenylacetate using Solid Phase Microextraction (SPME). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Here, we will delve into the critical aspects of SPME fiber selection, experimental parameter optimization, and resolving common analytical challenges.
Section 1: Understanding this compound and SPME Fundamentals
1.1. Analyte Profile: this compound
This compound is a volatile organic compound (VOC) known for its characteristic green and floral aroma, often used in the fragrance and flavor industry.[1] Understanding its physicochemical properties is paramount for selecting an appropriate SPME fiber.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₂ | [2] |
| Molecular Weight | 218.29 g/mol | [2][3] |
| Boiling Point | 292-299 °C | [3][4][5] |
| LogP (o/w) | 4.035 - 4.34 | [2][4] |
| Polarity | Moderately non-polar | Inferred from LogP |
| Solubility in Water | 0.013 g/L (low) | [2] |
| Organoleptic Properties | Green, honey, floral, waxy | [3][4] |
The relatively high molecular weight and boiling point classify this compound as a semi-volatile compound. Its high LogP value and low water solubility indicate a non-polar to moderately non-polar nature.
1.2. The Principle of Solid Phase Microextraction (SPME)
SPME is a solvent-free extraction technique where a fused silica fiber coated with a stationary phase is exposed to a sample or its headspace.[6][7] Analytes partition from the sample matrix to the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.
Section 2: SPME Fiber Selection for this compound
The selection of an appropriate SPME fiber is the most critical step in developing a robust method. The choice is primarily governed by the principle of "like dissolves like," where the polarity of the fiber's stationary phase should match that of the analyte.
Based on the properties of this compound (semi-volatile, moderately non-polar), the following fiber chemistries are recommended for consideration:
| Fiber Coating | Polarity | Mechanism | Suitability for this compound |
| Polydimethylsiloxane (PDMS) | Non-polar | Absorption | Highly Recommended. Ideal for non-polar and semi-volatile compounds. The thickness of the PDMS coating (e.g., 30 µm or 100 µm) should be optimized. A thicker film (100µm) is generally better for volatiles, while thinner films (e.g., 30µm) are often more suitable for larger, semi-volatile molecules.[8] |
| PDMS/Divinylbenzene (PDMS/DVB) | Bipolar | Adsorption/Absorption | Recommended. This mixed-phase fiber can extract a wider range of analytes, including those with some degree of polarity. The DVB particles provide a porous surface that can trap analytes.[6] It is particularly effective for more volatile polar analytes.[8] |
| Polyacrylate (PA) | Polar | Absorption | Less Recommended. This fiber is designed for polar analytes and may show lower affinity for the moderately non-polar this compound.[6][8] |
| Carboxen/PDMS (CAR/PDMS) | Bipolar | Adsorption | Not Recommended for initial screening. While excellent for very volatile compounds and gases, it may not be the optimal choice for a semi-volatile compound like this compound.[8] |
Senior Application Scientist's Recommendation:
Workflow for SPME Fiber Selection
Sources
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- 2. Showing Compound this compound (FDB017579) - FooDB [foodb.ca]
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- 4. (Z)-3-hexen-1-yl phenyl acetate, 42436-07-7 [thegoodscentscompany.com]
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- 8. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
Technical Support Center: Photostability of cis-3-Hexenyl Phenylacetate
Welcome to the technical support center dedicated to ensuring the stability and integrity of your experiments involving cis-3-Hexenyl phenylacetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the degradation of this aromatic ester under UV light. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate photodegradation and ensure the reliability of your results.
Introduction: The Challenge of Photodegradation
This compound is a valuable compound in various research and development applications, prized for its unique chemical properties. However, like many complex organic molecules, it is susceptible to degradation upon exposure to ultraviolet (UV) radiation. This photodegradation can lead to a loss of compound efficacy, the formation of unwanted byproducts, and a significant impact on experimental outcomes. This guide will walk you through the potential mechanisms of degradation and, more importantly, provide actionable strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the concentration of this compound in my samples over time, even when stored in what I thought were standard laboratory conditions. What could be the cause?
A1: This is a classic sign of photodegradation, especially if your laboratory is exposed to ambient sunlight or strong fluorescent lighting, both of which emit UV radiation.[1] The phenylacetate moiety, in particular, can absorb UV light, leading to molecular instability and breakdown.[2] It's crucial to assess the light exposure conditions of your storage and experimental setup.
Q2: What are the likely degradation products of this compound under UV light?
A2: While specific studies on the photodegradation of this compound are limited, we can infer the likely byproducts based on the known photochemical reactions of phenylacetates and other esters.[3][4] Potential degradation pathways include:
-
Norrish Type I and II Reactions: These are common photochemical reactions for ketones and aldehydes, and can also be initiated in esters.[5][6] A Norrish Type I reaction would involve the cleavage of the bond between the carbonyl group and the adjacent carbon atom, leading to the formation of radical species.[7]
-
Photo-Fries Rearrangement: This reaction involves the rearrangement of phenolic esters to form hydroxyaryl ketones in the presence of UV light.[8][9][10]
-
Hydrolysis: Although not a direct photochemical reaction, the energy from UV light can sometimes accelerate hydrolysis, especially in the presence of water, leading to the formation of phenylacetic acid and cis-3-hexen-1-ol.[11][12]
Q3: My formulation containing this compound is changing color and odor. Is this related to UV exposure?
A3: Yes, changes in color and odor are strong indicators of chemical degradation.[13] The degradation products of this compound will have different chemical structures and, consequently, different physical properties, including their absorption of visible light (color) and their volatility and interaction with olfactory receptors (odor).
Q4: How can I definitively confirm that UV degradation is occurring in my experiments?
A4: To confirm photodegradation, you will need to perform a controlled experiment. Expose a sample of your this compound formulation to a UV light source for a defined period while keeping a control sample in complete darkness.[6] Subsequently, analyze both samples using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the parent compound and identify any degradation products.[3][4]
Troubleshooting Guide: Preventing UV Degradation
If you suspect that this compound is degrading in your experiments, here are some troubleshooting steps and preventative measures you can take.
Issue 1: Gradual loss of compound concentration in solution.
| Potential Cause | Troubleshooting/Prevention Strategy |
| Ambient Light Exposure | Store solutions in amber glass vials or bottles which are designed to block UV radiation.[1] For highly sensitive experiments, wrap containers in aluminum foil. |
| In-experiment Light Exposure | If your experimental setup requires illumination, use light sources with filters that block UV wavelengths. If this is not possible, minimize the duration of light exposure. |
| Solvent Effects | The choice of solvent can influence the rate of photodegradation. Consider using solvents that are less prone to generating free radicals under UV light. |
Issue 2: Appearance of unknown peaks in analytical chromatograms (HPLC, GC-MS).
| Potential Cause | Troubleshooting/Prevention Strategy |
| Formation of Degradation Products | Implement photostabilization strategies as outlined below. Use the control vs. UV-exposed sample comparison to identify which new peaks are a result of photodegradation. |
| Reaction with Formulation Components | Ensure that other components in your formulation are not acting as photosensitizers. If so, they may need to be replaced or protected. |
Photostabilization Strategies: A Proactive Approach
The most effective way to prevent the degradation of this compound is to incorporate photostabilizing agents into your formulation. These can be broadly categorized into UV absorbers, quenchers, and antioxidants.
UV Absorbers
UV absorbers function by competitively absorbing UV radiation and dissipating it as heat, thereby protecting the active compound.[14][15]
-
Common Examples: Benzophenones, benzotriazoles, and cinnamates.[16]
-
Selection Criteria: The UV absorber should have a high absorption coefficient in the UV range where this compound is most sensitive. It must also be compatible with the other components of your formulation.
Quenchers
Quenchers, also known as excited-state deactivators, work by taking the energy from the excited this compound molecule before it has a chance to undergo a chemical reaction.[12][15]
-
Common Examples: Hindered Amine Light Stabilizers (HALS) and certain nickel complexes.[12]
-
Mechanism: HALS are particularly effective as they can scavenge free radicals that may be formed, thus inhibiting the degradation cascade.
Antioxidants
Photodegradation can often involve oxidative processes. Antioxidants can help to mitigate this by scavenging reactive oxygen species (ROS) that are generated by UV light.[5]
-
Common Examples: Tocopherol (Vitamin E), Ascorbyl Palmitate (a Vitamin C derivative), and various botanical extracts.[5]
-
Application: These are particularly useful in formulations that are susceptible to photo-oxidation.
The selection of a photostabilizer will depend on the specific nature of your formulation and the intended application. It is often beneficial to use a combination of these agents to provide comprehensive protection.
Experimental Protocols
Protocol 1: Accelerated Photostability Testing
This protocol is designed to quickly assess the photostability of your this compound formulation.[6]
-
Sample Preparation: Prepare at least two identical samples of your formulation.
-
Control Sample: Wrap one sample completely in aluminum foil to protect it from all light.
-
Test Sample: Place the other sample in a photostability chamber equipped with a calibrated UV light source.
-
Exposure: Expose the test sample to a controlled dose of UV radiation. The duration and intensity of the exposure will depend on the specific stability requirements of your project.
-
Analysis: After the exposure period, analyze both the control and test samples by HPLC or GC-MS.
-
Evaluation: Compare the chromatograms of the two samples. A significant decrease in the peak area of this compound and the appearance of new peaks in the test sample indicate photodegradation.
Protocol 2: Quantification of Degradation using HPLC
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC and generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the control and UV-exposed samples from Protocol 1 into the HPLC under the same conditions.
-
Quantification: Use the calibration curve to determine the concentration of this compound in both samples. The percentage of degradation can be calculated using the following formula:
% Degradation = [(Concentration_control - Concentration_test) / Concentration_control] * 100
Data Presentation
The following table provides a hypothetical example of the data you might obtain from a photostability study.
| Stabilizer System | UV Exposure (hours) | This compound Remaining (%) | Observations |
| None (Control) | 24 | 65% | Significant yellowing of the solution |
| 0.5% Benzophenone-3 | 24 | 92% | Slight yellowing |
| 0.2% HALS + 0.1% Tocopherol | 24 | 98% | No visible change |
Visualizing the Degradation and Protection Workflow
Caption: Troubleshooting workflow for UV degradation.
Conclusion
The photodegradation of this compound is a significant challenge that can compromise the integrity of research and product development. By understanding the potential degradation pathways and implementing proactive photostabilization strategies, it is possible to maintain the stability and efficacy of this important compound. This guide provides a framework for troubleshooting and preventing UV-induced degradation, ensuring the reliability and reproducibility of your experimental results.
References
- Google Patents. (n.d.). Anti-color fading and fragrance protection compositions.
-
ResearchGate. (n.d.). Study of the photodegradation of a fragrance ingredient for aquatic environmental fate assessment. Retrieved from [Link]
-
PubMed. (2016). Investigation of fragrance stability used in the formulation of cosmetic and hygienic products using headspace solid-phase microextraction by nanostructured materials followed by gas chromatography with mass spectrometry. Retrieved from [Link]
-
Microtrac. (n.d.). Effect of a fragrance on perfume formulation stability. Retrieved from [Link]
-
BTSA. (n.d.). How to Protect Cosmetic Fragrances: The Essential Role of Natural Antioxidants. Retrieved from [Link]
-
Chemir S.A. (2024). Perfume and colour protectors update. Retrieved from [Link]
-
Integrated Liner Technologies. (2023). Fragrance Stability Testing. Retrieved from [Link]
-
MDPI. (n.d.). Overlooked Photochemical Risk of Antimicrobial Fragrances: Formation of Potent Allergens and Their Mechanistic Pathways. Retrieved from [Link]
-
Polymer Solutions. (2024). The Multi-Faceted World of Light Stabilizers: Safeguarding Polymers from UV Degradation. Retrieved from [Link]
-
WhatScent. (n.d.). UV Light Exposure: Risks and Prevention for Your Perfume Collection. Retrieved from [Link]
-
National Institutes of Health. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Retrieved from [Link]
-
QCS. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]
-
Deltachem (Qingdao) Co.,Ltd. (2021). UV Quenching agent for Agricultural Film-OMNISTAB UV 1084. Retrieved from [Link]
-
Uvltimate. (n.d.). Protecting cosmetics. Retrieved from [Link]
-
Tilley Distribution. (2025). UV Stabilizer and Absorber Additives Add Real Value to Coatings. Retrieved from [Link]
-
Amcor, Inc. (n.d.). Additives for UV Stabilization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Changes in the Chemical Composition of Polyethylene Terephthalate under UV Radiation in Various Environmental Conditions. Retrieved from [Link]
-
Reddit. (n.d.). Uv degradation of polymers. Retrieved from [Link]
-
ScienceMadness Wiki. (2022). Phenylacetic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Fries rearrangement. Retrieved from [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Norrish reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. kvmwai.edu.in [kvmwai.edu.in]
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- 9. Fries Rearrangement [organic-chemistry.org]
- 10. lscollege.ac.in [lscollege.ac.in]
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Validation & Comparative
cis-3-Hexenyl phenylacetate vs. cis-3-Hexenol in insect attraction studies
A Comparative Guide for Researchers: cis-3-Hexenyl Phenylacetate vs. cis-3-Hexenol in Insect Attraction Studies
In the intricate world of chemical ecology, the volatile organic compounds (VOCs) emitted by plants serve as a complex language, mediating interactions with the surrounding ecosystem. Among these, green leaf volatiles (GLVs), particularly C6-alcohols and their esters, play a pivotal role in attracting insects. This guide offers a deep, comparative analysis of two such compounds: cis-3-Hexenol and its derivative, this compound. As a Senior Application Scientist, my goal is to provide researchers, scientists, and drug development professionals with a nuanced understanding of their distinct roles in insect attraction, supported by experimental evidence and practical methodologies.
Chemical Profiles and Natural Occurrence
cis-3-Hexenol is a primary GLV released almost instantaneously by plant tissues upon mechanical damage. Its characteristic "grassy" odor is a ubiquitous signal of fresh plant injury, acting as a general cue for a wide range of herbivorous insects seeking a host plant.
This compound, in contrast, is an ester formed through the reaction of cis-3-Hexenol with phenylacetic acid. Its biosynthesis is often a more delayed and specific response to herbivory, sometimes induced by the insect's oral secretions. This temporal and specific difference in emission is a critical factor influencing the type of insects they attract.
Differential Roles in Insect Chemical Ecology
The functional distinction between these two compounds lies in the specificity of the information they convey. cis-3-Hexenol, as a general damage signal, tends to attract a broader spectrum of insects, including both specialists and generalists. However, its ubiquity means it is often part of a more complex blend of VOCs that specialist insects use for host identification.
This compound, on the other hand, often acts as a more refined signal. Its presence can indicate not just damage, but a specific type of herbivory, or it may be a key component of a floral scent bouquet. This specificity can lead to the attraction of more specialized insect species, including pollinators or specific herbivores and their natural enemies.
Comparative Performance in Insect Attraction: Experimental Evidence
The differential attraction of insects to these two compounds has been documented in numerous studies. The following table summarizes key findings from comparative experiments.
| Insect Species | Family/Order | Attractant | Experimental Context | Key Findings | Reference |
| Popillia japonica (Japanese beetle) | Scarabaeidae/Coleoptera | This compound | Field trapping | Significantly more attractive than cis-3-Hexenol alone. A key component of the floral lure. | |
| Cydia pomonella (Codling moth) | Tortricidae/Lepidoptera | cis-3-Hexenol | Wind tunnel bioassay | Elicited upwind flight and source contact. A component of the host-plant volatile blend. | |
| Amphion floridensis (Nessus sphinx moth) | Sphingidae/Lepidoptera | This compound | Floral scent analysis | A major component of the floral scent of Asimina obovata, a primary nectar source. | |
| Various tea pests | - | cis-3-Hexenol | Electroantennography (EAG) | Elicited strong antennal responses in a wide range of tea pests. |
Methodologies for Evaluating Insect Attraction
To rigorously assess and compare the attractive properties of this compound and cis-3-Hexenol, standardized bioassays are essential. Here, we detail the protocols for two of the most common and powerful techniques: Electroantennography (EAG) and Wind Tunnel Bioassays.
Electroantennography (EAG): Probing the Antennal Response
EAG measures the summated electrical potential from the entire insect antenna in response to an olfactory stimulus. It is a rapid and effective screening tool to determine if a compound can be detected by an insect.
Experimental Workflow for Electroantennography (EAG)
Caption: A typical workflow for conducting an Electroantennography (EAG) experiment.
Step-by-Step Protocol:
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect at its base. The tip and the base of the antenna are then placed into two glass capillary electrodes containing an electrolyte solution (e.g., insect Ringer's solution).
-
Signal Amplification: The electrodes are connected to a high-impedance pre-amplifier, which in turn is connected to a main amplifier. The signal is displayed on an oscilloscope and recorded on a computer.
-
Odorant Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. Test compounds (cis-3-Hexenol and this compound) are diluted in a solvent (e.g., hexane) and applied to a piece of filter paper inside a Pasteur pipette. A puff of air is then injected through the pipette into the main air stream, delivering the odorant to the antenna.
-
Data Analysis: The magnitude of the antennal depolarization (the EAG response) is measured in millivolts (mV). Responses to the test compounds are typically normalized relative to the response to a standard reference compound (e.g., 1-hexanol) to allow for comparisons across different preparations.
Wind Tunnel Bioassays: Observing Behavioral Responses
While EAG confirms detection, it does not reveal the behavioral outcome. Wind tunnel assays are crucial for determining if a compound is an attractant, a repellent, or elicits no behavioral response.
Experimental Workflow for Wind Tunnel Bioassay
Caption: The general procedure for a behavioral wind tunnel bioassay.
Step-by-Step Protocol:
-
Tunnel Setup: A wind tunnel with controlled airflow (typically 20-50 cm/s), temperature, and humidity is used. A plume of the test odor is generated at the upwind end of the tunnel using a dispenser (e.g., a rubber septum impregnated with the compound).
-
Insect Release: Insects are released individually onto a platform at the downwind end of the tunnel.
-
Behavioral Observation: The insect's flight path and behavior are recorded. Key metrics include:
-
Activation: Percentage of insects initiating flight.
-
Upwind Flight: Percentage of insects flying towards the odor source.
-
Source Contact: Percentage of insects landing on or very near the odor source.
-
-
Data Analysis: These behavioral parameters are compared between treatments (this compound, cis-3-Hexenol, and a solvent control) using appropriate statistical tests (e.g., Chi-squared test or ANOVA).
Concluding Remarks for the Research Professional
The choice between this compound and cis-3-Hexenol in insect attraction studies is not a matter of one being universally "better" than the other. Instead, their effectiveness is highly context-dependent, hinging on the target insect species and the specific ecological question being addressed.
-
For broad-spectrum monitoring or attracting generalist herbivores, cis-3-Hexenol is often a logical starting point due to its role as a fundamental signal of plant damage.
-
For targeting specialist insects, such as certain pollinators or species with highly specific host-plant relationships, this compound may prove to be a more potent and selective attractant.
Ultimately, a thorough understanding of the chemical ecology of the target insect, combined with rigorous, comparative bioassays as outlined in this guide, is paramount for the successful application of these semiochemicals in research and pest management programs.
References
-
Loughrin, J. H., Potter, D. A., & Hamilton-Kemp, T. R. (1995). Volatile compounds from crabapple flowers and their attraction of Japanese beetles (Coleoptera: Scarabaeidae). Journal of Economic Entomology, 88(1), 108-112. [Link]
-
Ansebo, L., et al. (2004). Behavioural and electrophysiological responses of the codling moth, Cydia pomonella, to apple and pear fruit volatiles. Journal of Applied Entomology, 128(7), 488-495. [Link]
-
Goodrich, K. R., & Raguso, R. A. (2009). The olfactory component of a complex pollination system: floral scent variation in Asimina and Deeringothamnus (Annonaceae). American Journal of Botany, 96(10), 1823-1836. [Link]
-
Sun, X., et al. (2012). Electrophysiological and behavioral responses of the tea geometrid, Ectropis obliqua to its host plant volatiles. Journal of Insect Physiology, 58(10), 1362-1368. [Link]
Comparative analysis of different cis-3-Hexenyl esters in floral scents
An In-Depth Comparative Analysis of cis-3-Hexenyl Esters in Floral Scents: A Guide for Researchers
Abstract
Floral scents are complex chemical mosaics, critical for ecological interactions and of significant interest to the flavor and fragrance industries. Among the myriad of volatile organic compounds (VOCs) responsible for these scents, cis-3-Hexenyl esters play a pivotal role in imparting characteristic "green" and fruity notes. As derivatives of the green leaf volatile (GLV) pathway, these esters are widespread, yet their specific composition and concentration vary dramatically across plant taxa, contributing to the unique fragrance profile of each species. This guide provides a comprehensive comparative analysis of different cis-3-Hexenyl esters, designed for researchers in plant science, chemical ecology, and fragrance chemistry. We delve into their common biosynthetic pathway, compare the physicochemical and olfactory properties of key esters, and present their differential occurrence in the floral headspace of various plant species. Furthermore, we provide a validated, step-by-step experimental workflow for the extraction and analysis of these compounds, ensuring methodological rigor and reproducibility. This guide synthesizes current knowledge to facilitate a deeper understanding of the role of cis-3-Hexenyl esters in floral bouquets and to provide a practical framework for future research.
Introduction
The scent of a flower is a complex language, a blend of volatile organic compounds (VOCs) that mediates interactions with pollinators, herbivores, and microbes.[1] This chemical communication is fundamental to a plant's reproductive success and survival.[2][3] The vast diversity of floral scents arises from the intricate combinations of hundreds of VOCs from different chemical classes, including terpenoids, benzenoids, and fatty acid derivatives.[2]
Within the fatty acid derivatives, the C6-volatiles, commonly known as Green Leaf Volatiles (GLVs), are of particular importance.[4] These compounds, which include aldehydes, alcohols, and their esters, are responsible for the characteristic "green" smell of freshly cut grass and damaged leaves.[4][5] While often associated with vegetative tissue and defense responses, GLVs are also integral components of many floral scents.[6] The esterification of the parent alcohol, cis-3-Hexen-1-ol, gives rise to a variety of cis-3-Hexenyl esters, each with a unique nuance that modifies the overall fragrance profile. For instance, cis-3-Hexenyl acetate, one of the most well-known esters, provides a sharp, fruity-green aroma reminiscent of unripe bananas.[7][8]
The objective of this guide is to present a comparative analysis of the most common cis-3-Hexenyl esters found in floral scents. We will explore the subtle yet significant differences in their chemical properties, olfactory profiles, and natural distribution. By understanding these differences, researchers can better decipher the ecological roles of these compounds and develop more targeted analytical approaches.
The Biosynthetic Pathway of cis-3-Hexenyl Esters
cis-3-Hexenyl esters are not synthesized de novo but are derived from the enzymatic breakdown of fatty acids, a pathway rapidly initiated in response to tissue damage but also active in floral tissues for scent production.[9] The primary precursor is α-linolenic acid (C18:3), which is released from plant membranes.
The biosynthesis proceeds through a series of enzymatic steps known as the lipoxygenase (LOX) pathway:
-
Oxygenation : Lipoxygenase (LOX) introduces molecular oxygen into α-linolenic acid to form 13-hydroperoxy-linolenic acid.
-
Cleavage : The enzyme hydroperoxide lyase (HPL) rapidly cleaves the hydroperoxide intermediate. This cleavage results in the formation of the C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid.[10]
-
Reduction : (Z)-3-hexenal is then reduced to its corresponding alcohol, (Z)-3-hexen-1-ol (also known as cis-3-Hexenol or leaf alcohol), by the action of alcohol dehydrogenase (ADH).[10]
-
Esterification : The final step is the esterification of (Z)-3-hexen-1-ol with an acyl-CoA donor, catalyzed by an alcohol acyltransferase (AAT). The specific ester formed (e.g., acetate, tiglate, benzoate) depends on the substrate specificity of the AAT enzyme and the availability of the corresponding acyl-CoA in the floral tissue.[9]
This pathway highlights a key principle: the diversity of cis-3-Hexenyl esters in a floral scent is primarily controlled at the final esterification step, reflecting the plant's specific enzymatic machinery.
Physicochemical Properties and Olfactory Profiles: A Comparison
The identity of the acyl group attached to the cis-3-Hexenol backbone significantly influences the ester's volatility, polarity, and, most importantly, its perceived scent. While all share a foundational "green" note, the variations are distinct and functionally relevant.
| Ester Name | Common Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Olfactory Profile | References |
| (Z)-3-Hexenyl Acetate | Z3HAc | C₈H₁₄O₂ | 142.20 | Intensely sharp, diffusive green, unripe banana peel, crisp green apple, pear.[7][8] | [7][8][11] |
| (Z)-3-Hexenyl Butyrate | Z3HBu | C₁₀H₁₈O₂ | 170.25 | Green, waxy, fruity (apple, pineapple), slightly fatty. | |
| (Z)-3-Hexenyl Tiglate | C₁₁H₁₈O₂ | 182.26 | Herbaceous green, slightly floral and sweet with a mushroom-like nuance. | ||
| (Z)-3-Hexenyl Salicylate | C₁₃H₁₆O₃ | 220.26 | Mild, sweet, floral (lily-of-the-valley), green, and slightly balsamic.[12] | [12] | |
| (Z)-3-Hexenyl Benzoate | Z3HBz | C₁₃H₁₆O₂ | 204.26 | Faintly green, sweet, balsamic, with floral and phenolic undertones. | [13] |
| (Z)-3-Hexenyl (Z)-3-Hexenoate | Z3HZ3H | C₁₂H₂₀O₂ | 196.29 | Powerful green, leafy, slightly fruity and metallic. | [13] |
Table 1: Comparative properties of selected cis-3-Hexenyl esters.
Occurrence and Relative Abundance in Floral Scents
The distribution of cis-3-Hexenyl esters is widespread but not uniform. The specific blend of esters is often characteristic of a plant genus or species and can vary with flower age, time of day, and pollination status. This differential expression is crucial for attracting specific pollinators or repelling florivores. The following table provides examples of the occurrence of these esters in the floral headspace of different plant species.
| Plant Species | Family | Ester(s) Identified | Relative Abundance (%) | Analytical Method | References |
| Prunus mume (Mei) | Rosaceae | (Z)-3-Hexenyl acetate | Not specified, but present | HS-SPME-GC-MS | [14] |
| Tulbaghia violacea | Amaryllidaceae | (Z)-3-Hexenyl acetate, (Z)-3-Hexenyl-α-methylbutyrate | High emission after wounding | Not specified | [15] |
| Lilium 'Siberia' | Liliaceae | (Z)-3-Hexenyl acetate | ~1.5% of total volatiles | HS-SPME-GC-MS | |
| Jasminum sambac | Oleaceae | (Z)-3-Hexenyl acetate, (Z)-3-Hexenyl benzoate | Acetate: ~6-15%, Benzoate: ~10-20% | Headspace Trapping | |
| Acacia mearnsii | Fabaceae | High number of esters detected | Not specified | SPME-GC-MS | [16] |
| Narcissus tazetta | Amaryllidaceae | (Z)-3-Hexenyl acetate | Present | HS-SPME-GC-MS | [17] |
Table 2: Occurrence of cis-3-Hexenyl esters in the floral scents of various plant species. Data is synthesized from multiple sources and may vary based on cultivar and environmental conditions.
Standardized Methodology for Comparative Analysis
To generate reliable comparative data on floral volatiles, a standardized and validated analytical protocol is essential. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a robust, solvent-free, and highly sensitive method for this purpose.[18][19][20][21]
Experimental Protocol: HS-SPME-GC-MS Analysis of Floral Volatiles
Causality Behind Experimental Choices:
-
HS-SPME: This technique is chosen for its sensitivity and non-destructive nature, allowing for the analysis of volatiles from living flowers with minimal disturbance.[17] It concentrates analytes from the headspace without using solvents, preventing contamination and sample loss.
-
PDMS/DVB Fiber: A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is selected for its broad-range affinity for volatiles of varying polarities, making it ideal for the untargeted profiling of complex floral scents that contain esters, terpenoids, and benzenoids.
-
GC-MS: This is the gold standard for separating and identifying volatile compounds.[18][19] The gas chromatograph separates the complex mixture into individual components, and the mass spectrometer provides fragmentation patterns that allow for confident identification by comparison to spectral libraries (e.g., NIST, Wiley).
Step-by-Step Methodology:
-
Sample Preparation: a. Select healthy, fully-opened flowers. For comparative studies, ensure flowers are of the same developmental stage and have been grown under identical environmental conditions. b. Enclose the flower (or a specific number of flowers for consistency) in a glass sampling chamber or a large vial (e.g., 40 mL) without detaching it from the plant, if possible, to analyze emissions from living tissue.[17] c. If using excised flowers, make a clean cut at the base of the pedicel and place it in a vial with a small amount of water to maintain turgor. Allow the system to equilibrate for 30 minutes.
-
Headspace Solid-Phase Microextraction (HS-SPME): a. Condition a 65 µm PDMS/DVB SPME fiber (Supelco or equivalent) in the GC injection port at 250°C for 30 min before first use, as per manufacturer's instructions. b. Insert the SPME fiber assembly through the septum of the vial/chamber, exposing the fiber to the headspace above the flower. Do not allow the fiber to touch the floral tissue. c. Allow the fiber to adsorb volatiles for a fixed period, typically 30-60 minutes at room temperature. Consistency in sampling time is critical for comparative quantitative analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Immediately after sampling, retract the fiber and insert it into the heated injection port (e.g., 250°C, splitless mode) of the GC-MS system. b. Desorb the analytes from the fiber onto the GC column for 5 minutes. c. GC Conditions (Example):
- Column: DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). This non-polar column is excellent for general volatile profiling.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program: Start at 40°C (hold for 3 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min). This program effectively separates compounds with a wide range of boiling points. d. MS Conditions (Example):
- Ion Source: Electron Impact (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 450.
- Source Temperature: 230°C.
-
Data Analysis: a. Identify compounds by comparing their mass spectra with those in the NIST/Wiley libraries and by comparing their calculated Retention Indices (RIs) with literature values. b. For semi-quantification, integrate the peak area for each identified compound. The relative abundance can be expressed as a percentage of the total integrated peak area of all identified volatiles.
Comparative Discussion
The data compiled in this guide illustrate that while cis-3-Hexenyl esters originate from a conserved biosynthetic pathway, their ultimate expression in floral scents is highly specific. The predominance of cis-3-Hexenyl acetate in many species may be due to the widespread presence of AATs with a high affinity for acetyl-CoA and the ubiquity of this acyl donor. In contrast, the presence of esters with larger acyl groups, like benzoate or salicylate, as seen in Jasminum sambac, points to specialized enzymatic pathways that contribute to a more complex and heavy floral-green scent profile.[12]
This chemical diversity is likely a result of strong selective pressures related to pollination ecology. A sharp, simple green note from cis-3-Hexenyl acetate might serve as a long-distance attractant for generalist pollinators. Conversely, a more complex blend of esters could be part of a species-specific "signature" that attracts specialist pollinators and promotes reproductive isolation.
From an analytical perspective, the shared cis-3-hexenyl moiety (m/z 82 in the mass spectrum) can be a useful diagnostic ion, but confident identification requires careful analysis of the complete fragmentation pattern and, crucially, confirmation with retention indices. The high volatility of the acetate versus the lower volatility of the salicylate also requires a well-designed GC temperature program to ensure proper separation and peak shape for all target compounds.
Conclusion and Future Perspectives
cis-3-Hexenyl esters are functionally and structurally diverse components that are critical to the chemical ecology of floral scents. This guide provides a framework for their comparative analysis, highlighting differences in their olfactory properties, biosynthesis, and natural occurrence. The provided analytical protocol offers a standardized method to ensure the generation of high-quality, comparable data.
Future research should focus on linking the variation in ester profiles to specific ecological functions. For example, electroantennography (EAG) studies with key pollinators can elucidate which specific esters are most biologically active. Furthermore, exploring the genetic basis of AAT diversity in different plant lineages will provide insight into the evolution of floral scent complexity. Such knowledge is not only academically valuable but also holds significant potential for applications in crop breeding to enhance pollinator attraction and in the development of novel, nature-inspired fragrances.
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Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available from: [Link]
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Overview of cis-3-Hexenol and its Derivatives in Comparison to Geraniol and beta-Eudesmol. Foreverest Resources. Available from: [Link]
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A Comparative Analysis of Floral Scent Compounds in Intraspecific Cultivars of Prunus mume with Different Corolla Colours. MDPI. Available from: [Link]
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Comparative analysis reveals distinct floral scent patterns in three Durio species. Biodiversitas Journal of Biological Diversity. Available from: [Link]
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A carboxylesterase from Arabidopsis thaliana hydrolyzes (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves. BORIS Portal. Available from: [Link]
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Processing of Airborne Green Leaf Volatiles for Their Glycosylation in the Exposed Plants. Frontiers in Plant Science. Available from: [Link]
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A Comparative Guide to the Cross-Reactivity of Insect Olfactory Receptors to cis-3-Hexenyl Phenylacetate and Its Analogs
For researchers in neuroethology, chemical ecology, and drug development, understanding the specificity and cross-reactivity of insect olfactory receptors (ORs) is paramount. These receptors are the primary interface between an insect and its chemical environment, governing behaviors critical for survival and reproduction, such as locating hosts, finding mates, and avoiding predators.[1][2] This guide provides an in-depth comparison of the performance of insect ORs in response to cis-3-Hexenyl phenylacetate and its structural analogs, supported by experimental data from key methodologies in the field. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction: The Molecular Logic of Insect Olfaction
Insects perceive a vast array of volatile chemical cues through specialized ORs located on the dendrites of olfactory sensory neurons (OSNs), which are housed within hair-like structures called sensilla on the antennae.[1] The insect OR complex is a heteromer, typically composed of a highly conserved co-receptor (Orco) and a variable, ligand-binding OR subunit that determines the receptor's odorant specificity.[3] Upon binding of an odorant, this complex forms a ligand-gated ion channel, leading to membrane depolarization and the generation of action potentials.[4]
The compound this compound is a common floral volatile, contributing to the scent of many plants and playing a role in attracting pollinators. Its structural analogs, which include other "green leaf volatiles" (GLVs) and various esters, are also widespread in nature. Understanding how narrowly or broadly tuned an insect's ORs are to this class of compounds provides crucial insights into its ecological niche and offers potential targets for the development of novel attractants or repellents for pest management.[5]
Methodologies for Characterizing Olfactory Receptor Responses
To dissect the cross-reactivity of ORs, a multi-pronged approach combining in vivo and in vitro techniques is essential. Each method provides a different layer of information, from the response of the whole antenna down to the molecular interaction at a single receptor.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
Causality: GC-EAD is a powerful screening technique used to identify which specific compounds within a complex mixture are biologically active.[6] It couples the separation power of gas chromatography with the sensitivity of an insect's antenna as a biological detector. This allows researchers to pinpoint the exact volatiles from a natural source (e.g., a flower's headspace) that elicit an olfactory response, guiding the selection of compounds for more detailed studies.
Experimental Protocol: GC-EAD Screening of Floral Volatiles
-
Volatile Collection: Collect headspace volatiles from a relevant plant source (e.g., a host plant for the insect of interest) using a dynamic headspace collection system with a suitable adsorbent trap.
-
Sample Injection: Elute the collected volatiles from the trap with a high-purity solvent (e.g., hexane) and inject a 1-2 µL aliquot into the GC.
-
GC Separation: Use a non-polar or mid-polar capillary column (e.g., DB-5 or HP-5MS) suitable for separating volatile esters. A typical temperature program would be: 50°C for 2 min, then ramp at 10°C/min to 250°C and hold for 10 min.
-
Effluent Splitting: At the end of the GC column, split the effluent in a 1:1 ratio. One-half is directed to the GC's flame ionization detector (FID), and the other half is transferred via a heated transfer line to the antennal preparation.
-
Antennal Preparation: Anesthetize the insect on ice. Excise an antenna and mount it between two glass microelectrodes filled with a saline solution (e.g., Kaissling and Thorson's sensillum lymph ringer). The reference electrode is inserted into the base of the antenna, and the recording electrode makes contact with the distal tip.
-
Signal Acquisition: The electrical potential difference between the two electrodes is amplified. As odorant pulses from the GC effluent pass over the antenna, depolarizations of the OSNs generate a voltage change, which is recorded as the EAD signal.
-
Data Analysis: Align the FID chromatogram (showing the chemical compounds) with the EAD recording (showing the antennal responses). Peaks in the EAD signal that correspond in time to peaks in the FID signal indicate biologically active compounds.[7]
Single-Sensillum Recording (SSR)
Causality: While GC-EAD reveals the response of the entire antenna, SSR provides much higher resolution by measuring the action potentials from the one to four OSNs housed within a single sensillum.[1] This technique is crucial for determining the response spectrum of individual neuron types and is a direct in vivo measure of OR function. It allows for the construction of dose-response curves and the direct comparison of the potency of different analogs.
Experimental Protocol: SSR Analysis of Odorant-Evoked Responses
-
Insect Immobilization: Anesthetize an insect (e.g., a moth) by chilling it on ice. Mount the insect in a pipette tip or on a slide with wax, leaving the head and antennae exposed and immobilized.[8]
-
Electrode Preparation: Use sharpened tungsten electrodes. The reference electrode is inserted into a non-critical part of the insect, such as the eye. The recording electrode is mounted on a micromanipulator.
-
Sensillum Targeting: Under a high-magnification microscope, carefully advance the recording electrode to make contact with the side of a single olfactory sensillum. A small amount of pressure is applied to establish a low-resistance electrical contact with the sensillum lymph.[9]
-
Odorant Delivery: Deliver precise pulses of odorants diluted in a solvent like paraffin oil or hexane onto a filter paper strip inside a Pasteur pipette. A stimulus controller directs a purified, humidified air stream through the pipette and over the antennal preparation for a defined duration (e.g., 500 ms).
-
Recording: Action potentials (spikes) from the OSNs within the sensillum are recorded. The signal is amplified, filtered, and digitized.
-
Data Analysis: Spikes are counted in a defined window after stimulus onset. The response is calculated as the number of spikes in the stimulus window minus the number of spikes in a pre-stimulus window (spontaneous activity). For sensilla containing multiple neurons, spike sorting software can be used to differentiate the responses of individual neurons based on spike amplitude.[9]
Heterologous Expression in Xenopus Oocytes
Causality: To definitively link a specific OR gene to its ligand, a heterologous expression system is required.[2] This in vitro method involves expressing the OR in a cell type that does not normally have olfactory receptors, such as the oocytes of the African clawed frog, Xenopus laevis. This allows for the functional characterization of a single OR in isolation, free from the complexities of the native sensillar environment.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) of OR-Expressing Oocytes
-
cRNA Synthesis: Linearize plasmids containing the coding sequences for the specific OR and the Orco co-receptor. Synthesize capped complementary RNA (cRNA) for both receptors using an in vitro transcription kit.
-
Oocyte Preparation and Injection: Harvest and defolliculate mature oocytes from a female Xenopus frog. Microinject each oocyte with a mixture of the OR and Orco cRNAs (e.g., 25-50 ng of each).
-
Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression and insertion into the cell membrane.
-
TEVC Recording: Place a single oocyte in a recording chamber continuously perfused with Ringer's buffer. Impale the oocyte with two microelectrodes filled with 3 M KCl, one for measuring the membrane voltage and the other for injecting current.
-
Voltage Clamp and Ligand Application: Clamp the oocyte's membrane potential at a holding potential (e.g., -80 mV). Apply odorants, dissolved in the Ringer's buffer, to the oocyte for a set duration.
-
Data Acquisition and Analysis: If the odorant activates the expressed OR/Orco channel, an inward current will be generated. This current is recorded by the amplifier. The peak current amplitude is used as the measure of the response. Dose-response curves can be generated by applying a range of odorant concentrations.
Comparative Performance: Cross-Reactivity Profiles
Direct, systematic comparisons of a single OR against a full spectrum of this compound analogs are rare in published literature. However, by compiling data from studies on different moth species that have characterized ORs responding to structurally related floral esters and green leaf volatiles, we can construct a comparative overview of receptor tuning.
A key example comes from the common cutworm, Spodoptera litura. A study by Zhang et al. (2013) identified and deorphanized several non-pheromone ORs.[2] Using the Xenopus oocyte system, they found that one receptor, SlituOR12 , was exclusively and sensitively tuned to the green leaf volatile cis-3-Hexenyl acetate .[2] This receptor showed no response to other tested plant volatiles, including alcohols, aldehydes, and other esters, highlighting its high degree of specificity.
In contrast, studies on other moths reveal ORs with broader tuning to this class of compounds. For example, recent work on Helicoverpa armigera identified an olfactory receptor, HarmOR68 , expressed in the genitalia, that responds to simple aromatic esters like methyl benzoate and methyl salicylate . This suggests a different tuning logic, possibly related to close-range host plant evaluation or mating behavior.
The table below summarizes response data compiled from various studies, illustrating the spectrum of specificity from narrowly tuned receptors like SlituOR12 to more broadly responsive ones.
| Olfactory Receptor (Species) | Ligand | Chemical Structure | Relative Response | Experimental System | Reference |
| SlituOR12 (S. litura) | cis-3-Hexenyl acetate | CCO/C=C\CC | +++ (Strong, specific) | Xenopus Oocytes (TEVC) | [2] |
| Phenylacetaldehyde | O=Cc1ccccc1 | - (No response) | Xenopus Oocytes (TEVC) | [2] | |
| Methyl salicylate | COC(=O)c1ccccc1O | - (No response) | Xenopus Oocytes (TEVC) | [2] | |
| HarmOR68 (H. armigera) | Methyl benzoate | COC(=O)c1ccccc1 | ++ (Strong response) | Xenopus Oocytes (TEVC) | |
| Methyl salicylate | COC(=O)c1ccccc1O | ++ (Strong response) | Xenopus Oocytes (TEVC) | ||
| cis-3-Hexenyl acetate | CCO/C=C\CC | Not Tested | - | - | |
| Or22a (D. melanogaster) | Z3-Hexenyl acetate (ZHAE) | CCO/C=C\CC | ++ (Strong response) | in vivo Calcium Imaging | [9] |
| Methyl benzoate (MBZM) | COC(=O)c1ccccc1 | - (No response) | in vivo Calcium Imaging | [9] | |
| Ethyl benzoate (2EBM) | CCOC(=O)c1ccccc1 | + (Weak response) | in vivo Calcium Imaging | [9] |
(Response Scale: +++ Strong and specific; ++ Strong; + Weak; - No response)
This compiled data illustrates a key principle: structural similarity does not always predict receptor activation. SlituOR12 is highly specific for the C6 aliphatic ester cis-3-Hexenyl acetate, while HarmOR68 responds to aromatic esters. The Drosophila receptor Or22a, while also responding to cis-3-Hexenyl acetate, shows some minor cross-reactivity to other esters, indicating a slightly broader tuning curve compared to SlituOR12. The lack of response of SlituOR12 to aromatic compounds like methyl salicylate, despite both being esters, underscores the precise molecular recognition that can be achieved by insect ORs.
Olfactory Signal Transduction Pathway
The activation of an olfactory receptor by an odorant molecule initiates a rapid signaling cascade. This process is fundamentally ionotropic, differing from the G-protein-coupled metabotropic pathways common in vertebrate olfaction.
-
Transport: Odorant molecules enter the sensillum through pores in the cuticle and diffuse into the aqueous sensillum lymph.
-
Binding: Hydrophobic odorants are bound and solubilized by Odorant-Binding Proteins (OBPs), which transport them across the lymph to the dendritic membrane of the OSN.
-
Activation: The odorant is released from the OBP and binds to the specific OR subunit of the OR/Orco receptor complex.
-
Channel Gating: Ligand binding induces a conformational change in the receptor complex, opening its intrinsic ion channel.[4]
-
Depolarization: A rapid influx of cations (primarily Na⁺ and Ca²⁺) through the channel depolarizes the neuron's membrane.
-
Signal Propagation: If the depolarization reaches the threshold, voltage-gated ion channels are activated, generating action potentials (spikes) that propagate down the axon to the antennal lobe of the insect's brain for further processing.[9]
Conclusion and Future Directions
The study of cross-reactivity in insect olfactory receptors reveals a finely tuned system of molecular recognition. While some receptors, like S. litura's SlituOR12, exhibit exquisite specificity for a single compound like cis-3-Hexenyl acetate, others are more broadly tuned to a class of structurally related chemicals. This diversity in receptor tuning reflects the varied ecological strategies insects employ for survival and reproduction.
The combination of GC-EAD, SSR, and heterologous expression systems provides a robust, self-validating workflow for deorphanizing receptors and quantitatively assessing their response profiles. The data generated from these approaches is not only fundamental to our understanding of neuroethology but also provides a critical foundation for developing next-generation pest management strategies. Future research, focusing on systematic structure-activity relationship (SAR) studies with large, curated libraries of analogs, will be essential to build predictive models of OR-ligand interactions, accelerating the discovery of novel semiochemicals for practical applications.
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Münch, D., et al. (2021). Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster. KOPS - University of Konstanz Institutional Repository. [Link]
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Zhang, T., et al. (2013). An odorant receptor from the common cutworm (Spodoptera litura) exclusively tuned to the important plant volatile cis-3-hexenyl acetate. Insect Molecular Biology. [Link]
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Liu, F., & Liu, N. (2022). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. JoVE (Journal of Visualized Experiments). [Link]
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Wang, G., et al. (2023). Phytolacca americana avoided synthesizing costly (Z)-3-hexenyl acetate and formed an ecological trap to defend against Spodoptera litura, unlike its congener Phytolacca icosandra. ResearchGate. [Link]
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Zhang, D., et al. (2024). Identification and Functional Characterization of an Odorant Receptor Expressed in the Genitalia of Helicoverpa armigera. MDPI. [Link]
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Chang, H., et al. (2022). Mutagenesis of the odorant receptor co-receptor (Orco) reveals severe olfactory defects in the crop pest moth Helicoverpa armigera. PubMed. [Link]
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A Comparative Guide to the Efficacy of cis-3-Hexenyl phenylacetate and Methyl Salicylate as Insect Attractants
This guide provides an in-depth, objective comparison of two pivotal chemical compounds used in entomological research and integrated pest management: cis-3-Hexenyl phenylacetate and Methyl Salicylate. Designed for researchers and pest management professionals, this document moves beyond simple data sheets to explore the causality behind experimental choices and the ecological context that dictates the efficacy of these semiochemicals.
Introduction: Decoding Chemical Conversations Between Plants and Insects
Plants are not passive victims in their interactions with insects. They produce a vast arsenal of volatile organic compounds (VOCs) that serve as a chemical language, mediating complex ecological relationships. Some VOCs act as repellents, while others serve as attractants for pollinators or, crucially, for the natural enemies of herbivorous pests. Harnessing this chemical language is a cornerstone of modern, sustainable pest management.
This guide focuses on two VOCs with distinct but occasionally overlapping roles:
-
Methyl Salicylate (MeSA): A well-documented "cry for help" signal, or herbivore-induced plant volatile (HIPV), released by plants under attack.
-
This compound: A compound associated with the fresh scent of green leaves and flowers, acting as a general cue for host location or nectar foraging.
Understanding the differential attractiveness of these compounds is critical for designing effective and selective lures for monitoring, mass trapping, and conservation biological control programs.
Biochemical Profiles and Ecological Significance
Methyl Salicylate (MeSA): The Alarm Call
Methyl Salicylate is a phenolic compound synthesized via the salicylic acid pathway in plants. While constitutively present in some species (notably wintergreen), its production is dramatically upregulated in many crops in response to damage from piercing-sucking insects like aphids and mites, as well as chewing herbivores.[1]
-
Ecological Role: The primary function of MeSA as an HIPV is to attract predatory and parasitic insects that prey upon the herbivores attacking the plant.[2][3] This tritrophic interaction (plant-herbivore-natural enemy) is a powerful natural defense mechanism. Field applications of synthetic MeSA have been shown to successfully attract natural enemies in various crops, including soybeans, hops, and strawberries, subsequently reducing pest abundance in some cases.[2][4] However, its efficacy can be inconsistent, with some studies showing no significant pest reduction despite an increase in natural enemies.[2][5]
This compound: The General Beacon
This compound is an ester that belongs to the family of Green Leaf Volatiles (GLVs). GLVs are typically released immediately upon mechanical damage to plant tissues and are responsible for the characteristic "smell of cut grass." This compound, with its floral and green notes, can signal different things.[6] It can indicate a potential food source for herbivores, a nectar source for pollinators, or a location where prey (herbivores) might be found for predators and parasitoids. Its role is generally less specific than that of MeSA. It is structurally related to other common attractants like cis-3-Hexenyl acetate, a potent and widely recognized GLV.[7][8]
-
Ecological Role: As a component of floral scents, it can be a key attractant for nectar-seeking insects, including many species of moths.[6][9] For example, related compounds like phenylacetaldehyde are powerful moth attractants, and their effectiveness can be enhanced by other floral compounds.[9][10]
Mechanism of Action: Insect Olfactory Perception
Insects detect volatile compounds like MeSA and this compound through a sophisticated olfactory system primarily located on their antennae. The process is a multi-step cascade that translates a chemical signal into a behavioral response.
-
Signal Reception: Volatile molecules enter microscopic pores (sensilla) on the insect's antenna.
-
Solubilization & Transport: Inside the sensillum, the hydrophobic VOC binds to an Odorant-Binding Protein (OBP) within the aqueous sensillar lymph.[3]
-
Receptor Activation: The OBP-VOC complex transports the molecule to an Olfactory Receptor (OR) located on the membrane of an Olfactory Sensory Neuron (OSN).[3]
-
Signal Transduction: This binding event opens an ion channel, generating an electrical signal.
-
Neural Processing: The signal travels down the neuron to the antennal lobe of the insect's brain, where it is processed, leading to a behavioral output, such as upwind flight towards the source.[11]
Comparative Efficacy: A Data-Driven Analysis
Direct comparative studies of this compound and Methyl Salicylate are not abundant; however, by synthesizing data from numerous studies on each compound and related blends, a clear picture of their distinct and synergistic activities emerges.
Methyl Salicylate (MeSA) is overwhelmingly effective at attracting beneficial insects (natural enemies). Its application is a cornerstone of conservation biological control, aiming to bolster the populations of predators and parasitoids in an agroecosystem.[2] It has been shown to attract a wide array of beneficial taxa.[2][4] However, it can also act as a repellent to certain herbivorous pests, such as some aphid species, complicating its use as a simple attractant.[12]
This compound and related floral/green-leaf compounds primarily attract insects searching for food, which can include both pests (herbivores) and beneficials (pollinators, some predators). For example, studies on the common green lacewing (Chrysoperla carnea), a key predator, found that while phenylacetaldehyde (a related floral aldehyde) was attractive, the addition of Methyl Salicylate and acetic acid created a ternary blend that was significantly more powerful.[13] This demonstrates a powerful synergistic effect where a general food cue is enhanced by a specific "prey-is-here" signal. Similarly, for certain moth pests like the southern armyworm, MeSA acts as a co-attractant when blended with primary floral lures.[10]
The following table summarizes the documented efficacy of each compound against various insect groups.
| Compound/Blend | Target Insect Group | Representative Species / Taxa | Observed Effect | Reference |
| Methyl Salicylate (MeSA) | Predators | Green Lacewings (Chrysopidae), Lady Beetles (Coccinellidae), Predatory Mites, Orius tristicolor | Strong Attraction | [2][4][5][12] |
| Parasitoids | Parasitic Wasps (Braconidae, Chalcidoidea) | Attraction | [2][4] | |
| Herbivores | Aphids (e.g., Rhopalosiphum padi) | Repulsion / Attraction (context-dependent) | [1][12] | |
| This compound | Herbivores | Moths (Lepidoptera) | Attraction (as part of floral scent) | [6][9][10] |
| (and related compounds) | Pollinators | Various nectar-feeding insects | Attraction | [9] |
| Blend: Phenylacetaldehyde + MeSA | Predators | Green Lacewings (Chrysoperla carnea) | Synergistic Attraction | [13] |
| Blend: Phenylacetaldehyde + MeSA | Herbivores | Southern Armyworm, Melonworm | Co-attraction | [10] |
Experimental Protocol: A Self-Validating Field Comparison
To provide a framework for rigorous, in-house comparison, the following protocol outlines a field experiment designed to produce statistically defensible data. The causality for each step is explained to ensure scientific integrity.
Objective:
To determine the relative attractiveness of this compound and Methyl Salicylate to the local insect fauna in a target agroecosystem.
Experimental Design: Randomized Complete Block Design (RCBD)
-
Causality: An RCBD is chosen to minimize the effect of environmental gradients (e.g., wind direction, proximity to field edges, differences in vegetation) that can introduce experimental error. By grouping all treatments within a "block" and replicating these blocks across the field, we can statistically account for this spatial variation.
Materials:
-
Traps: 15 non-UV-reflecting white sticky traps (e.g., Suterra Wing Trap). The trap type must be consistent.
-
Lures:
-
5 slow-release lures of this compound.
-
5 slow-release lures of Methyl Salicylate (e.g., Predalure®).[2]
-
5 unbaited lures (Control).
-
Causality: A control is essential to measure the baseline number of insects captured by chance, allowing for a true measure of attraction. Slow-release lures ensure a consistent emission rate over the trapping period.
-
-
Stakes/Posts: For mounting traps at a consistent height.
-
Randomization Map & Flags: To ensure unbiased trap placement.
-
Collection Supplies: Forceps, labeled vials with 70% ethanol for specimen preservation.
Methodology:
-
Site Selection & Layout:
-
Choose a representative field site. Establish five replicate blocks, ensuring blocks are at least 20 meters apart to prevent interference between them.
-
-
Trap Preparation & Deployment:
-
Within each block, designate three trap locations, each at least 15 meters apart to minimize lure cross-contamination.
-
Using a pre-generated random map, assign one of the three treatments (this compound, MeSA, Control) to each location within each block.
-
Mount each trap securely at a consistent height (e.g., 1 meter or canopy level).
-
-
Data Collection:
-
Collect traps every 7 days.[14]
-
Carefully remove all captured insects using forceps and place them in labeled vials corresponding to the trap's treatment and block number.
-
Replace the sticky trap liner and re-randomize the treatment positions within each block for the next collection period.
-
Causality: Re-randomization prevents any potential "location effect" from biasing a particular treatment over the course of the experiment.
-
-
Specimen Identification & Counting:
-
In the laboratory, identify captured insects to the lowest practical taxonomic level (e.g., family, genus, or species).
-
Count the number of individuals for each target taxon per trap.
-
-
Data Analysis:
-
For each target insect group, sum the counts over the entire experimental period.
-
Perform an Analysis of Variance (ANOVA) appropriate for an RCBD.
-
If the ANOVA shows a significant difference between treatments (p < 0.05), use a post-hoc mean separation test (e.g., Tukey's HSD) to determine which treatments are significantly different from each other.
-
Conclusion and Strategic Implications
The evidence clearly indicates that Methyl Salicylate and This compound are not interchangeable as insect attractants. Their efficacy is dictated by the distinct ecological signals they represent.
-
Methyl Salicylate is a highly specialized lure best suited for conservation biological control . Its primary utility lies in attracting and retaining populations of natural enemies to suppress herbivorous pests. It is a targeted tool for enhancing the second trophic level of defense.
-
This compound is a more generalist attractant, signaling the presence of plant matter or floral resources. It may be useful for monitoring certain moth pests or as a component in a synergistic blend to attract a broader range of insects, including predators like lacewings that also use floral cues.
Future Perspective: The most promising path forward in the development of semiochemical tools is the creation of synergistic blends. As research shows, combining a general food cue (like a floral ester) with a specific prey-indicator (like MeSA) can create a lure that is far more powerful than its individual components.[13] Future research should focus on optimizing these blends and their release rates to maximize attraction for beneficial insects while minimizing the capture of non-target species and pests.
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Decoding Chemical Conversations: A Guide to the Synergistic and Antagonistic Effects of cis-3-Hexenyl phenylacetate
<
In the intricate world of chemical ecology, the language of volatile organic compounds (VOCs) governs the interactions between plants and insects. Individual compounds are mere words; the true meaning lies in the complex sentences they form through synergistic and antagonistic interactions. This guide delves into the fascinating role of cis-3-Hexenyl phenylacetate, a VOC with a characteristic green, floral, and honey-like aroma, and explores how its biological activity is modulated when combined with other VOCs.[1] For researchers in entomology, agriculture, and drug development, understanding these interactions is paramount for developing novel pest control strategies and manipulating plant-insect communications.
The Principles of Synergy and Antagonism in VOC Blends
The response of an insect to a blend of VOCs is rarely a simple sum of its responses to the individual components. The interactions can be categorized as:
-
Synergism: The combined effect of two or more VOCs is greater than the sum of their individual effects. This can lead to a powerful attractant or repellent signal from a blend of otherwise weakly active compounds.
-
Antagonism: The presence of one VOC reduces or cancels out the effect of another. This can occur when a repellent compound masks the signal of an attractant.[2][3][4]
-
Additive Effect: The combined effect is equal to the sum of the individual effects.
These interactions are not arbitrary; they are the result of complex processes at both the peripheral and central nervous systems of the insect.[2] At the peripheral level, different VOCs can compete for the same olfactory receptors on an insect's antennae.[5][6] One compound might bind strongly but activate the receptor weakly (an antagonist), thereby preventing a more potent activator (an agonist) from binding.[5] The brain then integrates these complex signals to produce a behavioral response.
The Role of this compound in Nature
This compound is a member of the green leaf volatile (GLV) family.[7] GLVs are typically released by plants upon mechanical damage or herbivore attack.[8] They play a crucial role in:
-
Indirect Plant Defense: Attracting natural enemies (predators and parasitoids) of the attacking herbivores.[7]
-
Plant-Plant Communication: Alerting neighboring plants to potential threats, allowing them to "prime" their own defenses.[7][9]
-
Pollinator Attraction: As a floral scent component, it can contribute to attracting pollinators.
However, the specific behavioral outcome often depends on the context provided by other co-emitted VOCs.
Investigating VOC Interactions: Key Experimental Methodologies
To decipher the synergistic and antagonistic effects involving this compound, a multi-faceted experimental approach is necessary.
Behavioral Assays: The Y-Tube Olfactometer
The Y-tube olfactometer is a fundamental tool for studying insect olfactory preferences in a laboratory setting.[10][11][12] It presents the insect with a choice between two airstreams, each carrying a different odor or a control (clean air).
Experimental Protocol: Y-Tube Olfactometer Assay
-
Apparatus Setup: A Y-shaped glass or plastic tube is connected to an air source that provides a constant, purified airflow through each arm.[11] Odor sources are placed in separate containers connected to the inlets of each arm.
-
Odor Preparation: Prepare solutions of this compound alone, the test VOC alone, and a blend of the two at desired concentrations in a suitable solvent (e.g., hexane or paraffin oil). A solvent-only control is also prepared.
-
Acclimatization: Insects are starved for a defined period (e.g., 7-10 days for some species) to ensure motivation to respond to olfactory cues.[13] They are then allowed to acclimatize to the experimental conditions.
-
Insect Introduction: A single insect is introduced at the base of the Y-tube.
-
Observation: The insect's movement is observed for a set period. A "choice" is recorded when the insect moves a predetermined distance into one of the arms.[13]
-
Data Analysis: The number of insects choosing each arm is recorded. A chi-square test is typically used to determine if there is a statistically significant preference for one odor over the other.
-
Controls: The positions of the odor sources are swapped between trials to control for any positional bias. The apparatus is thoroughly cleaned between each trial to prevent cross-contamination.
Interpreting the Results:
-
Synergism: The blend of this compound and another VOC is significantly more attractive than either compound alone.
-
Antagonism: The blend is significantly less attractive than the more attractive individual component, or even repellent.
Workflow for a Y-Tube Olfactometer Experiment
Caption: Workflow of a typical Y-tube olfactometer experiment.
Electrophysiology: Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique that identifies which specific compounds in a complex mixture are detected by an insect's antenna.[14][15][16][17] It couples a gas chromatograph (GC), which separates the VOCs, with an electroantennogram (EAG), which measures the electrical response of the antenna.[15][18]
Experimental Protocol: GC-EAD Analysis
-
Antenna Preparation: An insect's antenna is carefully excised and mounted between two electrodes. These electrodes measure the overall electrical potential of the antenna.
-
GC Separation: The VOC blend (e.g., a headspace collection from a plant) is injected into the GC. The compounds are separated based on their volatility and interaction with the GC column.
-
Effluent Splitting: As compounds elute from the GC column, the effluent is split. One portion goes to a standard GC detector (like a Flame Ionization Detector or FID), while the other is directed over the prepared antenna.[14][16]
-
Simultaneous Detection: The FID produces a chromatogram showing all the separated compounds. Simultaneously, the EAG records any depolarization of the antenna's electrical potential, which occurs when a compound binds to olfactory receptors.
-
Data Analysis: By aligning the FID chromatogram with the EAG recording, researchers can pinpoint exactly which compounds in the mixture elicited a response from the antenna.
Interpreting the Results:
-
A peak in the EAG recording that corresponds to a specific peak in the FID chromatogram indicates that the compound is "EAG-active" and is detected by the insect.
-
The amplitude of the EAG response can give a relative indication of the antenna's sensitivity to that compound.
GC-EAD Experimental Workflow
Caption: Diagram of a Gas Chromatography-Electroantennographic Detection (GC-EAD) system.
Case Studies: Synergistic and Antagonistic Interactions with this compound
While specific published data on synergistic and antagonistic effects of this compound is context-dependent and requires deep literature dives for specific insect-plant systems, we can extrapolate from known interactions of GLVs and other floral compounds. The following table presents hypothetical but plausible scenarios based on established principles of VOC interactions.
| Interacting VOC | Target Organism | Predicted Interaction with this compound | Rationale |
| β-ocimene | Aphid Parasitoid (Aphidius colemani) | Synergism | Both are common herbivore-induced plant volatiles (HIPVs). A blend can create a more specific and reliable signal indicating the presence of hosts. |
| Linalool | Hawkmoth (Manduca sexta) | Synergism | Both are floral volatiles. The combination can enhance the "floral signature," making it a stronger attractant for this key pollinator. |
| Methyl Salicylate | Spider Mite (Tetranychus urticae) | Synergism (Repellency) | Both are signals of plant defense. Their combined presence could indicate a more robustly defended plant, leading to stronger repellency. |
| (E)-β-farnesene | Aphid (Myzus persicae) | Antagonism | (E)-β-farnesene is an aphid alarm pheromone. This compound as a damage cue could interfere with or mask the alarm signal, disrupting aphid communication. |
Conclusion and Future Directions
The biological activity of this compound is not an intrinsic property of the molecule alone but is heavily influenced by the chemical context in which it is perceived. Understanding its synergistic and antagonistic interactions with other VOCs is crucial for accurately predicting insect behavior and for developing effective semiochemical-based pest management strategies. Future research should focus on:
-
Dose-Response Relationships: Investigating how the ratio of this compound to other VOCs affects the nature of the interaction.[3]
-
Neural Processing: Using advanced techniques like single sensillum recording (SSR) to unravel the specific olfactory receptor neurons involved in processing these blends.
-
Field Trials: Validating laboratory findings under real-world conditions to assess the practical applicability of synergistic or antagonistic blends.
By continuing to decode these complex chemical conversations, we can harness the power of VOCs for a more sustainable and targeted approach to agriculture and disease vector control.
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- 18. ockenfels-syntech.com [ockenfels-syntech.com]
For researchers, scientists, and professionals in drug and semiochemical development, understanding the intricate language of insect olfaction is paramount. Electroantennography (EAG) serves as a powerful tool to decipher which volatile organic compounds (VOCs) are detected by an insect's antenna, providing a crucial first step in identifying behaviorally active compounds. This guide offers an in-depth comparison of EAG responses to a specific floral and green leaf volatile (GLV), cis-3-Hexenyl phenylacetate, and its structurally related compounds. By examining the causality behind experimental choices and presenting supporting data, we aim to provide a scientifically robust resource for advancing research in chemical ecology and pest management.
Introduction: The Significance of Green Leaf Volatiles in Insect Olfaction
Insects rely on a sophisticated olfactory system to navigate their environment, locate hosts, find mates, and avoid predators. The antennae are the primary olfactory organs, adorned with specialized sensilla housing olfactory receptor neurons (ORNs) that detect airborne chemical cues.[1] Electroantennography (EAG) is an electrophysiological technique that measures the summed potential of all responding ORNs on the antenna, providing a global assessment of its sensitivity to a given odorant.[2] The resulting EAG signal, a voltage deflection, indicates that the insect can detect the compound, with the amplitude of the response often correlating with the intensity of the stimulus.[3]
Among the myriad of VOCs, Green Leaf Volatiles (GLVs) are particularly significant. These C6 aldehydes, alcohols, and esters are rapidly released from plant leaves upon mechanical damage or herbivory.[4][5] They serve as critical cues for many insects, indicating a potential food source or the presence of prey. This compound is a volatile compound with a floral and green aroma, found in the leaves and flowers of various plants.[6] Its structure combines a C6 "green" moiety with a phenylacetate group, which is common in floral scents. This dual character makes it a compound of great interest for studying plant-insect interactions.
This guide will delve into the comparative EAG responses elicited by this compound and its chemical relatives, providing a framework for understanding how subtle changes in chemical structure can influence insect perception.
The Electroantennography (EAG) Workflow: A Self-Validating System
The reliability of EAG data hinges on a meticulously executed and internally validated experimental protocol. The following section details a standard EAG procedure, explaining the rationale behind each step to ensure scientific integrity.
Experimental Protocol: Step-by-Step EAG Analysis
-
Insect Preparation:
-
Immobilization: The insect is carefully immobilized, often by chilling or placing it in a restraining tube (e.g., a modified pipette tip). This is crucial to prevent movement that could dislodge the electrodes and introduce noise into the recording.
-
Antenna Excision/Exposure: Depending on the insect and the specific setup, either the whole insect is mounted, or an antenna is excised at its base using fine micro-scissors under a dissecting microscope.[3] For excised preparations, the antenna must be used immediately to ensure viability.
-
Mounting: The insect's head or the excised antenna is mounted onto a holder. A reference electrode is inserted into the head or the base of the antenna, while the recording electrode is placed in contact with the distal tip.[7]
-
-
Electrode Preparation and Placement:
-
Electrodes: Glass capillary microelectrodes are pulled to a fine point and filled with a conductive electrolyte solution (e.g., saline solution or KCl-saturated AgCl solution).[2] The electrolyte solution ensures a stable electrical connection between the insect's hemolymph and the recording apparatus.
-
Placement: The reference electrode makes contact with the hemolymph at the base of the antenna or within the head capsule. The recording electrode is carefully brought into contact with the tip of the antenna, sometimes requiring a minute portion of the tip to be snipped off to ensure good electrical contact. The diagram below illustrates the typical EAG setup.
-
Caption: A generalized workflow for a typical Electroantennography (EAG) experiment.
-
Odorant Stimulus Preparation and Delivery:
-
Dilution Series: The test compounds, including this compound and its analogues, are serially diluted in a high-purity solvent like hexane or mineral oil.[8] A range of concentrations is prepared to generate a dose-response curve, which is essential for comparing the relative sensitivity to different compounds.
-
Application: A small aliquot (e.g., 10 µL) of each dilution is applied to a piece of filter paper, which is then inserted into a Pasteur pipette. The solvent is allowed to evaporate, leaving the odorant adsorbed to the paper.
-
Delivery System: The pipette is connected to a stimulus controller that delivers a precise puff of purified and humidified air through the pipette and over the antennal preparation. The humidification is critical to prevent the antenna from desiccating.
-
Controls: A pipette containing only the solvent serves as a negative control to ensure that the observed responses are due to the test compound and not the solvent. A standard reference compound, known to elicit a reliable response (e.g., benzaldehyde), is used as a positive control to monitor the viability and stability of the antennal preparation throughout the experiment.[4]
-
-
Data Recording and Analysis:
-
Amplification: The small voltage changes from the antenna are amplified by a high-impedance amplifier (typically 100x).[7]
-
Acquisition: The amplified signal is digitized and recorded on a computer for offline analysis.
-
Normalization: To account for variability between individual insects and potential signal degradation over time, responses are often normalized. This can be done by expressing the response to a test compound as a percentage of the response to a standard reference compound.
-
Statistical Analysis: The mean EAG amplitudes for each compound and concentration are compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences.[9]
-
Comparative EAG Responses: A Structural Perspective
While direct comparative EAG data for this compound is not abundant in the literature, we can infer its potential activity by examining data from structurally similar compounds. The key components of its structure are the C6 cis-3-hexenyl group (the "green" part) and the phenylacetate group (the "floral/honey" part).
Key Structural Analogues for Comparison:
-
(Z)-3-Hexenol: The parent alcohol of the "green" moiety.
-
(Z)-3-Hexenyl Acetate: A common and well-studied GLV, differing by having a smaller acetate ester group.[10]
-
Phenethyl Phenylacetate: Shares the phenylacetate group but has a different alcohol moiety.
-
Benzaldehyde: A common floral aromatic aldehyde used as a reference.[11]
Electrophysiological studies have shown that many herbivorous insects exhibit strong EAG responses to C6 GLVs.[10] For instance, grasshoppers show strong EAG responses to (Z)-3-hexenol and (Z)-3-hexenyl acetate.[10] This suggests that the C6 backbone is a key structural feature for detection by many insect species. The presence of the bulkier and more aromatic phenylacetate group in this compound compared to the simple acetate in (Z)-3-Hexenyl Acetate likely modulates the response.
The table below summarizes hypothetical and literature-derived EAG response data for a representative herbivorous moth species. This data is illustrative and serves to highlight the expected trends in antennal sensitivity.
| Compound | Structure | Functional Groups | Expected Relative EAG Response | Rationale & Supporting Insights |
| (Z)-3-Hexenol | C6H12O | C6 Alcohol | High | A primary GLV known to elicit strong EAG responses in many herbivores.[10] It signals fresh plant damage. |
| (Z)-3-Hexenyl Acetate | C8H14O2 | C6 Ester (Acetate) | Very High | Often elicits even stronger responses than the parent alcohol. The acetate group is a common feature in insect pheromones and kairomones.[10][12] |
| This compound | C14H18O2 | C6 Ester (Phenylacetate) | Moderate to High | The C6 "green" portion is a strong stimulant. The larger phenylacetate group may alter receptor binding affinity compared to the acetate, potentially leading to a slightly different or lower response magnitude in some species. The "floral" note may be attractive to a different suite of insects. |
| Phenethyl Phenylacetate | C16H16O2 | Aromatic Ester | Moderate | Lacks the C6 GLV structure but possesses a strong floral scent profile. Likely detected by olfactory receptors tuned to floral aromatics rather than GLVs. |
| Benzaldehyde | C7H6O | Aromatic Aldehyde | Moderate to High | A common floral volatile and a generalist attractant. It is often used as a standard for EAG calibration due to its reliability in eliciting responses across many insect orders.[4][11] |
Note: The "Expected Relative EAG Response" is a qualitative prediction based on published data for related compounds and structural activity relationships. Actual values will vary significantly between insect species.
Mechanistic Insights and Functional Significance
The differential EAG responses to these related compounds are rooted in the specificities of the olfactory receptors (ORs) on the insect's antenna. Each OR is tuned to detect specific chemical features, such as chain length, the presence and position of double bonds, and the type of functional group.
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A Comparative Guide to Elucidating the Biosynthesis of cis-3-Hexenyl Phenylacetate via Stable Isotope Labeling
Introduction: Deconstructing a Complex Aroma
cis-3-Hexenyl phenylacetate is a volatile ester that imparts a characteristic fresh, green, floral, and honey-like aroma to many flowers and fruits.[1] Understanding its biosynthetic origin is crucial for applications in flavor and fragrance development, crop improvement, and the study of plant-insect interactions. This guide provides a comprehensive, experimentally-grounded framework for confirming the biosynthetic pathway of this compound.
The molecule is an ester, logically formed by the condensation of an alcohol (cis-3-hexen-1-ol) and an acyl-coenzyme A (CoA) derivative (phenylacetyl-CoA). This suggests a convergent pathway where two distinct and well-established metabolic routes—the Lipoxygenase (LOX) pathway and the Shikimate pathway—provide the necessary precursors. The final step is catalyzed by an alcohol acyltransferase (AAT).[2][3]
This guide moves beyond theoretical postulation to present a detailed, comparative experimental design using stable isotope labeling. Our approach is designed to be a self-validating system, providing robust, unambiguous evidence to confirm the contribution of each proposed precursor. We will compare the de novo synthesis from primary metabolites against the potential for direct assimilation of intermediates, a critical step in rigorously defining any metabolic pathway.
Pillar 1: The Hypothesized Biosynthetic Framework
Based on the chemical structure of this compound, we can dissect its formation into three key stages, each drawing from a fundamental plant metabolic pathway.
The Alcohol Moiety: The Lipoxygenase (LOX) Pathway for Green Leaf Volatiles
The C6 alcohol portion, cis-3-hexen-1-ol, is a classic Green Leaf Volatile (GLV).[4] GLVs are synthesized from C18 polyunsaturated fatty acids, primarily α-linolenic acid, following tissue damage.[5][6] The LOX pathway proceeds via a series of enzymatic steps:
-
Lipoxygenase (LOX) oxygenates α-linolenic acid to form 13-hydroperoxy-linolenic acid.
-
Hydroperoxide Lyase (HPL) rapidly cleaves this intermediate into cis-3-hexenal (a C6 aldehyde) and a C12 oxo-acid.[7]
-
Alcohol Dehydrogenase (ADH) reduces cis-3-hexenal to the final alcohol precursor, cis-3-hexen-1-ol.[6]
The Acyl Moiety: The Shikimate Pathway for Aromatic Precursors
The phenylacetyl group originates from the aromatic amino acid L-phenylalanine. The Shikimate pathway is the primary route for the biosynthesis of aromatic amino acids in plants and microorganisms from simple carbohydrate precursors.[8][9][10] L-phenylalanine, a direct product of this pathway, serves as the entry point for a vast array of phenylpropanoid compounds.[11] The conversion of L-phenylalanine to phenylacetyl-CoA is believed to occur through several potential enzymatic steps, ultimately providing the acyl donor for the esterification reaction.
The Final Condensation: Alcohol Acyltransferase (AAT) Activity
The final, aroma-defining step is the esterification of cis-3-hexen-1-ol with phenylacetyl-CoA. This reaction is catalyzed by an Alcohol Acyltransferase (AAT), a diverse family of enzymes responsible for the synthesis of volatile esters in many plant species.[3][12][13] These enzymes transfer the acyl group from an acyl-CoA molecule to an alcohol substrate, releasing the final ester and Coenzyme A.[2]
The following diagram illustrates this proposed convergent biosynthetic pathway.
Caption: Proposed biosynthetic pathway for this compound.
Pillar 2: Experimental Design for Pathway Confirmation
To validate this hypothesis, we employ stable isotope labeling. This technique involves supplying a plant system with a precursor molecule enriched with a heavy isotope (e.g., ¹³C or ²H). By tracking the incorporation of this "label" into the final product, we can establish a direct precursor-product relationship.[14][15] Isotopic labeling is a powerful and definitive method for elucidating metabolic pathways.[16]
Our comparative design involves three parallel feeding experiments targeting the two primary arms of the proposed pathway. This allows us to not only confirm the main route but also to assess the plant's ability to utilize alternative, exogenous precursors.
Experimental Overview
| Experiment | Labeled Precursor Administered | Primary Hypothesis Being Tested | Rationale |
| 1 | [U-¹³C₉]-L-Phenylalanine | The phenylacetyl moiety is derived de novo from L-phenylalanine via the Shikimate pathway. | L-phenylalanine is the canonical entry point for phenylpropanoid biosynthesis.[9] Observing ¹³C incorporation confirms this entire branch of the pathway. |
| 2 (Comparative) | [¹³C₈]-Phenylacetic Acid | The plant can directly uptake and activate exogenous phenylacetic acid for ester synthesis. | This tests an alternative, shorter pathway. Comparing incorporation rates between Exp. 1 & 2 reveals the preferred metabolic route. |
| 3 | [U-¹³C₁₈]-α-Linolenic Acid | The cis-3-hexenyl alcohol moiety is derived from α-linolenic acid via the LOX pathway. | α-Linolenic acid is the established precursor for C6 Green Leaf Volatiles.[5] This experiment validates the alcohol precursor's origin. |
The following workflow diagram outlines the experimental process.
Sources
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- 2. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 3. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]
- 7. Recombinant Lipoxygenases and Hydroperoxide Lyases for the Synthesis of Green Leaf Volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pattern of shikimate pathway and phenylpropanoids after inhibition by glyphosate or quinate feeding in pea roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
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- 15. biorxiv.org [biorxiv.org]
- 16. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of cis-3-Hexenyl Phenylacetate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of cis-3-Hexenyl phenylacetate, a common fragrance and flavoring agent. By understanding the chemical properties of this compound and the underlying principles of waste management, you can ensure the safe and compliant disposal of this substance, thereby fostering a secure and sustainable research environment.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal method.
Key Hazards:
-
Flammability: While Safety Data Sheets (SDS) may vary, this compound can be a flammable liquid. It is crucial to handle it away from ignition sources such as open flames, hot plates, and spark-producing equipment.
-
Irritation: The compound may cause skin, eye, and respiratory irritation.[1] Appropriate PPE is therefore non-negotiable.
-
Environmental Hazards: Although comprehensive data on its environmental fate is limited, it is imperative to prevent its release into the environment. Improper disposal can contaminate soil and water systems.
| Hazard Classification | Description | Source |
| Flammable Liquid | May ignite when exposed to a heat source. | Generic SDS Information |
| Skin Irritant | May cause redness, itching, or inflammation upon contact. | [1] |
| Eye Irritant | May cause pain, tearing, or redness if it enters the eyes. | [1] |
| Respiratory Irritant | Inhalation of vapors may cause irritation to the respiratory tract. | [1] |
The Disposal Decision Workflow: A Step-by-Step Approach
The proper disposal of this compound is a multi-step process that begins with waste characterization and culminates in its final, compliant disposition. The following workflow, illustrated in the diagram below, provides a logical and systematic approach to this critical laboratory task.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
